molecular formula C6H3ClF3NO B3038196 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine CAS No. 79623-37-3

3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Cat. No.: B3038196
CAS No.: 79623-37-3
M. Wt: 197.54 g/mol
InChI Key: AJPOOWWMZOPUCG-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H3ClF3NO and its molecular weight is 197.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3ClF3NO/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPOOWWMZOPUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901000628
Record name 3-Chloro-5-(trifluoromethyl)pyridin-2-ol
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Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79623-37-3, 76041-71-9
Record name 3-Chloro-5-(trifluoromethyl)pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-(trifluoromethyl)-1,2-dihydropyridin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Trifluoromethylated Pyridine Core

3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is a key heterocyclic building block in the development of novel agrochemicals and pharmaceuticals. The strategic placement of its functional groups—a reactive chlorine atom, a nucleophilic hydroxyl group, and an electron-withdrawing trifluoromethyl group on a pyridine scaffold—offers a versatile platform for the synthesis of a diverse range of complex molecules. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, thereby improving their bioavailability and efficacy.[1] This guide provides a comprehensive overview of a reliable and scalable laboratory synthesis of this valuable intermediate, intended for researchers, scientists, and professionals in drug development and agrochemical research.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the synthesis of the precursor, 2-hydroxy-5-(trifluoromethyl)pyridine, followed by a regioselective chlorination at the 3-position. This guide will detail a robust protocol for each stage, offering insights into the underlying chemical principles, potential challenges, and optimization strategies.

Part 1: Synthesis of the Precursor: 2-Hydroxy-5-(trifluoromethyl)pyridine

The most common and well-documented route to 2-hydroxy-5-(trifluoromethyl)pyridine begins with the readily available 6-hydroxynicotinic acid. The key transformation is a deoxygenative fluorination of the carboxylic acid moiety using sulfur tetrafluoride (SF₄).

Reaction Mechanism and Causality

The reaction of a carboxylic acid with sulfur tetrafluoride proceeds through a series of nucleophilic substitution reactions. The carboxylic acid is first converted to an acyl fluoride, which then undergoes further fluorination to the trifluoromethyl group. Anhydrous hydrogen fluoride is often used as a catalyst in this transformation. The high pressure and temperature are necessary to overcome the activation energy of the reaction. The use of a stainless steel pressure tank is crucial due to the corrosive nature of the reactants and the pressures generated.

Experimental Protocol: Synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine

Materials and Equipment:

  • 6-Hydroxynicotinic acid

  • Anhydrous hydrofluoric acid (≥95 wt%)

  • Sulfur tetrafluoride (SF₄)

  • Chloroform

  • Saturated sodium carbonate solution

  • Stainless steel pressure tank with stirrer and temperature control

  • Polytetrafluoroethylene (PTFE) vessel

  • Standard laboratory glassware

  • Exhaust gas absorption unit (scrubber) containing a caustic solution

Procedure:

  • Charging the Reactor: In a well-ventilated fume hood, carefully charge the stainless steel pressure tank with 6-hydroxynicotinic acid (18.2 g, 0.13 mol), anhydrous hydrofluoric acid (2.6 mL, 0.13 mol), and sulfur tetrafluoride (42.1 g, 0.39 mol).[2]

  • Reaction: Seal the reactor and heat the mixture to 100°C with stirring. Maintain the pressure at approximately 0.15 MPa for 12 hours. Ensure that any gaseous byproducts are safely neutralized by passing them through an exhaust gas absorption unit.[2]

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any remaining pressure through the scrubber. Transfer the reaction mixture to a PTFE vessel and gently heat to 40°C to evaporate any residual hydrogen fluoride.

  • Neutralization and Extraction: Dissolve the residue in 150 mL of water and adjust the pH to 6.8-7.2 with a saturated sodium carbonate solution. Transfer the aqueous solution to a separatory funnel and extract with chloroform (3 x 100 mL).[2]

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxy-5-(trifluoromethyl)pyridine as a solid. The typical yield is around 72%.[2]

Parameter Value
Starting Material6-Hydroxynicotinic acid
Key ReagentsSulfur tetrafluoride, Anhydrous HF
Temperature100°C
Pressure0.15 MPa
Reaction Time12 hours
Typical Yield72%

Part 2: Regioselective Chlorination to Yield this compound

The second stage of the synthesis involves the chlorination of the electron-rich pyridine ring of 2-hydroxy-5-(trifluoromethyl)pyridine. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation, as it is a mild and selective electrophilic chlorinating agent.

Understanding the Tautomerism and Reactivity of 2-Hydroxypyridines

2-Hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form. For 2-hydroxy-5-(trifluoromethyl)pyridine, the equilibrium generally favors the pyridone tautomer. However, the hydroxypyridine form, though less abundant, is highly activated towards electrophilic aromatic substitution. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the 3- and 5-positions are activated. The presence of the trifluoromethyl group at the 5-position deactivates this position, leading to preferential chlorination at the 3-position.

tautomerism hydroxypyridine 2-Hydroxy-5-(trifluoromethyl)pyridine pyridone 5-(Trifluoromethyl)pyridin-2(1H)-one hydroxypyridine->pyridone Tautomerization pyridone->hydroxypyridine

Caption: Tautomeric equilibrium of the precursor.

Mechanism of Chlorination with N-Chlorosuccinimide

The chlorination with NCS is an electrophilic aromatic substitution reaction. In a polar aprotic solvent like N,N-dimethylformamide (DMF), NCS can be activated to generate a more potent electrophilic chlorine species. The reaction proceeds via a sigma complex (Wheland intermediate), which then loses a proton to restore aromaticity and yield the chlorinated product.

chlorination_mechanism cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Sigma Complex cluster_product Product A 2-Hydroxy-5-(trifluoromethyl)pyridine C Wheland Intermediate A->C + Cl+ B N-Chlorosuccinimide (NCS) B->C Generates Cl+ D This compound C->D - H+

Caption: Simplified electrophilic chlorination workflow.

Experimental Protocol: Synthesis of this compound

Materials and Equipment:

  • 2-Hydroxy-5-(trifluoromethyl)pyridine

  • N-Chlorosuccinimide (NCS)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Nitromethane (optional co-solvent)

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-5-(trifluoromethyl)pyridine (15.3 g, 0.094 mol) and N-chlorosuccinimide (14.4 g, 0.108 mol) in 50 mL of anhydrous DMF. A small amount of nitromethane can be used as a co-solvent.

  • Reaction: Stir the reaction mixture at room temperature for 8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Precipitation and Isolation: Upon completion of the reaction, slowly pour the reaction mixture into 250 mL of cold water with stirring. A light yellow precipitate of this compound will form.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. Dry the solid product under vacuum. A typical yield for this step is approximately 92%. For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water.

Parameter Value
Starting Material2-Hydroxy-5-(trifluoromethyl)pyridine
Chlorinating AgentN-Chlorosuccinimide (NCS)
SolventAnhydrous DMF
TemperatureRoom Temperature
Reaction Time8 hours
Typical Yield92%

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low or no conversion of starting material Impure or decomposed NCS.Use freshly opened or recrystallized NCS.
Insufficient reaction time or temperature.Increase reaction time and monitor by TLC. Gentle heating (40-50°C) may be applied cautiously.
Formation of di-chlorinated byproducts Excess NCS or prolonged reaction time.Use a stoichiometric amount of NCS (1.05-1.1 equivalents). Carefully monitor the reaction and stop it once the starting material is consumed.
Difficult filtration of the product Very fine precipitate.Allow the precipitate to digest in the cold water for a longer period before filtration.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reagent-Specific Hazards:

  • Anhydrous Hydrofluoric Acid (HF): Extremely corrosive and toxic. Causes severe burns upon contact. Handle with extreme caution and have a calcium gluconate gel readily available as an antidote for skin exposure.

  • Sulfur Tetrafluoride (SF₄): A toxic and corrosive gas. Reacts violently with water. Must be handled in a robust pressure-rated system.

  • N-Chlorosuccinimide (NCS): An irritant and a strong oxidizing agent. Avoid contact with skin and eyes. Can release chlorine gas upon decomposition.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

Waste Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

  • Quench any unreacted NCS carefully with a reducing agent like sodium bisulfite before disposal.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure and regiochemistry of the chlorination. The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the O-H, C=O (from the pyridone tautomer), and C-Cl bonds.

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the laboratory-scale production of this compound. By understanding the underlying chemical principles of each step, from the tautomeric nature of the precursor to the mechanism of electrophilic chlorination, researchers can confidently and safely synthesize this valuable building block for their research and development endeavors. Careful attention to reaction conditions and safety protocols is paramount for achieving high yields and purity.

References

  • PrepChem. (n.d.). Synthesis of 2-hydroxy-5-trifluoromethylpyridine. Retrieved from [Link]

  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.
  • Massil, T., et al. (1985). Alternative methods for chlorination. Science of The Total Environment. Retrieved from [Link]

  • Dakota Ingredients. (n.d.). The Role of 2-Hydroxy-5-(trifluoromethyl)pyridine in Agrochemical Synthesis. Retrieved from [Link]

  • Coric, I., & List, B. (2012). Asymmetric spiroacetalization catalysed by a chiral phosphoric acid.
  • Jensen, K. L., et al. (2004). Making chlorine greener: investigation of alternatives to sulfite for dechlorination. Water Research. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis. Retrieved from [Link]

  • Omae, I. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]

  • Google Patents. (n.d.). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • Lockwood, R. B., et al. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Three Chloro(trifluoromethyl)pyridines as Model Substrates for Regioexhaustive Functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents.... Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorine: Is it really so bad and what are the alternatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for - How chlorination affects prototropic tautomerism: the 2-hydroxypyridine/2-pyridone equilibrium. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0302613). Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Chlorination. Retrieved from [Link]

  • Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
  • Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine (CAS No. 76041-71-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine, a key heterocyclic building block in modern synthetic chemistry. With the CAS number 76041-71-9, this compound is of significant interest due to the unique combination of a trifluoromethyl group, a chloro substituent, and a versatile hydroxypyridine core. This guide delves into its chemical and physical properties, established synthesis protocols, reactivity, and critical applications in the agrochemical and pharmaceutical sectors. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers with the technical knowledge and practical insights necessary to effectively utilize this valuable intermediate in their research and development endeavors.

Introduction: The Strategic Importance of Trifluoromethylpyridines

The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal and agrochemical design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to significantly modulate a molecule's physicochemical properties.[1] It can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. When appended to a pyridine ring, a privileged scaffold in numerous bioactive compounds, the resulting trifluoromethylpyridine moiety offers a powerful tool for molecular design.[2]

This compound is a trifunctional intermediate that provides multiple reaction sites for synthetic diversification. The interplay of the electron-withdrawing trifluoromethyl group, the reactive chloro and hydroxyl functionalities, and the inherent aromaticity of the pyridine ring makes it a versatile precursor for a wide range of complex molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 76041-71-9[3]
Molecular Formula C₆H₃ClF₃NO[3]
Molecular Weight 197.54 g/mol [3]
Appearance White to light yellow solid[3]
Melting Point 159-161 °C[3]
Boiling Point 143.5 °C at 760 mmHg (Predicted)[3]
Density 1.6 ± 0.1 g/cm³ (Predicted)[3]
XLogP3 1.5[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Spectroscopic Characterization

Synthesis and Manufacturing

The reliable synthesis of this compound is crucial for its application. This section details a validated laboratory-scale synthesis and discusses the preparation of its key precursor.

Synthesis of the Precursor: 2-Hydroxy-5-(trifluoromethyl)pyridine

The precursor, 2-hydroxy-5-(trifluoromethyl)pyridine, is a valuable building block in its own right.[6] A common synthetic route involves the fluorination of 6-hydroxynicotinic acid.

  • Reactants: 6-hydroxynicotinic acid, anhydrous hydrofluoric acid, sulfur tetrafluoride.

  • Procedure:

    • In a stainless steel pressure vessel, combine 6-hydroxynicotinic acid (0.13 mol), anhydrous hydrofluoric acid (0.13 mol), and sulfur tetrafluoride (0.39 mol).

    • Heat the mixture to 100 °C under a pressure of 0.15 MPa and maintain for 12 hours.

    • After cooling, carefully transfer the remaining product to a polytetrafluoroethylene vessel and heat to 40 °C to remove residual hydrogen fluoride.

    • Dissolve the product in 150 mL of water and adjust the pH to 6.8-7.2 with a saturated sodium carbonate solution.

    • Extract the aqueous phase with chloroform.

    • Combine the organic phases, dry over a suitable drying agent, filter, and concentrate to yield 2-hydroxy-5-(trifluoromethyl)pyridine.[7]

graph Synthesis_of_Precursor { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"6-hydroxynicotinic_acid" [label="6-Hydroxynicotinic Acid"]; "Reagents" [label="Anhydrous HF, SF₄", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Product" [label="2-Hydroxy-5-(trifluoromethyl)pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"6-hydroxynicotinic_acid" -> "Reagents" [label="Reaction", arrowhead=none]; "Reagents" -> "Product"; }

Caption: Synthesis of the precursor, 2-hydroxy-5-(trifluoromethyl)pyridine.
Laboratory Synthesis of this compound

The most direct and widely cited method for the synthesis of the title compound is the electrophilic chlorination of 2-hydroxy-5-(trifluoromethyl)pyridine using N-chlorosuccinimide (NCS).

  • Reactants: 2-hydroxy-5-(trifluoromethyl)pyridine, N-chlorosuccinimide (NCS), anhydrous N,N-dimethylformamide (DMF) or a mixture with nitromethylpyrrolidone.

  • Procedure:

    • Dissolve 2-hydroxy-5-(trifluoromethyl)pyridine (0.094 mol) and N-chlorosuccinimide (0.108 mol) in 50 mL of the anhydrous solvent.

    • Stir the reaction mixture at room temperature for 8 hours.

    • Slowly pour the reaction mixture into 250 mL of water to precipitate the product.

    • Collect the pale yellow precipitate by filtration.

    • Dry the solid to obtain this compound (yields up to 92%).[3]

graph Synthesis_of_Target_Compound { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Precursor" [label="2-Hydroxy-5-(trifluoromethyl)pyridine"]; "Reagents" [label="N-Chlorosuccinimide (NCS)\nAnhydrous DMF", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Product" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Precursor" -> "Reagents" [label="Chlorination", arrowhead=none]; "Reagents" -> "Product"; }

Caption: Laboratory synthesis of the target compound via electrophilic chlorination.

Reactivity and Chemical Behavior

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

  • The Hydroxyl Group: The 2-hydroxypyridine moiety exists in tautomeric equilibrium with its corresponding 2-pyridone form. This hydroxyl group can undergo O-alkylation or O-acylation, and it can be converted to a chloro group using reagents like phosphorus oxychloride or thionyl chloride, which is a common strategy in the synthesis of more complex pyridines.[8]

  • The Chloro Group: The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, although this is generally less facile than at the 2- or 4-positions of the pyridine ring. The electron-withdrawing nature of the adjacent nitrogen and the trifluoromethyl group at the 5-position can influence the reactivity of this position.

  • The Pyridine Ring: The pyridine ring itself can undergo further electrophilic substitution, though the ring is deactivated by the electron-withdrawing trifluoromethyl group. The positions for substitution will be dictated by the directing effects of the existing substituents.

Applications in Synthesis

This compound is a valuable intermediate in both the agrochemical and pharmaceutical industries.

Agrochemicals

A primary application of this compound and its derivatives is in the synthesis of herbicides. It is a known environmental transformation product of Haloxyfop-P, a post-emergence herbicide used to control grass weeds in broad-leaved crops.[3] The synthesis of such aryloxyphenoxypropionate herbicides often involves intermediates derived from trifluoromethylpyridines.[9] The trifluoromethylpyridine core is a key component in a number of commercial crop protection agents.[2][10]

Pharmaceuticals

While specific blockbuster drugs directly containing the this compound scaffold are not widely documented, the trifluoromethylpyridine motif is of high interest in drug discovery.[2] This class of compounds serves as essential building blocks for creating libraries of novel molecules for screening. The strategic placement of the chloro, hydroxyl, and trifluoromethyl groups allows for diversification through reactions such as nucleophilic substitution and cross-coupling, enabling the synthesis of a wide array of potential drug candidates.[11] The related compound, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, is noted as a synthetic intermediate for pharmaceuticals and agrochemicals.[7]

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount when handling this compound.

  • Hazard Classification: This compound is classified as an irritant and is fatal if swallowed.[3]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a strategically important chemical intermediate with significant potential for the synthesis of complex molecules in the agrochemical and pharmaceutical industries. Its trifunctional nature provides a versatile platform for synthetic chemists to explore novel chemical space. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis. Retrieved January 7, 2026, from [Link]

  • Ito, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 146-163. Available at: [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. Retrieved January 7, 2026, from [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(9), 3809. Available at: [Link]

  • J-Stage. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 146-163. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Hydroxy-5-(trifluoromethyl)pyridine in Agrochemical Synthesis. Retrieved January 7, 2026, from [Link]

  • Huimeng Bio-tech. (n.d.). 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). Retrieved January 7, 2026, from [Link]

  • Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2018). The importance of trifluoromethyl pyridines in crop protection. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
  • Google Patents. (n.d.). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.

Sources

A Technical Guide to the Spectral Analysis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a detailed analytical framework for the characterization of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. While publicly accessible, fully assigned spectral data for this specific compound is limited, this paper leverages established principles of analytical chemistry and comparative data from structurally analogous compounds to present a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectral properties of this molecule and the methodologies for its empirical verification.

Molecular Structure and Predicted Spectroscopic Features

This compound (C₆H₃ClF₃NO) is a substituted pyridine ring with a molecular weight of 197.54 g/mol .[1] The molecule's structure, featuring a hydroxyl group, a chlorine atom, and a trifluoromethyl group on the pyridine core, gives rise to a unique and predictable spectroscopic fingerprint. The analysis herein is based on first principles and data from closely related analogues.

Chemical Structure:

The 2-hydroxypyridine moiety exists in a tautomeric equilibrium with its corresponding pyridone form, 3-chloro-5-(trifluoromethyl)pyridin-2(1H)-one. For the purpose of this guide, we will consider the hydroxypyridine form, while acknowledging that the pyridone tautomer may be the dominant species in certain solvents or in the solid state, which would significantly alter the spectral data, particularly in the IR and NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

Predicted SignalChemical Shift (δ) ppm (Est.)MultiplicityCoupling Constant (J) Hz (Est.)AssignmentRationale
H-47.8 - 8.0Doublet (d)~2-3 HzProton at C4This proton is coupled to H-6. Its chemical shift is influenced by the adjacent electron-withdrawing CF₃ group.
H-68.2 - 8.4Doublet (d)~2-3 HzProton at C6This proton is coupled to H-4 and is typically downfield due to its position adjacent to the electronegative nitrogen atom.
OH10.0 - 13.0Broad Singlet (br s)N/AHydroxyl ProtonThe chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It is expected to be a broad signal that can be confirmed by D₂O exchange.

Note: Predicted chemical shifts are based on analysis of similar structures, such as 2-chloro-5-(trifluoromethyl)pyridine and 3-chloro-5-(trifluoromethyl)pyridin-2-amine.[2][3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the carbon environment of the molecule. Due to the low natural abundance of ¹³C, this is typically a proton-decoupled experiment, showing singlets for each unique carbon.

Predicted SignalChemical Shift (δ) ppm (Est.)AssignmentRationale
C-2155 - 160Carbon bearing OHThe C-O bond will shift this carbon significantly downfield.
C-3125 - 130Carbon bearing ClThe C-Cl bond will have a moderate deshielding effect.
C-4135 - 140 (quartet)Carbon adjacent to CF₃This carbon will be deshielded by the CF₃ group and will appear as a quartet due to coupling with the fluorine atoms.
C-5120 - 125 (quartet)Carbon bearing CF₃This carbon will show a strong quartet splitting due to the one-bond C-F coupling.
C-6145 - 150Carbon adjacent to NThis carbon is deshielded by the adjacent nitrogen atom.
CF₃120 - 125 (quartet)Trifluoromethyl CarbonThe carbon of the CF₃ group will be observed as a strong quartet with a large C-F coupling constant.

Note: The presence of the CF₃ group will introduce C-F coupling, which will split the signals of C-4, C-5, and the CF₃ carbon itself into quartets.

NMR Data Acquisition Protocol

The following is a standard protocol for acquiring high-resolution NMR spectra of the title compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). prep2 Add internal standard (e.g., TMS). prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Tune and shim the spectrometer. prep3->acq1 acq2 Acquire ¹H NMR spectrum (e.g., 16 scans). acq1->acq2 acq3 Acquire ¹³C NMR spectrum (e.g., 1024 scans). acq2->acq3 acq4 Perform D₂O exchange experiment to confirm OH peak. acq3->acq4 proc1 Apply Fourier transform and phase correction. acq4->proc1 proc2 Calibrate spectra to the residual solvent peak or TMS. proc1->proc2 proc3 Integrate ¹H signals and pick peaks for all spectra. proc2->proc3

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Wavenumber (cm⁻¹) (Est.)Vibration TypeFunctional GroupRationale
3400 - 3200 (broad)O-H stretchHydroxylA broad peak characteristic of a hydrogen-bonded hydroxyl group.
1600 - 1450C=C and C=N stretchingPyridine RingMultiple sharp peaks are expected in this region, corresponding to the aromatic ring vibrations.
1300 - 1100C-F stretchingTrifluoromethylStrong, sharp absorptions are characteristic of C-F bonds.
1250 - 1150C-O stretchingHydroxylThe C-O stretch of the hydroxyl group.
800 - 700C-Cl stretchingChloroA moderate intensity peak corresponding to the C-Cl bond.
IR Data Acquisition Protocol

IR_Workflow cluster_atr ATR-FTIR Protocol atr1 Record a background spectrum of the clean ATR crystal. atr2 Place a small amount of solid sample onto the ATR crystal. atr1->atr2 atr3 Apply pressure to ensure good contact. atr2->atr3 atr4 Acquire the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). atr3->atr4

Caption: A typical protocol for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure.

Predicted Mass Spectrum (Electron Ionization - EI)
m/z Value (Est.)IonRationale
197/199[M]⁺The molecular ion peak. The M+2 peak at m/z 199 with approximately one-third the intensity of the m/z 197 peak is characteristic of the presence of one chlorine atom (³⁵Cl/³⁷Cl isotope pattern).
162/164[M-Cl]⁺Loss of a chlorine atom.
168/170[M-CHO]⁺Loss of a formyl radical, a common fragmentation for hydroxypyridines.
128[M-CF₃]⁺Loss of the trifluoromethyl group.
MS Data Acquisition Protocol

MS_Workflow cluster_sample_intro Sample Introduction cluster_ms_acq Mass Analysis intro1 Dissolve sample in a suitable volatile solvent (e.g., methanol or acetonitrile). intro2 Introduce via direct infusion or through a GC/LC system. intro1->intro2 ms1 Ionize the sample (e.g., using Electron Ionization at 70 eV). intro2->ms1 ms2 Separate ions in a mass analyzer (e.g., quadrupole or TOF). ms1->ms2 ms3 Detect ions and generate the mass spectrum. ms2->ms3

Caption: A generalized workflow for acquiring a mass spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data are based on established chemical principles and comparison with closely related molecules. The detailed protocols provided herein offer a clear path for the empirical validation of these predictions. This document serves as a foundational resource for scientists engaged in the synthesis, quality control, and application of this important chemical entity, underscoring the power of spectroscopic methods in modern chemical research.

References

  • PubChem. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

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The Solubility Profile of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility of 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry.

This document moves beyond a simple recitation of data. As a self-validating system of scientific inquiry, it is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to understand and experimentally determine the solubility of this and structurally similar compounds. We will delve into the molecular characteristics that govern its solubility, predict its behavior in various organic solvents, and provide a detailed protocol for empirical verification.

Physicochemical Characteristics of this compound

To comprehend the solubility of this compound, we must first dissect its molecular structure and inherent physical properties. These characteristics are the primary drivers of its interaction with different solvent environments.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₃ClF₃NO[1]
Molecular Weight 197.54 g/mol [1]
Appearance Solid[1]
Melting Point 159-161 °C (lit.)[1][2]
XLogP3 1.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Topological Polar Surface Area 29.1 Ų[1]

The solid-state nature and relatively high melting point of this compound suggest strong intermolecular forces in its crystal lattice. The presence of both a hydroxyl group (a hydrogen bond donor) and a pyridine nitrogen and oxygen (hydrogen bond acceptors) indicates the potential for significant hydrogen bonding interactions.[3][4] The XLogP3 value of 1.5 suggests a moderate level of lipophilicity.[1]

Theoretical Framework for Solubility: A Causal Analysis

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[5] This adage is rooted in the thermodynamics of dissolution, where the enthalpy and entropy changes of mixing determine the extent to which a solute will dissolve in a solvent. For this compound, several key structural features will dictate its solubility profile.

The Interplay of Polarity and Hydrogen Bonding

The this compound molecule possesses both polar and non-polar characteristics. The pyridine ring itself is polar, and the hydroxyl and trifluoromethyl groups contribute significantly to its electronic properties.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors.[1] This capacity for hydrogen bonding is a crucial factor in its solubility in protic solvents like alcohols. The ability of a solvent to engage in hydrogen bonding with the solute can help overcome the solute-solute interactions in the crystal lattice, thereby promoting dissolution.[3]

  • Polarity: The presence of electronegative chlorine, fluorine, and nitrogen atoms induces a dipole moment, making the molecule polar. Polar solvents will be more effective at solvating the molecule by surrounding it and stabilizing its partial charges.

The Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group that significantly impacts a molecule's physicochemical properties. Its presence in this compound has several implications for solubility:

  • Increased Lipophilicity: The -CF₃ group generally increases the lipophilicity of a molecule, which would suggest better solubility in non-polar organic solvents.[2][6]

  • Modulation of Hydrogen Bonding: While not a hydrogen bond donor itself, the strong electron-withdrawing nature of the -CF₃ group can influence the acidity of the nearby hydroxyl group, potentially affecting its hydrogen bonding strength.

Tautomerism: A Hidden Variable

Hydroxypyridines can exist in equilibrium with their pyridone tautomers. In the case of 2-hydroxypyridine, the pyridone form is often favored in solution. This tautomeric equilibrium can significantly impact solubility, as the two forms have different polarities and hydrogen bonding capabilities. The pyridone tautomer, with its amide-like character, may exhibit different solubility behavior compared to the aromatic alcohol form.[7][8]

Predicted Solubility Profile

Based on the theoretical principles outlined above, we can predict the likely solubility of this compound in various classes of organic solvents. It is crucial to note that these are predictions and should be confirmed by experimental data.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl group and the pyridine nitrogen. The polarity of these solvents will also favor the dissolution of the polar solute.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to High These solvents are polar and can accept hydrogen bonds, which will facilitate the dissolution of this compound. DMF and DMSO are particularly strong solvents for a wide range of organic compounds.
Non-Polar Hexane, Toluene, Diethyl EtherLow to Moderate The overall polarity of the molecule and its capacity for hydrogen bonding suggest that it will have limited solubility in non-polar solvents. However, the lipophilic character contributed by the trifluoromethyl group and the pyridine ring may allow for some dissolution, particularly in aromatic solvents like toluene through π-π stacking interactions.

Experimental Protocol for Solubility Determination: A Self-Validating Workflow

The following protocol outlines a robust method for the experimental determination of the solubility of this compound. This method is designed to be self-validating by incorporating appropriate controls and precise measurements.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Accurately weigh excess solute B Add a known volume of solvent A->B Step 1 C Vortex to create a slurry B->C Step 2 D Equilibrate at a constant temperature (e.g., 24-48 hours) C->D Step 3 E Centrifuge to separate solid D->E Step 4 F Filter supernatant E->F Step 5 G Dilute sample F->G Step 6 H Analyze by HPLC G->H Step 7

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of this compound (e.g., 20-50 mg). The exact amount should be recorded. The key is to have undissolved solid remaining after equilibration.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Vortex the vials vigorously for 1-2 minutes to ensure thorough mixing and create a fine suspension.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution reaches saturation. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, carefully remove the vials from the shaker.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.

    • Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent used for dissolution or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Conclusion

For researchers and drug development professionals, the provided experimental protocol offers a reliable and self-validating method to empirically determine the solubility of this compound. Accurate solubility data is a cornerstone of successful drug development, influencing everything from initial screening and synthesis to final formulation and in vivo performance. This guide provides the necessary theoretical framework and practical tools to confidently approach the solubility characterization of this compound and other novel chemical entities.

References

  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube; 2025. Available from: [Link]

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  • How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. PMC - NIH; 2021. Available from: [Link]

  • Molecular modeling analysis: "Why is 2-hydroxypyridine soluble in water but not 3 ... - PubMed. Available from: [Link]

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Technical Guide: Stability Profile and Storage Protocols for 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine (CAS 76041-71-9)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the stability, recommended storage conditions, and handling procedures for 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine, a vital heterocyclic compound in pharmaceutical and agrochemical research.[1] As a solid with a defined melting point, its stability is influenced by environmental factors including temperature, humidity, light, and chemical incompatibility. This document outlines the intrinsic chemical properties that dictate its stability, details potential degradation pathways, and provides actionable protocols for storage and experimental stability assessment. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the compound's integrity, thereby safeguarding experimental reproducibility and promoting laboratory safety.

Chemical Identification and Physicochemical Properties

This compound is a halogenated pyridinol derivative. The presence of a chlorine atom, a hydroxyl group (existing in tautomeric equilibrium with its pyridone form), and a highly stable trifluoromethyl group on the pyridine ring defines its reactivity and physical characteristics. It is typically supplied as a white to light yellow solid.[2]

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
CAS Number 76041-71-9[2],[1]
Molecular Formula C₆H₃ClF₃NO[1]
Molecular Weight 197.54 g/mol [1]
Appearance White to light yellow solid[2]
Melting Point 159-161 °C (lit.)[2],[1]
Topological Polar Surface Area 29.1 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]

Core Stability Profile and Influencing Factors

The stability of this compound is governed by its molecular structure. While generally stable under standard laboratory conditions, its integrity can be compromised by exposure to specific environmental and chemical stressors.

Thermal Stability

As a solid with a relatively high melting point of 159-161 °C, the compound exhibits good thermal stability at ambient temperatures.[1][2] However, elevated temperatures can induce thermal decomposition. For analogous halogenated pyridine compounds, thermal decomposition is known to release hazardous and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (HF), and hydrogen chloride gas.[3][4] Therefore, avoiding excessive heat is crucial for both stability and safety.

Chemical Compatibility

The primary chemical incompatibility noted for structurally related compounds is with strong oxidizing agents .[3][4] The pyridine ring, while substituted, can be susceptible to oxidative degradation. Contact with strong acids or bases should also be avoided, as they can catalyze hydrolytic reactions or other unwanted transformations.[5][6]

Photostability and Atmospheric Sensitivity
  • Light Exposure: A related compound, 2-Chloro-5-(trifluoromethyl)pyridine, is noted to be light-sensitive.[6] It is prudent to assume that this compound may also exhibit sensitivity to UV or visible light, which can catalyze degradation.

  • Moisture and Air: Some halogenated pyridines are sensitive to moisture and air.[3] The presence of water can facilitate hydrolysis, particularly under non-neutral pH conditions. For high-purity applications and long-term storage, minimizing exposure to atmospheric moisture and oxygen is a critical best practice. Storing under an inert atmosphere is recommended for air-sensitive analogues.[3][7]

Potential Degradation Pathways

While specific degradation pathways for this exact molecule are not extensively published, inferences can be drawn from related structures like 3,5,6-trichloro-2-pyridinol.[8] Potential degradation mechanisms could include hydrolytic dechlorination and oxidation.

G cluster_paths Potential Degradation Pathways parent This compound hydrolysis_product 2,3-Dihydroxy-5-(trifluoromethyl)pyridine (via Hydrolytic Dechlorination) parent->hydrolysis_product H₂O / pH catalysis oxidation_product Ring-Opened Products (via Oxidation) parent->oxidation_product Strong Oxidants (e.g., H₂O₂)

Caption: Hypothetical degradation routes for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended.

Storage Conditions Summary
ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.Minimizes thermal degradation and slows potential slow-reacting pathways.[9][10]
Atmosphere For long-term storage or high-purity applications, store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents slow oxidation and degradation from atmospheric moisture.[3][7]
Light Store in a tightly sealed, opaque or amber glass container. Protect from direct light.Prevents potential photodegradation.[6]
Container Use a tightly closed container made of non-reactive material (e.g., glass).Prevents contamination and exposure to air and moisture.[3][9][10]
Location Store in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][11]Prevents accidental contact with reactive chemicals and ensures safety.
Safe Handling Procedures
  • Always handle the compound in a well-ventilated area or a certified laboratory chemical fume hood.[12]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

  • Avoid generating dust when handling the solid.

  • Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[5][10]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][12]

  • Keep the container tightly sealed when not in use to prevent atmospheric exposure.[10]

  • Grounding and bonding of containers may be necessary for large quantities to prevent static discharge, although this is more critical for flammable liquid analogues.[9][10]

Experimental Workflow for Stability Assessment

A forced degradation study is the standard method to assess the intrinsic stability of a compound. This involves subjecting the material to a range of stress conditions more severe than accelerated storage conditions.

G cluster_stress Forced Degradation Conditions start Prepare Stock Solution of Compound in Suitable Solvent (e.g., ACN:H₂O) stress Aliquot and Expose to Stress Conditions start->stress acid Acidic (e.g., 0.1M HCl, Heat) stress->acid base Basic (e.g., 0.1M NaOH, Heat) stress->base oxid Oxidative (e.g., 3% H₂O₂, RT) stress->oxid thermal Thermal (e.g., 80°C in Solution) stress->thermal photo Photolytic (ICH-compliant light exposure) stress->photo prep Neutralize (if needed) & Dilute Samples for Analysis acid->prep base->prep oxid->prep thermal->prep photo->prep analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) prep->analysis end Quantify Parent Compound & Identify Degradants analysis->end

Caption: Workflow for a forced degradation (stress testing) study.

Protocol: Accelerated Stability Assessment via Forced Degradation

This protocol outlines a typical experimental procedure to evaluate the stability of this compound.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Volumetric flasks, pipettes, HPLC vials

  • HPLC system with UV or MS detector

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve 10 mg of the compound in a 10 mL volumetric flask using a 50:50 ACN:water mixture to create a 1 mg/mL stock solution.

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Dilute 1 mL of stock solution with 1 mL of 50:50 ACN:water. Heat at 60 °C for 48 hours.

    • Photostability: Expose a solution of the compound (e.g., 0.1 mg/mL) in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.

  • Control Samples: Prepare a control sample by diluting 1 mL of stock solution with 1 mL of 50:50 ACN:water and store it protected from light at 2-8 °C.

  • Sample Analysis:

    • Before analysis, neutralize the acid and base hydrolysis samples.

    • Dilute all stress and control samples to a suitable concentration (e.g., 0.1 mg/mL).

    • Inject samples into an HPLC system equipped with a C18 column. Use a gradient elution method (e.g., mobile phase A: water with 0.1% formic acid, mobile phase B: ACN with 0.1% formic acid).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the peak area of the parent compound and the appearance of new peaks indicate degradation. The analytical method is considered "stability-indicating" if all degradation product peaks are resolved from the parent peak.

Conclusion

The chemical integrity of this compound is robust under controlled conditions but susceptible to degradation from heat, light, moisture, and strong oxidizing agents. Adherence to the storage and handling protocols detailed in this guide is paramount for researchers to ensure the validity of their experimental outcomes. By understanding its stability profile, scientists can confidently utilize this compound in their research and development endeavors, minimizing variability and promoting a safe laboratory environment.

References

  • Chemsrc. (2025). 2,3-Dichloro-5-(trichloromethyl)pyridine | CAS#:69045-83-6.
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  • Ambeed.com. (n.d.). 69045-83-6 | 2,3-Dichloro-5-(trichloromethyl)pyridine.
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  • ChemicalBook. (2025). 2,3-Dichloro-5-(trichloromethyl)pyridine | 69045-83-6.
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  • Apollo Scientific. (n.d.). 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine Safety Data Sheet.
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  • Thermo Fisher Scientific. (2015). SAFETY DATA SHEET - 2,3-Dichloro-5-trifluoromethylpyridine.
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A Comprehensive Technical Guide to the Purity Analysis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Its purity is paramount, directly impacting the quality, safety, and efficacy of the final products. This guide provides a comprehensive framework for the robust purity analysis of this compound. It moves beyond a simple listing of methods to explain the causality behind experimental choices, grounding its protocols in authoritative standards. This document details a multi-faceted analytical approach, combining chromatographic techniques for separation and quantification with spectroscopic methods for identification and structural elucidation, ensuring a self-validating system for quality control.

Introduction: The Imperative for Purity

This compound is a substituted pyridine derivative whose utility in complex molecule synthesis is significant. The trifluoromethyl group imparts unique electronic properties and can enhance metabolic stability and binding affinity in bioactive molecules, while the chloro and hydroxy functionalities provide reactive handles for further chemical modification.[1]

The control of impurities in such starting materials is a critical aspect of drug and pesticide development. Impurities can arise from the manufacturing process (starting materials, by-products, intermediates), degradation, or storage.[2][3] Even trace amounts can have unintended consequences, including altering biological activity, causing toxicity, or affecting the stability of the final product. Therefore, a rigorous and well-validated analytical strategy is not merely a quality control measure but a fundamental component of product safety and performance. This guide outlines such a strategy, based on established principles for analogous compounds and in accordance with international regulatory guidelines.

Impurity Profiling: A Synthesis-Informed Approach

A thorough understanding of the synthetic pathway is the cornerstone of effective impurity profiling. While multiple synthetic routes may exist, a common approach to analogous structures involves the chlorination and subsequent functionalization of a pyridine precursor.

A potential synthetic route for this compound could start from 2-hydroxy-5-(trifluoromethyl)pyridine. The challenge lies in the selective chlorination at the 3-position. Direct electrophilic halogenation of pyridines can be difficult and may require harsh conditions, potentially leading to multiple chlorinated by-products.[4]

Potential Impurities Include:

  • Starting Materials: Unreacted 2-hydroxy-5-(trifluoromethyl)pyridine.

  • Isomeric By-products: Other positional isomers of chlorination, such as 6-chloro-2-hydroxy-5-(trifluoromethyl)pyridine.

  • Over-reacted Products: Dichlorinated species.

  • Reagents and Catalysts: Residual chlorinating agents or catalysts used in the synthesis.

  • Degradation Products: Products formed during storage or under stress conditions.

The following diagram illustrates a conceptual workflow for identifying and controlling these potential impurities.

G cluster_0 Synthesis & Upstream cluster_1 Crude Product Profile cluster_2 Analytical Control & Final Product SM Starting Material (e.g., 2-hydroxy-5-(trifluoromethyl)pyridine) Process Synthesis Process (Chlorination) SM->Process Reagents Reagents (e.g., Chlorinating Agent) Reagents->Process API Target Molecule This compound Process->API ImpA Isomeric Impurities Process->ImpA ImpB Process-Related Impurities Process->ImpB ImpC Unreacted SM Process->ImpC Analysis Purity Analysis (HPLC, LC-MS, NMR) API->Analysis ImpA->Analysis ImpB->Analysis ImpC->Analysis Spec Specification Setting (ICH Q3A) Analysis->Spec Final Released Product (>99% Purity) Spec->Final

Caption: Impurity workflow from synthesis to final product release.

Chromatographic Purity and Assay Determination

Chromatographic methods are central to purity analysis, offering the high resolving power necessary to separate the main component from closely related impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the premier technique for analyzing non-volatile, polar organic compounds like this compound. The method separates compounds based on their hydrophobicity.

Rationale for Method Design:

  • Column: A C18 column is a versatile and robust choice, providing excellent retention for aromatic compounds.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water provides the necessary polarity range. The acidic nature of the 2-hydroxy pyridine (a pyridinol) means its retention will be pH-dependent. Buffering the mobile phase in the acidic range (e.g., with phosphate or formate buffer at pH 2.5-3.5) will suppress the ionization of the hydroxyl group, leading to better peak shape and more reproducible retention times.

  • Detection: The pyridine ring is a strong chromophore. UV detection at a wavelength around 270-280 nm is expected to provide good sensitivity for the parent compound and related aromatic impurities.

Experimental Protocol: RP-HPLC Method

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient is recommended to ensure elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable time. A typical gradient might be:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

This method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and sensitivity.[5][6][7]

Table 1: Summary of Proposed HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% HCOOH in H₂O, B: 0.1% HCOOH in ACN
Elution Gradient
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV at 275 nm
Sample Conc. ~1 mg/mL
Gas Chromatography (GC) for Volatile Impurities

GC is the ideal method for analyzing volatile and semi-volatile substances, such as residual solvents from the manufacturing process or certain volatile by-products.[8] Due to the low volatility of this compound itself, GC is not the primary method for purity assessment but is crucial for specific tests.

Experimental Protocol: Headspace GC for Residual Solvents

  • Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A non-polar column (e.g., DB-624 or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program:

    • Initial: 40°C, hold for 5 min.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 min at 240°C.

  • Injector and Detector Temp: 250°C.

  • Headspace Parameters:

    • Vial Equilibration Temp: 80°C.

    • Vial Equilibration Time: 20 min.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a suitable high-boiling solvent like DMSO or DMF.

Impurity Identification and Structural Elucidation

Once impurities are detected by HPLC, their structures must be elucidated to assess their potential impact. This is a regulatory requirement for any impurity found above the identification threshold outlined in ICH Q3A guidelines.[9][10][11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most powerful technique for this purpose. An HPLC system is coupled directly to a mass spectrometer, which provides the molecular weight of the compounds as they elute from the column. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be definitive.

  • ¹H NMR: Will show the signals for the aromatic protons on the pyridine ring. The number of signals, their chemical shifts, and their coupling patterns can confirm the substitution pattern.

  • ¹⁹F NMR: A single signal (likely a singlet or a narrowly coupled multiplet) would confirm the presence of a single CF₃ group.[12]

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

By isolating an impurity (e.g., by preparative HPLC) and analyzing it by NMR and MS, its full structure can be determined.

Orthogonal and Specific Tests

A complete purity profile relies on multiple analytical techniques.

Table 2: Comprehensive Analytical Test Panel

TestMethodPurpose
Appearance Visual InspectionConfirms physical form and color (e.g., White to off-white solid).
Identification FTIR, ¹H NMRConfirms the identity of the bulk material against a reference standard.
Assay HPLC (with reference standard)Determines the exact content or potency of the main compound.
Chromatographic Purity HPLC-UVQuantifies all detectable impurities relative to the main peak.
Water Content Karl Fischer TitrationMeasures the amount of water present.
Residual Solvents Headspace GC-FIDQuantifies volatile organic solvents from the manufacturing process.
Sulphated Ash Ignition at high temperatureMeasures the content of inorganic impurities.

The following diagram illustrates the workflow for a comprehensive purity analysis.

G cluster_0 Sample Receipt cluster_1 Primary Analysis cluster_2 Identification & Characterization cluster_3 Final Assessment Sample Test Sample HPLC HPLC Purity & Assay Sample->HPLC GC GC Residual Solvents Sample->GC KF Karl Fischer (Water) Sample->KF SA Sulphated Ash Sample->SA FTIR FTIR (Identity) Sample->FTIR LCMS LC-MS (Impurity ID) HPLC->LCMS If unknown peaks > 0.10% CoA Certificate of Analysis HPLC->CoA GC->CoA KF->CoA SA->CoA NMR NMR (Structure Elucidation) LCMS->NMR For confirmation NMR->CoA FTIR->CoA Decision Release / Reject CoA->Decision

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of pharmaceutical and agrochemical synthesis, the mastery of novel intermediates is a cornerstone of innovation. 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is one such compound, a key building block whose utility is matched by its specific handling requirements. This guide moves beyond mere data recitation to provide a framework for its safe and effective use, grounded in the principles of chemical reactivity and proactive risk mitigation. Our focus is to empower researchers with the foresight to not only prevent incidents but to understand the causality behind each safety recommendation.

Compound Identity and Hazard Profile

This compound is a solid, typically appearing as a white to light yellow substance.[1] A comprehensive understanding of its hazard profile is the foundation of safe handling.

GHS Classification: A Multi-faceted Hazard

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. For this compound, aggregated data indicates significant health risks.[1]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3H300: Fatal if swallowed[1]
Skin IrritationCategory 2H315: Causes skin irritation[1]
Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Source: Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory.[1]

The "Fatal if swallowed" classification is of paramount importance, necessitating stringent controls to prevent ingestion. The irritant properties to skin, eyes, and the respiratory system are also significant and dictate the required personal protective equipment (PPE).

Physical and Chemical Properties: The 'Why' Behind the Handling

Understanding the physical properties of a compound is crucial for anticipating its behavior under various laboratory conditions.

PropertyValueImplication for Safe Handling
Molecular Weight 197.54 g/mol [1]Standard for a small molecule intermediate.
Appearance White to light yellow solid[1]Allows for visual identification of the substance.
Melting Point 159-161 °C[1]Stable at room temperature, but care must be taken with heating.
Boiling Point 143.5°C at 760 mmHg[1]Decomposition may occur at elevated temperatures.
Flash Point 59.7 °C[1]The compound has a relatively low flash point for a solid, indicating that it can be ignited.

The solid nature of this compound at room temperature can mitigate some of the risks associated with volatile liquids, but the potential for dust formation during transfer must be addressed to prevent inhalation.

The Core of Safe Handling: A Risk-Based Approach

A proactive approach to safety involves a continuous cycle of risk assessment and control implementation. The following workflow illustrates this process.

Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Procedure Phase Review_SDS Review Safety Data Sheet (SDS) Assess_Procedure Assess Experimental Procedure Review_SDS->Assess_Procedure Informs Select_PPE Select Appropriate PPE Assess_Procedure->Select_PPE Determines Engineering_Controls Verify Engineering Controls (Fume Hood) Select_PPE->Engineering_Controls Weighing_Transfer Careful Weighing & Transfer Engineering_Controls->Weighing_Transfer Reaction_Setup Reaction Setup & Monitoring Weighing_Transfer->Reaction_Setup Decontamination Decontaminate Glassware & Surfaces Reaction_Setup->Decontamination Waste_Disposal Segregate & Dispose of Waste Decontamination->Waste_Disposal Documentation Document Experiment Waste_Disposal->Documentation

Caption: A logical workflow for the safe handling of chemical compounds.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are primary, a robust PPE strategy is essential. The selection of PPE should be directly informed by the hazards identified.

PPE Selection for this compound cluster_hazards Identified Hazards cluster_ppe Required PPE Compound This compound Oral_Toxicity Acute Oral Toxicity (Fatal) Compound->Oral_Toxicity Skin_Irritation Skin Irritant Compound->Skin_Irritation Eye_Irritation Eye Irritant Compound->Eye_Irritation Respiratory_Irritation Respiratory Irritant Compound->Respiratory_Irritation Gloves Chemical Resistant Gloves (Nitrile) Oral_Toxicity->Gloves Prevents incidental contact Skin_Irritation->Gloves Lab_Coat Lab Coat Skin_Irritation->Lab_Coat Goggles Chemical Splash Goggles Eye_Irritation->Goggles Respirator Respirator (if dust is generated) Respiratory_Irritation->Respirator

Caption: Decision pathway for selecting appropriate PPE based on hazards.

Detailed PPE Protocol
  • Hand Protection : Wear nitrile gloves. Given the lack of specific breakthrough time data for this compound, it is prudent to double-glove if extended handling is anticipated. Always wash hands thoroughly with soap and water after handling.[2]

  • Body Protection : A standard laboratory coat should be worn and kept fastened. Launder work clothes separately from personal clothing.[2]

  • Eye Protection : Chemical splash goggles are mandatory.[3][4]

  • Respiratory Protection : Use in a well-ventilated area, preferably a certified chemical fume hood.[2] If there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[5][6]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures
Exposure RouteAction
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[7]
Accidental Release Measures
  • Evacuate : Clear the area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For a solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to the appropriate safety personnel.

Storage and Handling: Maintaining Compound Integrity and Safety

Proper storage and handling are fundamental to preventing degradation and ensuring safety.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[7][8]

Handling
  • Avoid all personal contact, including inhalation.[2]

  • Use in a well-ventilated area, such as a chemical fume hood.[2]

  • When handling, do not eat, drink, or smoke.[2]

  • Avoid generating dust.[7]

Fire and Reactivity Data

While not classified as a flammable solid, this compound will burn.

  • Extinguishing Media : Use extinguishing media suitable for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or appropriate foam.[2][7]

  • Hazardous Decomposition Products : During a fire, irritating and highly toxic gases may be generated, including hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.[5][7][8]

  • Fire Fighting : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7]

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations. This material may be classified as a hazardous waste.

Conclusion

This compound is a valuable synthetic intermediate. Its safe and effective use hinges on a thorough understanding of its hazards and the implementation of robust safety protocols. By adopting the principles and procedures outlined in this guide, researchers can mitigate risks and foster a culture of safety in the laboratory.

References

  • 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem . [Link]

  • 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618 - PubChem . [Link]

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem . [Link]

  • Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+% - Cole-Parmer . [Link]

  • 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem . [Link]

  • Material Safety Data Sheet - 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine - Cole-Parmer . [Link]

  • Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97% - Cole-Parmer . [Link]

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Methodological & Application

The Strategic Role of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Fluorinated Pyridine Scaffold

In the landscape of modern pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into molecular design is a cornerstone of achieving enhanced potency, metabolic stability, and target specificity. The intermediate, 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine (CAS 76041-71-9) , represents a highly valuable building block that embodies these design principles. Its unique arrangement of a trifluoromethyl group, a chlorine atom, and a reactive hydroxyl group on a pyridine ring provides a versatile platform for the synthesis of complex, high-value active ingredients.

The trifluoromethyl (-CF3) group is a particularly powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] This often leads to a longer biological half-life and improved pharmacokinetic profiles.[1][3] Furthermore, the -CF3 group can enhance the binding affinity of a molecule to its biological target through favorable electrostatic and hydrophobic interactions.[1] The pyridine ring itself is a "privileged scaffold" in drug design, frequently found in FDA-approved pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable physicochemical properties.[4][5][6][7]

This guide provides a detailed exploration of this compound as a key intermediate. We will delve into its synthesis, its pivotal role in the production of commercially significant agrochemicals, and provide detailed, field-tested protocols for its use. The methodologies presented are designed to be self-validating, with a focus on the causal reasoning behind each experimental step, ensuring both scientific integrity and practical applicability for researchers in drug development and process chemistry.

Physicochemical Properties and Safety Overview

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective and safe utilization in synthesis.

PropertyValueReference(s)
CAS Number 76041-71-9[8]
Molecular Formula C₆H₃ClF₃NO[8]
Molecular Weight 197.54 g/mol [8]
Appearance White to light yellow solid[9]
Melting Point 159-161 °C[9]
Purity Typically ≥98%[10]

Safety and Handling: this compound is classified as an irritant.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from your supplier.

Synthetic Protocol: Preparation of this compound

The synthesis of the title compound is typically achieved through the electrophilic chlorination of 2-hydroxy-5-(trifluoromethyl)pyridine. N-Chlorosuccinimide (NCS) is a preferred chlorinating agent for this transformation due to its ease of handling and high selectivity for the position ortho to the hydroxyl group, which is activated towards electrophilic substitution.

Experimental Workflow: Synthesis of the Intermediate

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Isolation A Charge reactor with: - 2-hydroxy-5-(trifluoromethyl)pyridine - Anhydrous DMF B Add N-Chlorosuccinimide (NCS) in portions A->B Maintain temperature C Stir at room temperature for 8 hours B->C D Monitor reaction completion (e.g., by TLC or LC-MS) C->D E Slowly pour reaction mixture into water D->E F Precipitate forms E->F G Filter the solid precipitate F->G H Dry the solid under vacuum G->H I Obtain pure product H->I

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Materials:

  • 2-hydroxy-5-(trifluoromethyl)pyridine

  • N-Chlorosuccinimide (NCS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Reaction flask, magnetic stirrer, and standard laboratory glassware

Procedure: [11]

  • Reaction Setup: In a suitable reaction flask, dissolve 2-hydroxy-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Chlorination: To the stirred solution, add N-Chlorosuccinimide (NCS) (1.1-1.2 equivalents) portion-wise, maintaining the temperature at ambient room temperature. The use of a slight excess of NCS ensures complete consumption of the starting material.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.

  • Precipitation and Isolation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing deionized water (approximately 5-6 volumes relative to the DMF). A light yellow precipitate will form.

  • Filtration and Drying: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water. Dry the collected solid under vacuum to a constant weight.

Expected Outcome: This protocol typically affords 3-chloro-5-trifluoromethyl-2-hydroxypyridine in high yield (e.g., 92%) and purity.[11]

Causality and Experimental Insights:

  • Solvent Choice: Anhydrous DMF is used as it is a polar aprotic solvent that effectively dissolves both the starting material and NCS, facilitating the reaction.

  • Reagent: NCS is a mild and selective chlorinating agent, which is crucial for avoiding over-chlorination or other side reactions on the electron-rich pyridine ring.

  • Work-up: The precipitation in water is an effective method for isolating the product, which has low solubility in water, while the DMF and any unreacted NCS or succinimide byproduct remain in the aqueous phase.

Application in the Synthesis of Agrochemicals

While this compound is a valuable intermediate in its own right, its utility is often realized after conversion to the more reactive 2,3-dichloro-5-(trifluoromethyl)pyridine . The hydroxyl group at the 2-position can be readily converted to a chlorine atom using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is a key step, as the chlorine at the 2-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, which is the cornerstone of its application in building more complex molecules.

Synthetic Pathway to Key Agrochemicals

G A 3-Chloro-2-hydroxy- 5-(trifluoromethyl)pyridine B 2,3-dichloro- 5-(trifluoromethyl)pyridine A->B Chlorination (e.g., POCl₃) C Key Intermediate for Nucleophilic Aromatic Substitution (SNAr) B->C D Fluopyram (Fungicide/Nematicide) C->D SNAr with substituted ethylamine E Fluopicolide (Fungicide) C->E SNAr with substituted benzylamine

Caption: Synthetic utility of the trifluoromethylpyridine scaffold.

Case Study 1: Synthesis of Fluopyram

Fluopyram is a broad-spectrum fungicide and nematicide that functions as a succinate dehydrogenase inhibitor (SDHI).[12] Its synthesis relies on the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with a suitable nucleophile.

One common synthetic route involves the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with a malonic ester, followed by further transformations to introduce the ethylamine side chain. This is then coupled with 2-(trifluoromethyl)benzoyl chloride to yield the final product.[13][14]

Key Synthetic Step - Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of 2,3-dichloro-5-(trifluoromethyl)pyridine is highly susceptible to nucleophilic attack. The strong electron-withdrawing effect of both the trifluoromethyl group and the nitrogen atom in the pyridine ring activates the C2 position for SNAr.

Quantitative Data for Fluopyram Synthesis (Illustrative):

StepReactantsReagents/ConditionsYieldPurityReference(s)
Decarboxylation 2-(3-chloro-5-trifluoromethyl-2-pyridyl)-2-[(2-trifluoromethyl benzoyl)aminomethyl]-1,3-malonic diester1. NaOH (hydrolysis) 2. H₂SO₄ (decarboxylation)96.2%98.6%[15]
Purification Crude Fluopyramn-heptane reflux98.0%99.8%[15]
Case Study 2: Synthesis of Fluopicolide

Fluopicolide is a fungicide used to control oomycete diseases.[16] Its synthesis also hinges on the reactivity of the trifluoromethylpyridine core. The key intermediate, [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylamine, is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine and then undergoes an amidation reaction with 2,6-dichlorobenzoyl chloride to form fluopicolide.[2][17]

Key Synthetic Step - Amidation: The final step in the synthesis of fluopicolide is a classic amidation reaction. The highly reactive acid chloride couples efficiently with the primary amine of the pyridine intermediate.

Quantitative Data for Fluopicolide Synthesis (Illustrative):

StepReactantsReagents/ConditionsYieldPurityReference(s)
Amidation 1-[-3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine-Acetate, 2,6-DichlorobenzoylchlorideToluene, water, NaOH95.71%99.7%[18]

Conclusion and Future Outlook

This compound and its derivatives are not merely chemical curiosities; they are enabling intermediates that lie at the heart of modern agrochemical synthesis and hold significant potential for pharmaceutical development. The strategic placement of the trifluoromethyl group, chlorine, and a versatile hydroxyl/chloro handle on the privileged pyridine scaffold provides medicinal and process chemists with a powerful tool for creating novel, effective, and metabolically robust active ingredients. The protocols and insights provided herein are intended to empower researchers to leverage the unique properties of this intermediate in their own discovery and development programs. As the demand for more effective and safer pharmaceuticals and agrochemicals continues to grow, the importance of well-designed, fluorine-containing building blocks like this compound is set to increase even further.

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  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). ResearchGate. Available at: [Link]

  • EP2687510A1 - Method for preparing 2,3-dichloropyridine - Google Patents.
  • MDPI. (2024). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available at: [Link]

  • PubMed. (2024). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available at: [Link]

Sources

Derivatization of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von 3-Chlor-2-hydroxy-5-(trifluormethyl)pyridin für das biologische Screening

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung für die Geschäftsleitung

Das 3-Chlor-2-hydroxy-5-(trifluormethyl)pyridin-Grundgerüst ist eine entscheidende Ausgangsverbindung in der modernen medizinischen Chemie. Seine einzigartige Kombination aus einem reaktiven Pyridon-System, einem strategisch platzierten Chloratom für Kreuzkupplungsreaktionen und einer Trifluormethylgruppe zur Verbesserung der pharmakokinetischen Eigenschaften macht es zu einer idealen Plattform für die Entwicklung von Wirkstoffbibliotheken.[1][2][3] Dieser Leitfaden bietet detaillierte, validierte Protokolle für die selektive Funktionalisierung dieses Moleküls an drei wichtigen Positionen: dem Sauerstoffatom (O-Alkylierung), dem Stickstoffatom (N-Alkylierung) und dem Kohlenstoffatom C3 (Suzuki-Miyaura-Kreuzkupplung). Die hier beschriebenen Methoden sollen Forschern ermöglichen, schnell und effizient vielfältige Molekülbibliotheken für das biologische Screening in der Wirkstoffforschung zu erstellen.

Wissenschaftliche Einführung: Das Potenzial des Pyridin-Grundgerüsts

Das Molekül 3-Chlor-2-hydroxy-5-(trifluormethyl)pyridin existiert in einem tautomeren Gleichgewicht zwischen der 2-Hydroxypyridin- und der 2-Pyridon-Form. Diese Eigenschaft ist der Schlüssel zu seiner chemischen Vielseitigkeit und ermöglicht eine regioselektive Derivatisierung.

  • Die Trifluormethyl (-CF3)-Gruppe: Diese Gruppe ist für ihre Fähigkeit bekannt, die metabolische Stabilität zu erhöhen, die Lipophilie zu verbessern und die Bindungsaffinität an Zielproteine durch ihre stark elektronenziehenden Eigenschaften zu modulieren.[1][2][3]

  • Der 2-Pyridon-Kern: Dieses System ist in zahlreichen biologisch aktiven Molekülen zu finden. Die Fähigkeit, sowohl am Stickstoff- als auch am Sauerstoffatom zu reagieren, ermöglicht die Synthese von zwei unterschiedlichen Isomerklassen aus demselben Ausgangsmaterial.[4][5]

  • Das C3-Chloratom: Das Chloratom dient als reaktiver "Griff" für palladiumkatalysierte Kreuzkupplungsreaktionen, die die Einführung einer Vielzahl von Aryl- und Heteroarylgruppen ermöglichen und so den chemischen Raum für das Screening erheblich erweitern.[6][7]

Die strategische Kombination dieser Merkmale macht dieses Grundgerüst zu einer wertvollen Plattform für die Generierung von Wirkstoffkandidaten in Bereichen wie Onkologie, Infektionskrankheiten und Agrochemie.[1][8]

Abbildung 1: Tautomeres Gleichgewicht von 3-Chlor-2-hydroxy-5-(trifluormethyl)pyridin.

Strategischer Überblick zur Derivatisierung

Die Erstellung einer vielfältigen Molekülbibliothek aus einem einzigen Grundgerüst erfordert präzise Kontrolle über die regioselektive Funktionalisierung. Die drei primären reaktiven Zentren des Moleküls bieten unterschiedliche Möglichkeiten zur Diversifizierung.

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Compounds from 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern medicinal and agrochemical research, prized for its ability to enhance the physicochemical and biological properties of active compounds.[1][2][3] The trifluoromethyl group often improves metabolic stability, lipophilicity, and binding affinity to biological targets.[1][4] This guide provides detailed synthetic routes and protocols for leveraging 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine, a versatile and highly functionalized building block, for the synthesis of novel chemical entities. We will explore the strategic derivatization of its two key reactive handles: the 2-hydroxy group and the 3-chloro substituent. The protocols herein are designed to be robust and adaptable, providing researchers with a solid foundation for diversification and library synthesis.

Introduction: The Strategic Value of this compound

This compound is a bifunctional reagent offering two orthogonal sites for chemical modification. This duality allows for a modular and divergent approach to novel compound synthesis.

  • The 2-Hydroxy Group: This functional group exists in a tautomeric equilibrium with its 2-pyridone form.[5][6] This hydroxyl group can be readily alkylated, acylated, or otherwise derivatized, providing a simple entry point for modifying the molecule's steric and electronic properties.

  • The 3-Chloro Substituent: While chloro-pyridines are typically less reactive than their bromo or iodo counterparts in cross-coupling reactions, the electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates this position.[2] This enables its participation in powerful bond-forming reactions, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.[7][8]

This guide will detail protocols for leveraging these reactive sites to construct diverse molecular architectures.

Physicochemical & Safety Profile

A thorough understanding of the starting material's properties is critical for safe and effective experimentation.

PropertyValueSource
CAS Number 65143-39-7[9]
Molecular Formula C₆H₃ClF₃NO[9]
Molecular Weight 197.54 g/mol [9]
Appearance White to light yellow solid[9]
Melting Point 159-161 °C[9]
Boiling Point 143.5 °C at 760 mmHg[9]
Density 1.6 ± 0.1 g/cm³[9]

Safety & Handling: this compound is classified as an irritant.[9] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive handling and disposal information.

Synthetic Pathways & Experimental Protocols

The strategic value of this building block lies in its capacity for sequential or selective functionalization. The following diagram illustrates the primary synthetic pathways available.

G cluster_0 Derivatization of Hydroxyl Group cluster_1 Functionalization of Chloro Group start This compound O_Alkylation O-Alkylation / O-Arylation start->O_Alkylation Protocol 1 O_Acylation O-Acylation start->O_Acylation Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) O_Alkylation->Suzuki Intermediate for Cross-Coupling Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) O_Alkylation->Buchwald SNAr Nucleophilic Aromatic Substitution (C-Nu Bond Formation) O_Alkylation->SNAr end_prod Diverse Novel Compounds Suzuki->end_prod Buchwald->end_prod SNAr->end_prod

Caption: Synthetic pathways from this compound.

Protocol 1: O-Alkylation of the Hydroxyl Group

Causality & Rationale: Direct participation of the acidic hydroxyl proton in cross-coupling reactions can interfere with the catalytic cycle by reacting with the base or catalyst. Therefore, protection or derivatization of this group is a crucial first step. O-alkylation, using a simple protocol like the Williamson ether synthesis, effectively caps the hydroxyl group, rendering the substrate ideal for subsequent palladium-catalyzed reactions. We select potassium carbonate as a mild and cost-effective base, and DMF as a polar aprotic solvent to promote the SN2 reaction.

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.

  • Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension vigorously for 10 minutes at room temperature.

  • Add the desired alkyl halide (e.g., Iodomethane or Benzyl bromide, 1.1 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.

Reagent/ParameterConditionPurpose
Base K₂CO₃Deprotonates the hydroxyl group
Solvent DMFPolar aprotic, facilitates SN2
Temperature 60 °CIncreases reaction rate
Workup Aqueous quenchRemoves inorganic salts and DMF
Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Chloro-2-alkoxy-5-(trifluoromethyl)pyridine

Causality & Rationale: The Suzuki-Miyaura reaction is a premier method for C(sp²)-C(sp²) bond formation.[10] The key challenge with chloropyridines is the strength of the C-Cl bond, which makes the initial oxidative addition to the palladium(0) catalyst the rate-limiting step.[7] To overcome this, highly active catalytic systems are required. We employ a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[7] These ligands promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species necessary to cleave the C-Cl bond. A moderately strong base like potassium phosphate is used to facilitate the transmetalation step without promoting unwanted side reactions.

G cluster_workflow Suzuki-Miyaura Workflow A 1. Assemble Reactants - O-alkylated Pyridine - Boronic Acid - Base (K3PO4) B 2. Add Catalyst System - Pd Precursor (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) A->B C 3. Inert Atmosphere Evacuate & backfill with N2/Ar B->C D 4. Add Degassed Solvent (e.g., Toluene/Dioxane) C->D E 5. Heat Reaction (e.g., 100-110 °C) D->E F 6. Monitor & Workup Aqueous quench, extraction E->F G 7. Purify Product Column Chromatography F->G

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • In an oven-dried reaction vial, combine the 3-Chloro-2-alkoxy-5-(trifluoromethyl)pyridine (from Protocol 1, 1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the catalyst mixture to the reaction vial.

  • Seal the vial with a septum cap and evacuate and backfill with an inert atmosphere (Nitrogen or Argon) for three cycles.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe to achieve a concentration of 0.1-0.2 M.

  • Place the vial in a preheated oil bath or heating block at 100-110 °C.

  • Stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the coupled product.

Protocol 3: Buchwald-Hartwig Amination of 3-Chloro-2-alkoxy-5-(trifluoromethyl)pyridine

Causality & Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[11][12] Similar to the Suzuki coupling, the reaction with an aryl chloride requires a highly active catalyst. The choice of base is critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[13] The use of bulky, electron-rich phosphine ligands is again essential to facilitate the challenging oxidative addition of the C-Cl bond.[13]

Step-by-Step Methodology:

  • Inside a glovebox, charge an oven-dried reaction vial with sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate ligand (e.g., BrettPhos, 4 mol%).

  • Add the 3-Chloro-2-alkoxy-5-(trifluoromethyl)pyridine (1.0 eq).

  • Add a stir bar, and then add the primary or secondary amine (1.2 eq).

  • Add anhydrous, degassed toluene to the vial.

  • Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS (typically 4-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through celite.

  • Concentrate the filtrate and purify the crude product via flash column chromatography.

ParameterRecommended SystemRationale
Catalyst System Pd₂(dba)₃ / BrettPhosHighly active for C-Cl bond activation
Base NaOtBuStrong, non-nucleophilic base for amine deprotonation
Solvent Toluene or DioxaneAnhydrous, high-boiling, compatible with catalyst
Temperature 100-110 °CProvides thermal energy to overcome activation barrier

Characterization of Novel Compounds

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. For a typical product from a Suzuki coupling with phenylboronic acid, one would expect to see characteristic signals for both the pyridine and the newly introduced phenyl ring in the ¹H and ¹³C spectra. The ¹⁹F NMR should show a singlet corresponding to the -CF₃ group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the novel compound.

  • Infrared (IR) Spectroscopy: IR can be used to confirm the presence or absence of key functional groups, such as the disappearance of the O-H stretch after alkylation.

Conclusion

This compound stands out as a powerful and versatile building block for constructing diverse libraries of novel compounds. By strategically targeting its two distinct reactive sites through the robust protocols detailed in this guide, researchers in drug development and materials science can efficiently access complex molecular architectures. The key to success lies in the initial derivatization of the hydroxyl group followed by the application of modern, highly active catalytic systems to functionalize the relatively inert C-Cl bond.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Trifluoromethylpyridines in Modern Pharmaceutical Synthesis.
  • Ogawa, Y., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(4), 238-246. Available from: [Link]

  • Ogawa, Y., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available from: [Link]

  • Ogawa, Y., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Available from: [Link]

  • Wu, J., et al. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103522. Available from: [Link]

  • Google Patents. 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
  • Google Patents. Process for the production of 2-hydroxypyridine.
  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Google Patents. 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
  • Google Patents. Process for producing 3-chloro-5-trifluoromethylpyridines.
  • Google Patents. Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives.
  • MDPI. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Available from: [Link]

  • Stevens, E. nucleophilic aromatic substitutions. YouTube. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • ResearchGate. A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Available from: [Link]

  • De Gruyter. Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Available from: [Link]

  • RSC Publishing. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. 2-Pyridone. Available from: [Link]

  • National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

  • PubChem. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Available from: [Link]

  • PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. Available from: [Link]

  • National Institutes of Health. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available from: [Link]

  • YouTube. (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Available from: [Link]

Sources

Application Notes and Protocols: Halogen Exchange Reactions of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Halogen Modification of a Privileged Scaffold

The 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine scaffold is a cornerstone in the synthesis of numerous agrochemicals and pharmaceuticals. The trifluoromethyl group imparts desirable properties such as metabolic stability and enhanced binding affinity, while the 2-hydroxy-pyridine moiety offers versatile reactivity. The chlorine atom at the 3-position serves as a strategic linchpin for further molecular diversification through halogen exchange (Halex) reactions. This process allows for the precise substitution of chlorine with other halogens—fluorine, bromine, and iodine—thereby enabling the fine-tuning of a molecule's steric and electronic properties. Such modifications are critical during the lead optimization phase of drug discovery and agrochemical development, influencing factors such as potency, selectivity, and pharmacokinetic profiles.

These application notes provide detailed, field-proven protocols for the fluorination, bromination, and iodination of this compound. The methodologies are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these critical transformations.

I. Fluorination via Nucleophilic Aromatic Substitution (Halex Reaction)

The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability and binding affinity. The Halex reaction is a powerful method for achieving this transformation, involving the nucleophilic displacement of a chloride with a fluoride anion. For electron-deficient heteroaromatic systems like our substrate, this reaction is particularly effective.

Causality of Experimental Choices:
  • Fluoride Source: Anhydrous potassium fluoride (KF) is a common and cost-effective fluoride source. To enhance its solubility and nucleophilicity in aprotic polar solvents, it is often used in a spray-dried form or in the presence of a phase-transfer catalyst.

  • Solvent: High-boiling, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are essential.[1][2] These solvents effectively solvate the potassium cation, leaving the fluoride anion more "naked" and, therefore, more nucleophilic.

  • Temperature: High temperatures (typically 150-250 °C) are required to overcome the activation energy of breaking the strong C-Cl bond and forming the even stronger C-F bond.[1]

  • Tautomerism Consideration: The 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone tautomer. Under the basic conditions of the Halex reaction, the pyridone form can be deprotonated, potentially leading to side reactions. Careful control of the reaction conditions is necessary to favor the desired halogen exchange.

Experimental Protocol: Synthesis of 3-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine

Materials:

  • This compound

  • Anhydrous spray-dried potassium fluoride (KF)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Toluene

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle with temperature controller

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous spray-dried potassium fluoride (3.0 eq).

  • Add anhydrous DMSO to the flask to achieve a substrate concentration of 0.5 M.

  • Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Heat the reaction mixture to 180 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into ice-cold water and acidify to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine.

ParameterCondition
Fluorinating Agent Anhydrous Spray-Dried KF
Solvent Anhydrous DMSO
Temperature 180 °C
Reaction Time 12-24 hours
Stoichiometry (KF) 3.0 equivalents
Work-up Acidic aqueous quench

II. Bromination using N-Bromosuccinimide (NBS)

Bromination introduces a larger, more polarizable halogen, which can be a key feature for biological activity or serve as a handle for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic and heteroaromatic compounds.

Causality of Experimental Choices:
  • Brominating Agent: NBS is preferred over liquid bromine as it is a solid that is easier and safer to handle. It provides a low, steady concentration of bromine in the reaction mixture, which helps to control selectivity and minimize the formation of poly-brominated byproducts.

  • Solvent: Acetonitrile or dichloromethane are suitable solvents for this reaction. They are relatively inert and can dissolve both the substrate and NBS.

  • Catalyst: While the reaction can proceed without a catalyst, the addition of a radical initiator like azobisisobutyronitrile (AIBN) or an acid catalyst may be necessary depending on the precise substrate and desired outcome. For aromatic bromination, polar solvents often suffice.

  • Temperature: The reaction is typically carried out at room temperature to reflux, depending on the reactivity of the substrate.

Experimental Protocol: Synthesis of 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium thiosulfate solution, saturated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer

  • Light protection (e.g., aluminum foil)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

  • Protect the flask from light by wrapping it with aluminum foil.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine.[3][4][5]

ParameterCondition
Brominating Agent N-Bromosuccinimide (NBS)
Solvent Acetonitrile
Temperature Room Temperature
Reaction Time 4-8 hours
Stoichiometry (NBS) 1.1 equivalents
Work-up Reductive quench (Na₂S₂O₃)

III. Iodination via Finkelstein-type or Copper-Catalyzed Reactions

The introduction of an iodine atom provides a valuable synthetic handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Due to the lower reactivity of aryl chlorides in classical Finkelstein reactions, a copper-catalyzed approach is often more effective.

Causality of Experimental Choices:
  • Iodide Source: Sodium iodide (NaI) is a commonly used and readily available source of iodide ions.

  • Catalyst: Copper(I) iodide (CuI) is an effective catalyst for the iodination of aryl halides. It is believed to proceed through an oxidative addition/reductive elimination cycle.

  • Ligand: The addition of a ligand, such as 1,10-phenanthroline, can stabilize the copper catalyst and accelerate the reaction.

  • Base: A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is often required to facilitate the reaction, possibly by neutralizing any generated acid and promoting the catalytic cycle.

  • Solvent: Polar aprotic solvents like DMF or DMSO are suitable for this transformation.

Experimental Protocol: Synthesis of 3-Iodo-2-hydroxy-5-(trifluoromethyl)pyridine

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ammonium hydroxide solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), sodium iodide (2.0 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with an aqueous solution of ammonium hydroxide and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 3-Iodo-2-hydroxy-5-(trifluoromethyl)pyridine.

ParameterCondition
Iodinating Agent Sodium Iodide (NaI)
Catalyst System CuI / 1,10-Phenanthroline
Base Cesium Carbonate (Cs₂CO₃)
Solvent Anhydrous DMF
Temperature 120 °C
Reaction Time 24-48 hours
Work-up Ammonia quench

Visualizing the Halogen Exchange Workflow

The following diagram illustrates the general workflow for the halogen exchange reactions described in these application notes.

Halogen_Exchange_Workflow cluster_start Starting Material cluster_reactions Halogen Exchange Reactions cluster_products Products Start 3-Chloro-2-hydroxy-5- (trifluoromethyl)pyridine Fluorination Fluorination (Halex Reaction) Start->Fluorination KF, DMSO 180 °C Bromination Bromination (NBS) Start->Bromination NBS, MeCN RT Iodination Iodination (Cu-catalyzed) Start->Iodination NaI, CuI, Ligand DMF, 120 °C Product_F 3-Fluoro-2-hydroxy-5- (trifluoromethyl)pyridine Fluorination->Product_F Product_Br 3-Bromo-2-hydroxy-5- (trifluoromethyl)pyridine Bromination->Product_Br Product_I 3-Iodo-2-hydroxy-5- (trifluoromethyl)pyridine Iodination->Product_I

Caption: General workflow for halogen exchange reactions.

Mechanism at a Glance: Nucleophilic Aromatic Substitution

The fluorination and iodination reactions proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine ring activate the 3-position towards nucleophilic attack.

SNAr_Mechanism Substrate <<table><tr><td><imgsrc='https://i.imgur.com/your_substrate_image.png'/>td>tr><tr><td>3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridinetd>tr>table>> Intermediate <<table><tr><td><imgsrc='https://i.imgur.com/your_intermediate_image.png'/>td>tr><tr><td>Meisenheimer Complex (Resonance Stabilized)td>tr>table>> Substrate->Intermediate + Nu⁻ Nucleophile Nu⁻ Product <<table><tr><td><imgsrc='https://i.imgur.com/your_product_image.png'/>td>tr><tr><td>3-Nu-2-hydroxy-5-(trifluoromethyl)pyridinetd>tr>table>> Intermediate->Product - Cl⁻ Leaving_Group Cl⁻

Caption: Simplified SNAr mechanism.

Conclusion and Best Practices

The halogen exchange reactions detailed herein provide robust and versatile methods for the derivatization of this compound. For successful and reproducible outcomes, the following best practices are recommended:

  • Anhydrous Conditions: For the fluorination and iodination reactions, ensure all glassware is thoroughly dried and reagents are anhydrous to prevent unwanted side reactions with water.

  • Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is crucial for the copper-catalyzed iodination to prevent oxidation of the catalyst.

  • Reaction Monitoring: Closely monitor the progress of each reaction by a suitable analytical technique (TLC, LC-MS, or GC-MS) to determine the optimal reaction time and prevent over-reaction or decomposition.

  • Purification: Proper purification, typically by flash column chromatography or recrystallization, is essential to obtain the final products with high purity.

By understanding the underlying principles and adhering to these detailed protocols, researchers can confidently employ these halogen exchange reactions to accelerate their discovery and development programs.

References

  • Ishihara, A., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-148. [Link]

  • Dow Chemical Canada. (1986). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
  • Wikipedia. (2023). Halex process. [Link]

  • Jones, K. L., et al. (2008). Copper-Catalyzed Coupling of Hydroxylamines with Aryl Iodides. Organic Letters, 10(5), 797–800. [Link]

  • Organic Syntheses. (n.d.). α-CARBOLINE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Coupling of Hydroxylamines with Aryl Iodides. Retrieved from [Link]

  • Pfizer Inc. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • gChem Global. (n.d.). Halex Comparative Reaction. Retrieved from [Link]

  • Hubei University of Technology. (2009). US20090012328A1 - Process for preparing bupropion hydrochloride.
  • General Electric Company. (2006). US7053251B2 - Bromination of hydroxyaromatic compounds.
  • Jiangsu Aosaikang Pharmaceutical Co Ltd. (2017). CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
  • PubChem. (n.d.). 3-bromo-2-chloro-5-(trifluoromethoxy)pyridine. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Imperial Chemical Industries Plc. (1983). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
  • ResearchGate. (2016). ChemInform Abstract: Copper-Catalyzed Regioselective C-H Iodination of Aromatic Carboxamides. [Link]

  • Nanjing Fulaidi Chemical Co Ltd. (2014). CN104130183A - Synthetic method for 3-bromopyridine.
  • ResearchGate. (2015). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. [Link]

  • Fgup Vserossijskij Nauchno-Issledovatel'Skij. (2008). RU2319694C1 - Method for preparing derivatives of 3-hydroxypyridine.
  • Shanghai Zaesda Chemical Technology Co Ltd. (2011). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
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Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine Scaffold

The this compound scaffold is a highly valuable building block in medicinal chemistry and agrochemical research. Its unique electronic and structural features make it an ideal starting material for the synthesis of a diverse range of functionalized pyridine derivatives. The trifluoromethyl group at the 5-position acts as a strong electron-withdrawing group, significantly activating the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.[1][2] This, combined with the chloro leaving group at the 3-position and the versatile 2-hydroxy moiety, allows for the strategic and regioselective introduction of various pharmacophoric elements. This guide provides a comprehensive overview of the principles and detailed protocols for conducting nucleophilic substitution reactions on this important scaffold.

Scientific Integrity & Logic: Understanding the Reactivity of this compound

Expertise & Experience: Causality Behind Experimental Choices

The reactivity of this compound in nucleophilic substitution reactions is governed by a confluence of factors. The pyridine nitrogen and the trifluoromethyl group synergistically reduce the electron density of the aromatic ring, making it susceptible to nucleophilic attack.[3] The substitution pattern is critical; the chloro group at the 3-position is activated for displacement.

A crucial aspect to consider is the tautomerism of the 2-hydroxypyridine moiety. It exists in equilibrium with its 2-pyridone form.[4][5] This equilibrium is solvent-dependent, with polar solvents favoring the 2-pyridone tautomer.[5] This tautomerism can influence the course of the reaction, as the nucleophile can potentially react with either the oxygen of the hydroxyl group or the nitrogen of the pyridone. However, for substitution at the C3 position, the key is the activation of the C-Cl bond.

Trustworthiness: Self-Validating Protocols

The protocols described herein are designed to be self-validating. Each step includes checkpoints, such as monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the reaction is proceeding as expected. The purification steps are detailed to ensure the isolation of the desired product with high purity, which can be confirmed by standard analytical techniques like NMR and mass spectrometry.

Visualization & Formatting: Reaction Schema

Below is a general schematic for the nucleophilic aromatic substitution on this compound.

SNAr_Reaction reactant This compound product Substituted Product reactant->product SNAr nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH2, R-SH) nucleophile->product base Base base->reactant solvent Solvent solvent->reactant conditions Heat (Δ) conditions->reactant

Caption: General workflow for SNAr on this compound.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with various nucleophiles.

Protocol 1: O-Alkylation and O-Arylation (Ether Synthesis)

This protocol describes the synthesis of 2-alkoxy/aryloxy-3-substituted-5-(trifluoromethyl)pyridines, which are valuable intermediates in drug discovery. The reaction proceeds via a Williamson-type ether synthesis.[6]

Materials:

  • This compound

  • Alcohol or Phenol (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)[7]

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), the desired alcohol or phenol (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous DMF to dissolve the reactants.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.

Data Presentation: O-Alkylation/Arylation Reaction Conditions

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
EthanolK₂CO₃DMF80675-85
PhenolCs₂CO₃Acetonitrile90870-80
Benzyl alcoholK₂CO₃DMF80580-90
4-MethoxyphenolCs₂CO₃DMF1001065-75
Protocol 2: N-Alkylation and N-Arylation (Amine Synthesis)

This protocol outlines the synthesis of 3-amino-2-hydroxy-5-(trifluoromethyl)pyridine derivatives. Given the electron-deficient nature of the pyridine ring, direct SNAr with amines is feasible, often facilitated by a base.[2] For less reactive amines, palladium-catalyzed Buchwald-Hartwig amination can be a powerful alternative.[8]

Method A: Direct SNAr Amination

Materials:

  • This compound

  • Primary or Secondary Amine (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a sealed tube, combine this compound (1.0 equivalent), the amine (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add anhydrous DMSO.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents) under an inert atmosphere.

  • Add this compound (1.0 equivalent) and the amine (1.1 equivalents).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C for 8-16 hours, with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)(L2)-Cl OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR2 PdAmine [Ar-Pd(II)(L2)(HNR2)]+Cl- AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido Ar-Pd(II)(L2)-NR2 Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 RedElim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 3: S-Alkylation and S-Arylation (Thioether Synthesis)

This protocol details the synthesis of 3-thioether-2-hydroxy-5-(trifluoromethyl)pyridine derivatives. The reaction typically proceeds readily with thiols in the presence of a base.

Materials:

  • This compound

  • Thiol or Thiophenol (1.1 equivalents)

  • Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents) or Potassium Carbonate (K₂CO₃) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of the thiol or thiophenol (1.1 equivalents) in anhydrous THF at 0 °C, carefully add sodium hydride (1.2 equivalents) portion-wise under an inert atmosphere. (Caution: Hydrogen gas is evolved).

  • Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thioether.

Data Presentation: S-Alkylation/Arylation Reaction Conditions

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
EthanethiolNaHTHF0 to RT385-95
ThiophenolK₂CO₃DMFRT480-90
Benzyl mercaptanNaHTHF0 to RT290-98

Authoritative Grounding & Comprehensive References

The methodologies and scientific principles presented in this guide are grounded in established chemical literature. The following references provide further details and support the information provided.

References

  • Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Copper-Catalyzed Etherification of Arene C-H Bonds. PMC - NIH. Available at: [Link]

  • 2-Hydroxypyridine-Tautomerism. ChemTube3D. Available at: [Link]

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ResearchGate. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. Available at: [Link]

  • N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. PubMed Central. Available at: [Link]

  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. PMC - NIH. Available at: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]

  • A preparation of 2-chloropyridine. ResearchGate. Available at: [Link]

  • SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]

  • Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides. PubMed - NIH. Available at: [Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. Available at: [Link]

  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. PubMed. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Base-Mediated O-Arylation of Alcohols and Phenols by Triarylsulfonium Triflates. ResearchGate. Available at: [Link]

  • Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides. ResearchGate. Available at: [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC - NIH. Available at: [Link]

  • Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Liga. DOI. Available at: [Link]

  • N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. PubMed. Available at: [Link]

  • 3-Chloropyridin-2-amine. PMC - NIH. Available at: [Link]

  • A new improved catalyst for the palladium-catalyzed amination of aryl chlorides. ResearchGate. Available at: [Link]

  • Novel 2-Alkoxy-3-cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations. PubMed. Available at: [Link]

  • Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions. Organic Chemistry Portal. Available at: [Link]

  • CgPhen-DalPhos Enables the Nickel-Catalyzed O-Arylation of Tertiary Alcohols with (Hetero)Aryl Electrophiles. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Efficient Iron/Copper-Cocatalyzed O-Arylation of Phenols with Bromoarenes. ResearchGate. Available at: [Link]

  • Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes and Protocols: Mastering Cross-Coupling Reactions with 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyridine core remains a cornerstone of molecular design. Among the vast array of functionalized pyridines, 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine stands out as a particularly valuable building block. Its strategic importance is underscored by its incorporation into several blockbuster multi-kinase inhibitors, such as Sorafenib (Nexavar®) and Regorafenib (Stivarga®), which are critical therapies in the treatment of various cancers, including hepatocellular and renal cell carcinoma.[1][2][3][4]

The utility of this scaffold stems from its unique combination of functionalities. The trifluoromethyl group enhances metabolic stability and binding affinity, while the 2-hydroxy group (existing in tautomeric equilibrium with its 2-pyridone form) provides a key hydrogen bonding motif. The chlorine atom at the 3-position serves as a versatile handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.[5]

However, the successful functionalization of this molecule is not trivial. The C-Cl bond is inherently less reactive than its bromide or iodide counterparts, demanding highly active catalytic systems for efficient activation.[6] Furthermore, the presence of the acidic N-H proton of the pyridone tautomer can complicate reactions by interacting with bases or catalytic intermediates. This guide provides a comprehensive overview of the key considerations and detailed protocols for executing successful cross-coupling reactions with this challenging yet rewarding substrate.

Part 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling

At the heart of Suzuki, Buchwald-Hartwig, and Sonogashira reactions lies a common mechanistic framework revolving around a palladium catalyst.[7][8] Understanding this fundamental catalytic cycle is paramount to troubleshooting and optimizing these transformations. The cycle generally proceeds through three key stages: Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.

General_Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition PdII_RX R-Pd(II)L_n-X (Aryl Palladium Halide) OxAdd->PdII_RX Transmetal Transmetalation PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination RedElim->Pd0 Product_out Ar-R' (Product) ArX_in Ar-X (Aryl Halide) NuM_in R'-M (Nucleophile)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-chlorine bond of the pyridine, forming a palladium(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides.[9]

  • Transmetalation/Base-Mediated Coupling: The organic group from the coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide. In reactions like the Buchwald-Hartwig amination, this step involves the base-mediated formation of a palladium-amido complex.[10][11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C, C-N, or C-O bond and regenerating the active palladium(0) catalyst to re-enter the cycle.[9]

Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging carbon-carbon bonds due to the stability and low toxicity of the organoboron reagents.[11][12]

Causality Behind Experimental Choices
  • Catalyst & Ligand: Activating the C-Cl bond of this compound requires a highly active catalyst system. The electron-donating hydroxy (pyridone) group can further deactivate the C-Cl bond towards oxidative addition. Therefore, palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ must be paired with bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or other biaryl phosphines are essential as they promote the formation of the active, coordinatively unsaturated Pd(0) species and accelerate the oxidative addition step.[6][13]

  • Base: The base plays a dual role. It activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[14] It also neutralizes the acid generated during the reaction. For the 2-hydroxypyridine substrate, a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is ideal. Stronger bases like alkoxides could potentially deprotonate other positions or lead to side reactions.

  • Solvent: A polar aprotic solvent system, often with a small amount of water, is typically used. Solvents like 1,4-dioxane, toluene, or DMF are common choices that can solubilize the reactants and catalyst while tolerating the reaction temperatures.[6][13] The water co-solvent is often crucial for the efficacy of inorganic bases like K₃PO₄.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-Cl Pd0->ArPdX Oxidative Addition (Ar-Cl) ArPdOH Ar-Pd(II)L₂-OH ArPdX->ArPdOH Metathesis (Base, e.g., OH⁻) ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdOH->ArPdAr_prime Transmetalation (Ar'-B(OH)₂) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point based on established methods for challenging chloropyridines.[6]

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor, such as palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable ligand, such as SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 5:1, 0.2 M concentration relative to the limiting reagent).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Summary: Representative Suzuki Coupling Conditions
Coupling PartnerPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10075-90%
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11080-95%
3-Thienylboronic acidPdCl₂(dtbpf) (4)-CsOAc (2.5)DMF12070-85%
Pyridine-3-boronic acidPdCl₂(dppf) (3)-K₂CO₃ (3)Dioxane/H₂O10060-75%

Yields are estimates and highly dependent on the specific substrate and precise reaction conditions.

Part 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[10][15] This reaction is central to the synthesis of many pharmaceuticals.

Causality Behind Experimental Choices
  • Catalyst & Ligand: Similar to the Suzuki coupling, C-Cl activation is the primary challenge. The development of specialized biaryl phosphine ligands by the Buchwald and Hartwig groups was transformative for this reaction.[16] Ligands like BrettPhos or RuPhos are often superior for coupling primary and secondary amines to hindered or electron-rich aryl chlorides. They form highly active, monoligated palladium complexes that facilitate both the oxidative addition and the C-N reductive elimination steps.[17]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile for coupling. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[9] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium carbonate can also be effective, depending on the amine's pKa.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching the strong base and to ensure catalyst stability.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L ArPdX Ar-Pd(II)L-Cl Pd0->ArPdX Oxidative Addition (Ar-Cl) AmineComplex [Ar-Pd(II)L(HNR'₂)]⁺Cl⁻ ArPdX->AmineComplex Amine Coordination (R'₂NH) AmidoComplex Ar-Pd(II)L(NR'₂) AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination (Ar-NR'₂)

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk flask with sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.). Add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%) and this compound (1.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed toluene (0.5 M).

  • Reaction: Seal the flask, remove it from the glovebox, and heat the mixture to 100 °C with stirring for 4-18 hours.

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Part 4: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[18][19] This reaction is distinguished by its use of a dual catalytic system, employing both palladium and a copper(I) co-catalyst.

Causality Behind Experimental Choices
  • Catalytic System: The reaction operates via two interconnected catalytic cycles.[20] The palladium cycle is similar to that of other cross-couplings. The copper cycle involves the formation of a copper(I) acetylide species, which is more reactive and readily undergoes transmetalation with the palladium(II) complex.[18]

  • Catalyst & Ligand: Standard palladium sources like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are often effective, especially when paired with a copper(I) salt like CuI.[21] The phosphine ligands stabilize the palladium catalyst and facilitate the key steps of the cycle.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves to deprotonate the terminal alkyne and act as the solvent or co-solvent.

  • Conditions: The reaction is often run under mild, room-temperature conditions and must be performed under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-Cl Pd0->ArPdX Oxidative Addition ArPdC Ar-Pd(II)L₂-C≡CR' ArPdX->ArPdC Transmetalation ArPdC->Pd0 Reductive Elimination Alkyne R'-C≡C-H CuAcetylide R'-C≡C-Cu Alkyne->CuAcetylide Base (Et₃N) CuX CuI CuAcetylide->ArPdX Cu Acetylide transfers to Pd

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 0.2 M) followed by the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Check for the consumption of starting materials via TLC or LC-MS.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Part 5: Application in Pharmaceutical Synthesis

The principles outlined above are not merely academic; they are enabling technologies in the synthesis of life-saving medicines. The core of Sorafenib, for example, is assembled via a key etherification reaction, but its analogues and other kinase inhibitors frequently rely on cross-coupling to construct the bi-aryl framework.[1][22][23] The reaction between a protected or activated form of our title compound and a corresponding amine or boronic acid partner is a direct application of these powerful methods.

Synthetic_Application Start1 3-Chloro-2-hydroxy- 5-(trifluoromethyl)pyridine Reaction Pd-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig or Suzuki) Start1->Reaction Start2 Aryl Amine or Aryl Boronic Acid Start2->Reaction Intermediate Bi-aryl Pyridine Intermediate Reaction->Intermediate FinalSteps Further Functionalization Intermediate->FinalSteps Drug Multi-Kinase Inhibitor (e.g., Regorafenib, Sorafenib) FinalSteps->Drug

Caption: Workflow illustrating the use of cross-coupling in drug synthesis.

Conclusion

This compound is a substrate that, while presenting challenges related to C-Cl bond activation and the acidic pyridone proton, opens the door to a rich field of chemical diversity. Success in its functionalization hinges on a rational selection of reaction components. The use of modern, highly active catalyst systems, particularly those featuring bulky, electron-rich biaryl phosphine ligands, is critical. By understanding the underlying mechanistic principles and carefully controlling the choice of ligand, base, and solvent, researchers can reliably and efficiently utilize this privileged scaffold to construct novel molecular architectures for drug discovery and materials science.

References

  • Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. National Institutes of Health (NIH). [Link]

  • WO2009054004A2 - Process for the preparation of sorafenib.
  • WO/2015/049698 PROCESS FOR REGORAFENIB. WIPO Patentscope. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PubMed Central (PMC), NIH. [Link]

  • Regorafenib. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PubMed Central (PMC), NIH. [Link]

  • Process for the preparation of sorafenib - Patent WO-2009054004-A2. PubChem. [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Synthesis of Sorafenib. Chinese Pharmaceutical Journal. [Link]

  • (PDF) Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Regorafenib | C21H15ClF4N4O3. PubChem, NIH. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration. ResearchGate. [Link]

  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]

  • Cross-Coupling Reactions. NROChemistry. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Three-step synthesis of regorafenib 30 starting from of... ResearchGate. [Link]

  • Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. PubMed Central (PMC), NIH. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

  • Bayer's Stivarga (regorafenib) Tablets Approved By U.S. FDA For Treatment Of Patients With Locally Advanced, Unresectable Or Metastatic GIST. The Angiogenesis Foundation. [Link]

  • A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

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Scale-up synthesis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a key heterocyclic building block in the development of novel agrochemical and pharmaceutical agents.[1] The trifluoromethylpyridine motif is crucial for imparting desirable properties such as enhanced lipophilicity and metabolic stability in active ingredients.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and safety considerations essential for transitioning from laboratory-scale to pilot or industrial-scale production. We present a detailed, self-validating protocol for the regioselective chlorination of 2-hydroxy-5-(trifluoromethyl)pyridine using sulfuryl chloride, complete with process controls, safety protocols, analytical validation, and troubleshooting.

Introduction and Strategic Overview

This compound is a valuable intermediate whose synthesis requires a robust and scalable methodology. The primary challenge lies in the selective introduction of a chlorine atom at the C-3 position of the pyridine ring without affecting the existing functional groups.

Significance of the Target Compound

The pyridine core is a prevalent scaffold in successful agrochemicals and pharmaceuticals.[1] The incorporation of a trifluoromethyl group (-CF3) often enhances the biological efficacy and stability of these molecules.[1] The further addition of a chlorine atom and the retention of the hydroxyl group provide multiple points for subsequent chemical modification, allowing for the creation of diverse molecular libraries for screening and development.[2]

Rationale for Synthetic Route Selection

Several methods exist for the halogenation of pyridine rings.[3][4] However, many require harsh conditions or complex directing groups, making them unsuitable for large-scale production.[3] The most direct and industrially viable approach is the electrophilic chlorination of the readily available precursor, 2-hydroxy-5-(trifluoromethyl)pyridine. The hydroxyl group at the C-2 position activates the pyridine ring, directing the electrophilic substitution to the adjacent C-3 position.

We have selected **sulfuryl chloride (SO₂Cl₂) ** as the chlorinating agent for this protocol. It is a powerful and efficient reagent for this transformation, typically providing high yields and clean reaction profiles. Its liquid form simplifies handling and addition on a large scale compared to gaseous chlorine. However, it is highly corrosive and reacts violently with water, mandating stringent safety protocols.[5][6]

Reaction Mechanism and Workflow Visualization

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The 2-hydroxy group directs the incoming electrophile (generated from sulfuryl chloride) to the C-3 position.

Caption: Reaction scheme for the synthesis of the target compound.

The overall process from raw materials to the final, purified product is outlined in the workflow below. Each stage requires careful monitoring to ensure safety, efficiency, and product quality.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_final Quality Control prep_reagents Reagent & Solvent Charging reactor_setup Inert Atmosphere Setup addition Controlled Addition of Sulfuryl Chloride reactor_setup->addition reflux Reaction at Reflux (Monitor by HPLC/TLC) addition->reflux quench Reaction Quenching (Ice/Water) reflux->quench extract Product Extraction quench->extract wash Aqueous Wash & Brine extract->wash dry Drying & Solvent Removal wash->dry purify Recrystallization or Column Chromatography dry->purify analysis Final Product Analysis (NMR, MP, Purity) purify->analysis packaging Packaging & Storage analysis->packaging

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood or a walk-in hood suitable for pilot-scale reactions.

Materials and Equipment
Reagent/MaterialCAS No.M.W.AmountMolesEq.
2-Hydroxy-5-(trifluoromethyl)pyridine33252-63-0163.10100.0 g0.6131.0
Sulfuryl Chloride (SO₂Cl₂)7791-25-5134.9791.3 g (55.5 mL)0.6761.1
Acetonitrile (MeCN)75-05-841.051.0 L--
Dichloromethane (DCM)75-09-284.932.0 L--
Saturated NaHCO₃ solution--~1.5 L--
Brine (Saturated NaCl)--500 mL--
Anhydrous MgSO₄ or Na₂SO₄--50 g--

Equipment:

  • 2 L, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), and a pressure-equalizing dropping funnel.

  • Heating mantle with temperature controller and thermocouple.

  • Large crystallizing dish or beaker for ice bath.

  • 2 L separatory funnel.

  • Rotary evaporator.

  • Filtration apparatus (Büchner funnel).

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), splash goggles, face shield, and a lab coat resistant to acids and solvents.[7]

Step-by-Step Procedure
  • Reactor Setup: Assemble the 2 L reaction flask with the mechanical stirrer, condenser, and dropping funnel. Ensure all glass joints are properly sealed. Purge the entire system with an inert gas (Nitrogen or Argon).

  • Reagent Charging: Charge the flask with 2-hydroxy-5-(trifluoromethyl)pyridine (100.0 g, 0.613 mol) and acetonitrile (1.0 L). Begin stirring to dissolve the solid.

  • Controlled Addition: Charge the dropping funnel with sulfuryl chloride (55.5 mL, 0.676 mol).

  • Reaction Initiation: Begin adding the sulfuryl chloride dropwise to the stirred solution. The reaction is exothermic; maintain a steady addition rate to keep the internal temperature below 40 °C. Use an ice bath for cooling if necessary. Vigorous gas evolution (HCl and SO₂) will occur; ensure the outlet is connected to a caustic scrubber (e.g., NaOH solution).

  • Reaction at Reflux: After the addition is complete (approx. 1 hour), slowly heat the reaction mixture to reflux (approx. 80-82 °C). Maintain reflux for 4-6 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0-5 °C. Very slowly and carefully, pour the reaction mixture into a separate vessel containing crushed ice (~1 kg). Caution: This quenching step is highly exothermic and releases residual acidic gases. Perform this in an efficient fume hood with the sash lowered.

  • pH Adjustment & Extraction: Stir the quenched mixture until all ice has melted. The product may precipitate as a solid. Neutralize the acidic solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Transfer the mixture to a 2 L separatory funnel and extract the aqueous layer with dichloromethane (3 x 500 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 500 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final product as a crystalline solid.

Expected Yield and Product Characteristics
  • Expected Yield: 85-95%

  • Appearance: Off-white to pale yellow solid

  • Melting Point: 145-149 °C

Process Safety and Hazard Analysis

Scaling up chemical reactions introduces risks that must be rigorously managed. The primary hazards in this synthesis are associated with the reagents and the reaction itself.

  • Sulfuryl Chloride (SO₂Cl₂): Highly toxic by inhalation and corrosive to skin, eyes, and the respiratory tract.[5][8][9] It reacts violently with water, releasing toxic and corrosive gases like hydrogen chloride and sulfuric acid.[6][10] Always handle in a well-ventilated fume hood, wearing extensive PPE.[8] A spill kit containing an appropriate neutralizing agent (e.g., sodium carbonate) should be readily available.

  • Pyridine Derivatives: Pyridines are flammable and should be kept away from ignition sources.[11][12] They can be harmful if inhaled or absorbed through the skin.[7] Ensure proper ventilation and wear appropriate gloves and eye protection.[7][13]

  • Exothermic Reaction: Both the addition of sulfuryl chloride and the quenching step are exothermic. Proper temperature control is critical to prevent a runaway reaction. Ensure adequate cooling capacity is available.

  • Gas Evolution: The reaction produces significant quantities of HCl and SO₂ gas. A robust scrubbing system is mandatory to neutralize these acidic and toxic off-gases.

Analytical Quality Control

To ensure the final product meets the required specifications, the following analytical tests should be performed.

TestMethodSpecification
Identification ¹H NMR, ¹³C NMR, MSStructure conforms to this compound.
Purity HPLC or GC≥98% area
Melting Point Capillary Method145-149 °C
Residual Solvents GC-HSAcetonitrile, DCM, Heptane, Ethyl Acetate within acceptable limits.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Deactivated chlorinating agent (hydrolyzed).- Insufficient amount of SO₂Cl₂.- Extend reflux time and monitor by HPLC.- Use a fresh, unopened bottle of sulfuryl chloride.- Re-evaluate stoichiometry; a slight excess (1.1-1.2 eq) is recommended.
Low Yield - Product loss during aqueous work-up.- Incomplete extraction.- Mechanical losses.- Ensure pH is neutral or slightly basic before extraction.- Perform additional extractions with DCM.- Review transfer and filtration steps to minimize losses.
Formation of Byproducts - Over-chlorination due to excess reagent or high temperature.- Reaction with impurities in the starting material.- Use only a slight excess (1.1 eq) of SO₂Cl₂.- Maintain strict temperature control during addition and reflux.- Ensure the purity of the starting 2-hydroxy-5-(trifluoromethyl)pyridine.
Difficult Purification - Oily product instead of solid.- Persistent color.- The crude product may need purification by column chromatography.- Treat the crude solution with activated carbon before final filtration to remove color impurities.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • CAMEO Chemicals - NOAA. SULFURYL CHLORIDE.
  • International Chemical Safety Cards (ICSCs). ICSC 0198 - SULPHURYL CHLORIDE.
  • Santa Cruz Biotechnology. Sulfuryl chloride.
  • Cole-Parmer.
  • New Jersey Department of Health. (2009, October). Hazardous Substance Fact Sheet - Sulfuryl Chloride.
  • ChemicalBook. 2-Hydroxy-5-trifluoromethylpyridine synthesis.
  • ChemicalBook. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Guidechem. What is the synthesis method of 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE?.
  • Apollo Scientific.
  • SD Fine-Chem.
  • Dakenchem. The Role of 2-Hydroxy-5-(trifluoromethyl)pyridine in Agrochemical Synthesis.
  • Ishihara, S., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Organic Syntheses. (2024, December 18).
  • McNally, A., et al. (2022, November 17).
  • Google Patents.
  • ChemRxiv.
  • Sigma-Aldrich. 2-Hydroxy-5-(trifluoromethyl)pyridine 97%.
  • MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

Sources

Application Note: High-Throughput Quantitative Analysis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents two robust and validated analytical methods for the precise quantification of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine, a key intermediate and potential impurity in pharmaceutical manufacturing.[1][2] The protocols detailed herein—Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—are designed for researchers, quality control analysts, and drug development professionals. The causality behind experimental choices, from sample preparation to instrument parameters, is explained to ensure methodological transparency and reproducibility. All procedures are structured to be self-validating in accordance with International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring data integrity and regulatory compliance.[3][4][5]

Introduction to this compound

This compound (CHTP) is a heterocyclic organic compound increasingly utilized as a building block in the synthesis of complex active pharmaceutical ingredients (APIs).[6] Its trifluoromethyl and chloro- substituents impart unique electronic properties that are desirable in modern medicinal chemistry. However, residual CHTP in a final drug product can be considered a process-related impurity, necessitating strict control and accurate quantification.[7][8] The development of reliable analytical methods is therefore critical for ensuring the safety, efficacy, and quality of the final pharmaceutical product. This guide provides detailed, field-proven protocols to meet these analytical challenges.

Physicochemical Properties of CHTP:

PropertyValueReference
Molecular Formula C₆H₃ClF₃NO[9]
Molecular Weight 197.54 g/mol [1]
CAS Number 76041-71-9[9][10]
Melting Point 159-161 °C[1][10]
Appearance Pale yellow precipitate or solid[1][10]

Method 1: Reversed-Phase HPLC with UV Detection

3.1. Principle and Application

Reversed-phase HPLC is the workhorse of pharmaceutical quality control due to its robustness, precision, and suitability for a wide range of polar to moderately non-polar compounds. This method separates CHTP from other matrix components based on its hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. CHTP, being a moderately polar molecule, will have a characteristic retention time under these conditions, allowing for its quantification via UV absorbance. This method is ideal for routine quality control, content uniformity, and release testing where high throughput and reliability are paramount.

3.2. Experimental Protocol: RP-HPLC-UV

3.2.1. Reagents and Materials

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized (DI) or HPLC grade, filtered through a 0.22 µm filter

  • Trifluoroacetic Acid (TFA): HPLC grade

  • This compound: Reference Standard (>98% purity)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

3.2.2. Instrumentation and Chromatographic Conditions

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with quaternary pump, autosampler, and DAD/VWD.
Column Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µmC18 chemistry provides excellent retention and peak shape for pyridine derivatives.[11]
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak symmetry for basic compounds like pyridines.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 30% B to 70% B over 10 min; hold at 70% B for 2 min; return to 30% B over 1 min; 5 min post-run equilibrationA gradient elution ensures separation from early-eluting polar impurities and later-eluting non-polar compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[11]
Column Temp. 25 °CControlled temperature ensures retention time stability.[12]
Injection Volume 10 µLA small volume minimizes potential peak distortion from the sample solvent.
Detection Diode Array Detector (DAD) at 240 nmWavelength selected based on the UV absorbance maximum of the pyridine ring structure.[11]

3.2.3. Standard and Sample Preparation

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 25 mg of CHTP Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Primary Stock Standard with the Sample Diluent.

  • Sample Preparation: Accurately weigh the sample (e.g., drug substance or formulation) expected to contain CHTP. Dissolve in a known volume of Sample Diluent to achieve a theoretical concentration within the calibration range. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

3.2.4. System Suitability Test (SST) Before sample analysis, inject a mid-range calibration standard (e.g., 25 µg/mL) five times. The system is deemed ready for use if the following criteria are met:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • % Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%[3]

3.3. HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standards Prepare Calibration Standards SST System Suitability Test (5 Injections) Prep_Standards->SST Prep_Sample Prepare & Filter Test Sample Inject_Sample Inject Test Sample Prep_Sample->Inject_Sample Inject_Cal Inject Standards (Calibration Curve) SST->Inject_Cal If SST Passes Inject_Cal->Inject_Sample Integrate Integrate Peak Areas Inject_Sample->Integrate Quantify Quantify CHTP Concentration Integrate->Quantify

Caption: RP-HPLC-UV workflow for CHTP quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

4.1. Principle and Application

GC-MS offers superior specificity and sensitivity compared to HPLC-UV. Specificity is achieved by separating compounds based on their boiling points and polarity in the gas phase, followed by detection using mass spectrometry, which provides structural information based on the mass-to-charge ratio (m/z) of the analyte and its fragments.[13] Due to the presence of an active hydroxyl group, CHTP requires derivatization to a more volatile and thermally stable form (e.g., a trimethylsilyl ether) to ensure good chromatographic performance. This method is ideal for trace-level quantification, impurity profiling, and confirmatory analysis. The analysis of the related compound 3,5,6-trichloro-2-pyridinol in biological matrices frequently employs this derivatization strategy.[14][15]

4.2. Experimental Protocol: GC-MS

4.2.1. Reagents and Materials

  • Ethyl Acetate: GC grade or higher

  • Pyridine: Anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS): Derivatizing agent

  • This compound: Reference Standard (>98% purity)

  • Internal Standard (IS): 2,6-Dibromophenol or a stable isotope-labeled analogue of CHTP (recommended for highest accuracy).

4.2.2. Instrumentation and Conditions

ParameterConditionRationale
GC-MS System Agilent 8890 GC with 5977B MSD or equivalentA standard, robust system for routine and research analysis.
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA 5% phenyl-methylpolysiloxane column offers good selectivity for a wide range of derivatized compounds.
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (1 min purge delay)Maximizes transfer of the analyte to the column for trace-level analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing optimal chromatographic efficiency.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 minThe temperature program separates the derivatized analyte from solvent and other matrix components.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and quantification.
Acquisition Selected Ion Monitoring (SIM)SIM mode significantly increases sensitivity by monitoring only specific ions of interest.
SIM Ions To be determined empirically from a full scan of the derivatized CHTP standard. A hypothetical example: Quantifier ion (e.g., M+) and Qualifier ions (e.g., M-15, M-CF3).

4.2.3. Standard and Sample Preparation with Derivatization

  • Stock Standard (1000 µg/mL): Prepare as described in the HPLC section, but use Ethyl Acetate as the solvent. Add the Internal Standard to achieve a fixed concentration (e.g., 10 µg/mL).

  • Calibration Standards: Prepare serial dilutions in Ethyl Acetate to cover the desired concentration range (e.g., 0.05 to 5 µg/mL).

  • Sample Preparation: Dissolve a known amount of sample in Ethyl Acetate containing the Internal Standard.

  • Derivatization Protocol: a. Transfer 100 µL of each standard or sample solution into a 2 mL autosampler vial. b. Add 50 µL of anhydrous pyridine (acts as a catalyst and acid scavenger). c. Add 100 µL of BSTFA + 1% TMCS. d. Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven. e. Cool to room temperature before placing in the autosampler for GC-MS analysis.

4.3. GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Solutions Prepare Standards & Samples in Ethyl Acetate (with IS) Derivatize Derivatization: Add Pyridine & BSTFA Prep_Solutions->Derivatize Heat_React Heat at 70°C for 30 min Derivatize->Heat_React Inject_GCMS Inject into GC-MS System Heat_React->Inject_GCMS Acquire_Data Acquire Data in SIM Mode Inject_GCMS->Acquire_Data Integrate Integrate Peak Areas (Analyte & IS) Acquire_Data->Integrate Quantify Calculate Concentration using Response Ratio Integrate->Quantify

Caption: GC-MS workflow including the critical derivatization step.

Method Validation Framework

To ensure each method is fit for its intended purpose, validation must be performed according to ICH Q2(R2) guidelines.[4][5] The objective of validation is to demonstrate that the analytical procedure is suitable, reliable, and accurate for the quantification of CHTP.[3]

5.1. Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from CHTP, free from interference by matrix components, impurities, or degradation products.Peak purity analysis (DAD) or mass spectral confirmation (GC-MS). No interfering peaks at the retention time of CHTP in placebo/blank samples.
Linearity To verify a proportional relationship between concentration and analytical response over a defined range.Correlation coefficient (r²) ≥ 0.995. y-intercept should be insignificant.
Range The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.Typically 80% to 120% of the target test concentration.
Accuracy The closeness of test results to the true value, assessed by spike/recovery studies.Mean recovery of 98.0% - 102.0% for API; 95.0% - 105.0% for impurities at trace levels.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).%RSD ≤ 2.0% for API analysis. %RSD ≤ 10.0% for trace impurity analysis.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ratio of 10:1; precision (%RSD) and accuracy should be acceptable.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).System suitability parameters remain within acceptance criteria. No significant change in results.

Comparative Summary

FeatureRP-HPLC-UVGC-MS
Principle Liquid-phase separation by polarityGas-phase separation by volatility
Specificity Good (based on retention time & UV)Excellent (based on retention time & mass fragmentation)
Sensitivity µg/mL range (LOQ ~0.5-1 µg/mL)ng/mL to pg/mL range (LOQ ~1-10 ng/mL)
Sample Prep Simple: Dilute and injectComplex: Requires derivatization
Throughput HighModerate
Primary Use Routine QC, assay, content uniformityTrace analysis, impurity identification, confirmation

Conclusion

Two distinct, robust, and scientifically sound methods for the quantification of this compound have been presented. The RP-HPLC-UV method is ideally suited for high-throughput, routine quality control environments where precision and accuracy at the microgram level are required. For applications demanding higher sensitivity and unequivocal specificity, such as trace impurity analysis or pharmacokinetic studies, the GC-MS method is the superior choice. The successful implementation of either protocol, underpinned by a rigorous validation strategy compliant with ICH guidelines, will ensure the generation of trustworthy and defensible analytical data critical to the drug development lifecycle.

References

  • AMSbiopharma. (2025, July 22).
  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Echemi. This compound.
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  • ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Google Patents. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.
  • PubMed. (2002, October 4). Gas chromatographic-mass spectrometric method for quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in chlorinated water samples. [Link]

  • Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 42(10), 793-795. [Link]

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The Versatile Scaffold: Applications of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine in Medicinal and Agrochemical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties into heterocyclic scaffolds is a cornerstone of innovation. The trifluoromethylpyridine motif, in particular, has emerged as an indispensable tool for medicinal and agricultural chemists.[1][2] The trifluoromethyl (-CF3) group is a powerful bioisostere for other chemical groups and imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic character, which can lead to superior binding affinity and improved pharmacokinetic profiles.[3][4]

This guide focuses on a key exemplar of this class: 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine (CAS No: 76041-71-9). This molecule is not merely an inert building block; it is a highly functionalized intermediate offering multiple reaction sites for the synthesis of complex, high-value active ingredients. Its strategic substitution pattern—a nucleophilic hydroxyl group, an electrophilic chlorine atom, and a strongly electron-withdrawing trifluoromethyl group—provides a rich chemical playground for generating diverse molecular libraries. We will explore its primary application in the synthesis of market-leading herbicides and delve into its potential as a versatile platform for pharmaceutical discovery.

Core Application in Agrochemicals: A Case Study on Haloxyfop

The most prominent and well-documented application of the this compound scaffold is as a key structural component of the aryloxyphenoxypropionate ("FOP") class of herbicides.[1] The leading example is Haloxyfop , a potent, selective, post-emergence herbicide used to control annual and perennial grasses in a wide variety of broadleaf crops.[5] The target compound of this guide, this compound, is a known environmental transformation product and a critical synthetic precursor to Haloxyfop.[6][7]

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The herbicidal activity of Haloxyfop and other FOP herbicides stems from their potent inhibition of Acetyl-CoA Carboxylase (ACCase).[8] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the first committed step in fatty acid biosynthesis.[1] This process is fundamental for the production of cell membranes, particularly in the rapidly growing meristematic tissues of grasses.[8]

By blocking ACCase, Haloxyfop starves the plant of the building blocks needed for new cell growth. This leads to a rapid cessation of growth, followed by characteristic symptoms such as chlorosis (yellowing) of new leaves and necrosis at the growing points, often called "deadheart".[8] The selectivity of these herbicides arises because grasses possess a susceptible prokaryotic-type ACCase in their chloroplasts, whereas most broadleaf plants have a resistant, eukaryotic-type ACCase in their cytoplasm.[8][9]

ACCase_Inhibition cluster_FattyAcid_Synth Fatty Acid Biosynthesis Pathway (in Grasses) cluster_Herbicide Mechanism of Action Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase ATP, HCO3⁻ Malonyl-CoA Malonyl-CoA Fatty_Acids Fatty Acids & Membrane Production Malonyl-CoA->Fatty_Acids Multi-step process ACCase->Malonyl-CoA Haloxyfop Haloxyfop (Active Acid Form) Haloxyfop->ACCase Inhibition

Caption: Mechanism of Haloxyfop via ACCase Inhibition.

Application Notes and Synthetic Protocols

The utility of this compound lies in its reactivity. The 2-hydroxy group can be readily deprotonated to form a potent nucleophile, ideal for forming ether linkages via reactions like the Williamson ether synthesis.[10] This is the key transformation in the synthesis of Haloxyfop.

Protocol 1: Synthesis of this compound

This protocol describes the direct chlorination of the precursor 2-hydroxy-5-(trifluoromethyl)pyridine. The rationale behind using N-chlorosuccinimide (NCS) is that it provides an electrophilic chlorine source that is milder and more selective than chlorine gas for this electron-deficient pyridine ring.

Materials:

  • 2-hydroxy-5-(trifluoromethyl)pyridine (1.0 eq)

  • N-chlorosuccinimide (NCS) (1.15 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Standard glassware for organic synthesis, magnetic stirrer, filtration apparatus

Procedure: [6]

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-(trifluoromethyl)pyridine (e.g., 15.3 g, 0.094 mol).

  • Add anhydrous DMF (e.g., 50 mL) to dissolve the starting material completely.

  • To the stirred solution, add N-chlorosuccinimide (e.g., 14.4 g, 0.108 mol) portion-wise at room temperature. Causality Note: Portion-wise addition helps to control any potential exotherm.

  • Allow the reaction to stir at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing cold deionized water (e.g., 250 mL) with vigorous stirring.

  • A pale-yellow precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with additional deionized water.

  • Dry the collected solid under vacuum to yield this compound. (Expected Yield: ~92%).

Protocol 2: Synthesis of Aryl Ethers via Williamson Ether Synthesis

This protocol provides a general method for the O-alkylation of this compound, representative of the core reaction to produce Haloxyfop and related aryloxyphenoxypropionates.[11][12] The reaction proceeds via an SN2 mechanism. A weak base like potassium carbonate is sufficient to deprotonate the acidic 2-hydroxypyridine.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Williamson Ether Synthesis (O-Alkylation) A 2,3-dichloro- 5-(trifluoromethyl)pyridine C Intermediate: 3-chloro-2-(4-hydroxyphenoxy) -5-(trifluoromethyl)pyridine A->C B Hydroquinone B->C E Final Product: Haloxyfop Ester C->E D (L)-2-chloropropionate derivative D->E

Caption: Two-step synthesis pathway for Haloxyfop.

Materials:

  • 3-chloro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine (1.0 eq) (Intermediate from a prior step)[11]

  • (L)-2-methylsulfonyloxy propionate methyl ester (or similar alkyl halide/sulfonate) (1.5-2.5 eq)[11]

  • Potassium Carbonate (K₂CO₃), anhydrous (1.2-2.0 eq)[11]

  • Chlorobenzene (or another suitable high-boiling solvent like DMF)

  • Standard glassware for reflux, magnetic stirrer, heating mantle

Procedure (Adapted from[11]):

  • In a round-bottom flask fitted with a reflux condenser and under a nitrogen atmosphere, combine 3-chloro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine, chlorobenzene (6-10 mL per gram of starting material), and anhydrous potassium carbonate.

  • Add the alkylating agent, (L)-2-methylsulfonyloxy propionate methyl ester.

  • Heat the reaction mixture to 80-110°C with vigorous stirring. Causality Note: Elevated temperature is required to overcome the activation energy for the SN2 reaction.

  • Maintain the temperature and stir for 24-48 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture to remove inorganic salts (K₂CO₃ and byproducts).

  • Wash the filtrate with water and then with brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure aryloxyphenoxypropionate ester. (Expected Yields can be >90%).

Quantitative Data: Herbicidal Activity

The efficacy of aryloxyphenoxypropionate herbicides is typically quantified by GR₅₀ values (the dose required to cause a 50% reduction in plant growth) from whole-plant bioassays and IC₅₀ values (the concentration for 50% enzyme inhibition) from in vitro enzyme assays.[3] The (R)-enantiomer, Haloxyfop-P, is the herbicidally active form.[5][13]

CompoundTarget EnzymeTarget SpeciesActivity MetricValueReference
Haloxyfop (acid) Acetyl-CoA CarboxylaseSetaria viridis (Green Foxtail)IC₅₀~0.3 µM[14] (Implied)
Haloxyfop (acid) Acetyl-CoA CarboxylaseAvena fatua (Wild Oat)IC₅₀~0.5 µM[14] (Implied)
Haloxyfop-P-methyl Whole PlantEchinochloa crus-galliGR₅₀15.8 g ai/ha[3] (Representative)
Haloxyfop-P-methyl Whole PlantDigitaria sanguinalisGR₅₀10.5 g ai/ha[3] (Representative)

Note: Specific IC₅₀ and GR₅₀ values can vary significantly based on the test species, growth conditions, and experimental protocol. The values presented are representative for susceptible grass species.

Applications in Medicinal Chemistry: A Scaffold for Drug Discovery

While its role in agrochemicals is well-established, the this compound scaffold holds significant, though less commercially realized, potential in pharmaceutical development. The same physicochemical advantages conferred by the trifluoromethyl group—metabolic stability, lipophilicity, and strong electron-withdrawing character—are highly sought after in drug design.[1][15]

The reactive handles on the molecule allow for extensive derivatization to build libraries for screening against various biological targets.

  • O-Alkylation: The 2-hydroxy group can be linked to various pharmacophores via ether bonds, creating analogs of biologically active natural products or known drugs.

  • C-Cl Bond Functionalization: The 3-chloro substituent is a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of aryl, heteroaryl, amine, or alkyne groups to build molecular complexity and explore new binding interactions with protein targets.

Derivatization Core This compound O_Alk O-Alkylation (Williamson Ether Synthesis) Core->O_Alk 2-OH Cross_Coup Cross-Coupling (e.g., Suzuki, Buchwald) Core->Cross_Coup 3-Cl Ether Aryl/Alkyl Ethers (R-O-Py) O_Alk->Ether Aryl Bi-aryl Structures Cross_Coup->Aryl Amine Aryl Amines Cross_Coup->Amine

Caption: Potential derivatization pathways for drug discovery.

Potential Therapeutic Areas

Derivatives of related trifluoromethylpyridines have been investigated for a range of therapeutic applications, suggesting promising avenues for compounds derived from this specific scaffold:

  • Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in oncology. The scaffold can be elaborated to target the ATP-binding site of kinases implicated in cancer cell proliferation.[15][16]

  • Antibacterial Agents: The enhanced lipophilicity from the -CF3 group can aid in penetrating bacterial cell membranes, a key attribute for developing new antibiotics against resistant strains like MRSA.[15]

  • CNS Agents: The ability of the -CF3 group to improve metabolic stability and cross the blood-brain barrier makes this scaffold attractive for developing agents targeting central nervous system disorders.

While specific, detailed protocols for pharmaceutical synthesis from this starting material are proprietary or in early-stage development, the general synthetic strategies outlined above provide a clear roadmap for researchers to utilize this compound as a foundational element in their drug discovery programs.

Conclusion

This compound is a testament to the power of strategic molecular design. Its carefully arranged functional groups have made it a cornerstone in the synthesis of highly effective ACCase-inhibiting herbicides, a multi-billion dollar sector of the agrochemical industry. Beyond this established role, its inherent properties and versatile reactivity make it a platform of high potential for medicinal chemists. As researchers continue to explore the vast chemical space accessible from this intermediate, it is poised to serve as the starting point for the next generation of complex bioactive molecules, from crop protection agents to novel human therapeutics.

References

  • Ishikawa, T., & Yoshikawa, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256-265. [Link]

  • Takano, H. K., Ovejero, R. F. L., Belchior, G. G., Maymone, G. P. L., & Dayan, F. E. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola, 78(1). [Link]

  • Google Patents. (2015). CN104876922A - Aryloxy phenoxy propionic acid amide herbicide.
  • Yang, G. F., Yang, L., Xu, J., Liu, W., & Wang, J. X. (2006). Interactions of aryloxyphenoxypropionic acids with sensitive and resistant acetyl-coenzyme a carboxylase by homology modeling and molecular dynamic simulations. Journal of chemical information and modeling, 46(5), 2232–2240. [Link]

  • Purdue University. (n.d.). Acetyl CoA Carboxylase (ACCase) Inhibitors. Herbicide Symptoms. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Effect: Enhancing Bioactivity with 3-(Trifluoromethyl)pyridine. [Link]

  • Takano, H. K., et al. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Figshare. [Link]

  • Google Patents. (2009). CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

  • Google Patents. (2008). CA2502743C - Combinations of aryloxyphenoxypropionates and safeners and their use for increasing weed control.
  • Google Patents. (2002). EP0919119B1 - Aryloxy-phenoxy-alkane carboxylic acid herbicide resistant maize.
  • Ishikawa, T., & Yoshikawa, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Check, C. T., & Thomson, R. J. (2011). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of organic chemistry, 76(22), 9491–9497. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • Ponnaiah, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. [Link]

  • Li, Z., & Lipshutz, B. H. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic letters, 17(14), 3544–3547. [Link]

  • ResearchGate. (2014). Can anyone help me with a Williamson ether synthesis? [Link]

  • ResearchGate. (2008). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. [Link]

  • Google Patents. (2003).
  • Reynard, G., Lai, C., Azek, E., & Lebel, H. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396. [Link]

  • Google Patents. (2016). US9458474B2 - AAD-1 polypeptides for herbicide tolerance in plants.
  • Semantic Scholar. (n.d.). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. [Link]

  • PubChem. (n.d.). Haloxyfop-P. [Link]

  • Food and Agriculture Organization of the United Nations. (2009). Haloxyfop 431. [Link]

  • Google Patents. (1986). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your research.

Section 1: Reaction Fundamentals and Key Challenges

The synthesis of this compound involves the regioselective electrophilic chlorination of 2-Hydroxy-5-(trifluoromethyl)pyridine. The primary challenge lies in achieving chlorination at the C-3 position while preserving the hydroxyl group at the C-2 position.

The Critical Role of Tautomerism

2-Hydroxy-5-(trifluoromethyl)pyridine exists in a tautomeric equilibrium with its pyridone form, 5-(trifluoromethyl)pyridin-2(1H)-one.[1][2] This equilibrium is fundamental to understanding the molecule's reactivity. The 2-hydroxypyridine form possesses a more electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Conversely, the 2-pyridone form behaves more like an amide and is less reactive towards electrophiles. The reaction conditions, particularly the solvent, can influence this equilibrium and, consequently, the reaction's outcome.

The Chlorination Challenge: C-3 Selectivity vs. OH-Group Replacement

The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which deactivates the pyridine ring and directs incoming electrophiles to the meta-position (C-3).[1] The hydroxyl group (-OH) is an activating, ortho-, para-directing group. Together, these effects strongly favor electrophilic attack at the C-3 position.

However, a significant and common side reaction is the conversion of the 2-hydroxy group into a chloro group, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine. This occurs when using harsh chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which are commonly used to replace hydroxyl groups on heterocyclic rings.[3][4][5] Therefore, the choice of chlorinating agent is the most critical parameter for a successful synthesis.

Reaction_Mechanism cluster_0 Tautomeric Equilibrium cluster_1 Electrophilic Chlorination Pathway cluster_2 Undesired Side Reaction Start_Hydroxy 2-Hydroxy-5-(trifluoromethyl)pyridine Start_Pyridone 5-(trifluoromethyl)pyridin-2(1H)-one Start_Hydroxy->Start_Pyridone Equilibrium Sigma_Complex Wheland Intermediate (Sigma Complex) Start_Hydroxy->Sigma_Complex + Cl+ (from NCS) NCS N-Chlorosuccinimide (NCS) Product 3-Chloro-2-hydroxy- 5-(trifluoromethyl)pyridine Sigma_Complex->Product - H+ Side_Product 2,3-Dichloro- 5-(trifluoromethyl)pyridine Product->Side_Product Harsh Conditions POCl3 POCl3 / SOCl2

Caption: Key pathways in the synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?

A1: Low conversion is typically traced back to reagent activity, reaction conditions, or solvent choice.

  • Cause A: Inactive Chlorinating Agent.

    • Explanation: N-Chlorosuccinimide (NCS) is the recommended reagent for this selective chlorination. NCS can degrade over time, especially if exposed to moisture or light.

    • Solution: Use a fresh bottle of NCS or purify old NCS by recrystallization from water or acetic acid. Ensure it is stored in a dark, dry environment.

  • Cause B: Sub-optimal Reaction Conditions.

    • Explanation: Electrophilic aromatic substitution on a deactivated ring requires sufficient thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. We recommend starting at room temperature and slowly heating to 40-60 °C. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or LC-MS to find the optimal balance between reaction rate and byproduct formation.

  • Cause C: Inappropriate Solvent.

    • Explanation: The solvent must dissolve the starting material and reagent, but also facilitate the desired electrophilic substitution pathway.

    • Solution: Acetonitrile is an excellent starting point. If solubility is an issue, consider using N,N-Dimethylformamide (DMF). Be aware that DMF can sometimes participate in side reactions at higher temperatures. Avoid non-polar solvents where the reagents may not be sufficiently soluble.

Q2: The main product I'm isolating is 2,3-dichloro-5-(trifluoromethyl)pyridine, not the desired 2-hydroxy product. Why is this happening?

A2: This is the most common and critical issue, directly resulting from the choice of chlorinating agent.

  • Explanation: You are likely using a harsh chlorinating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or even excess chlorine gas. These reagents are designed to replace hydroxyl groups with chlorine atoms, a reaction that is often more facile than C-H chlorination on the ring.[4]

  • Causality: The mechanism involves the activation of the hydroxyl group by POCl₃, turning it into a good leaving group, which is then displaced by a chloride ion. This happens concurrently with or even faster than the desired ring chlorination.

  • Definitive Solution: Switch to a milder, electrophilic chlorinating agent. N-Chlorosuccinimide (NCS) is the reagent of choice. NCS provides a source of "Cl⁺" for electrophilic attack on the ring without aggressively attacking the hydroxyl group. See Section 4: Protocol 1 for a detailed methodology.

Q3: I am observing a mixture of monochlorinated isomers. How can I improve the regioselectivity for the 3-position?

A3: While the electronics strongly favor the 3-position, suboptimal conditions can lead to minor isomers.

  • Explanation: The directing effects of the -OH and -CF₃ groups are powerful but not absolute. Extreme temperatures or highly reactive (unselective) chlorinating species can reduce regioselectivity.

  • Solution:

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can lead to less selective reactions.

    • Use a Bulky Solvent: In some cases, using a slightly bulkier solvent can sterically hinder attack at other positions, although this is less of a factor here.

    • Confirm Reagent: Ensure you are using NCS. If using other reagents, you risk lower selectivity.

Q4: My yield is low due to difficulty in purifying the product from the starting material. What purification strategy do you recommend?

A4: The product and starting material have similar polarities, which can complicate purification.

  • Explanation: Both the starting material and the product are polar, heterocyclic compounds capable of hydrogen bonding. This can lead to overlapping spots on TLC and poor separation on silica gel.

  • Solution: Optimized Column Chromatography.

    • Solvent System (Mobile Phase): A gradient elution is highly recommended. Start with a less polar mixture (e.g., 20% Ethyl Acetate in Hexane) and gradually increase the polarity to 40-50% Ethyl Acetate. The chlorinated product is slightly less polar than the starting material and should elute first.

    • Silica Gel: Use a high-quality silica gel (230-400 mesh) for the best resolution. Ensure the column is packed well to avoid channeling.

    • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") rather than dissolving it in the mobile phase. This results in a much sharper band and better separation. See Section 4: Protocol 2 for details.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the most reliable and highest-yielding method for this synthesis? The most reliable method is the chlorination of 2-Hydroxy-5-(trifluoromethyl)pyridine with one equivalent of N-Chlorosuccinimide (NCS) in an appropriate polar aprotic solvent like acetonitrile at a moderately elevated temperature (40-60 °C). This method directly addresses the core challenge by selectively chlorinating the ring without replacing the hydroxyl group.

FAQ 2: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase of 30-40% Ethyl Acetate in Hexane. The starting material will be a single spot. As the reaction proceeds, a new, slightly less polar spot (higher Rf value) corresponding to the product will appear. The reaction is complete when the starting material spot has been consumed. For more precise monitoring, LC-MS can be used to track the mass-to-charge ratio of the starting material and product.

FAQ 3: What are the key safety precautions when working with chlorinating agents like NCS? NCS is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of the powder. In case of skin contact, wash immediately with copious amounts of water.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis using N-Chlorosuccinimide (NCS)

This protocol is optimized for high regioselectivity and yield.

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Hydroxy-5-(trifluoromethyl)pyridine (1.0 eq).

  • Solvent Addition: Add dry acetonitrile (approx. 10 mL per gram of starting material). Stir the mixture until all solids are dissolved.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) to the solution in one portion.

  • Reaction: Heat the reaction mixture to 50 °C and stir. Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in Ethyl Acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL) followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product via column chromatography as described in Protocol 2.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in a 10% Ethyl Acetate/Hexane mixture.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane. Add a small amount of silica gel (2-3 times the mass of the crude product) and concentrate on a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting the column with 15% Ethyl Acetate/Hexane. The less polar product will begin to move down the column. Gradually increase the eluent polarity to 30-40% Ethyl Acetate/Hexane to elute the product. Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield pure this compound as a solid.

Section 5: Data Summary

The following table summarizes the expected outcomes from different chlorination strategies.

ParameterRecommended Method (NCS)Common Pitfall (POCl₃)
Chlorinating Agent N-ChlorosuccinimidePhosphorus Oxychloride
Solvent Acetonitrile or DMFNeat (excess POCl₃)
Temperature 40 - 60 °C100 - 110 °C
Primary Product This compound 2,3-Dichloro-5-(trifluoromethyl)pyridine
Major Byproducts Succinimide, unreacted starting materialPhosphoric acid byproducts, over-chlorinated pyridines
Typical Yield 65 - 85%0 - 10% (of desired product)
Complexity Simple work-up, requires chromatographyHarsh quench, difficult purification

Section 6: Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Start: Synthesize this compound check_yield Analyze Crude Product: Low Yield or Incorrect Product? start->check_yield low_conversion Problem: Low Conversion (High SM remaining) check_yield->low_conversion Low Yield wrong_product Problem: Major product is 2,3-Dichloro-5-(trifluoromethyl)pyridine check_yield->wrong_product Wrong Product success High Yield of Correct Product check_yield->success Success cause_reagent Cause: Inactive NCS? low_conversion->cause_reagent sol_reagent Solution: Use fresh/purified NCS cause_reagent->sol_reagent Yes cause_temp Cause: Temp/Time Too Low? cause_reagent->cause_temp No sol_temp Solution: Increase temperature to 50°C. Increase reaction time. cause_temp->sol_temp Yes cause_agent Cause: Used POCl₃ / SOCl₂? wrong_product->cause_agent sol_agent Definitive Solution: Switch chlorinating agent to NCS. Follow Protocol 1. cause_agent->sol_agent Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. ALFA CHEMICAL. [Link]

  • WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction outcomes.

Introduction

This compound is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation, typically involving the regioselective chlorination of 2-hydroxy-5-(trifluoromethyl)pyridine, can be challenging due to the electron-deficient nature of the pyridine ring and the potential for multiple side reactions. This guide provides in-depth, experience-driven advice to overcome these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, focusing on the underlying chemistry and providing actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer:

Low yield is a frequent issue and can stem from several factors, primarily incomplete reaction, degradation of starting material or product, and competing side reactions.

Causality:

  • Insufficient Chlorinating Agent Activity: The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, making electrophilic substitution difficult.[1] If the chlorinating agent is not potent enough, the reaction may stall.

  • Suboptimal Reaction Temperature: The chlorination of deactivated pyridines often requires elevated temperatures to proceed at a reasonable rate.[2] However, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.

  • Presence of Water: Many chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) and phosphorus oxychloride (POCl₃), react violently with water. Moisture in the reaction setup will consume the reagent and reduce its effective concentration.

Troubleshooting Protocol:

  • Reagent Selection:

    • Consider using a more reactive chlorinating agent. While SO₂Cl₂ is common, a combination of HCl and H₂O₂ in a suitable solvent can sometimes be more effective. For pyridine N-oxides, POCl₃ is often used.[3]

    • Ensure the purity and dryness of your chlorinating agent. Use a freshly opened bottle or distill the reagent if necessary.

  • Reaction Conditions Optimization:

    • Perform small-scale experiments to screen a range of temperatures (e.g., 60°C to 120°C) to find the optimal balance between reaction rate and byproduct formation.

    • Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Monitoring Reaction Progress:

    • Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.

Question 2: I am observing significant amounts of 3,5-dichloro-2-hydroxypyridine and unchlorinated starting material in my crude product. How can I minimize these impurities?

Answer:

The formation of both di-chlorinated and unreacted species points towards issues with stoichiometry and reaction control.

Causality:

  • Over-chlorination (Dichlorination): The initial product, this compound, can undergo a second chlorination, typically at the 5-position if it were unsubstituted. However, with the trifluoromethyl group present, further chlorination is less likely but can occur under harsh conditions. More commonly, if the starting material is not fully consumed, it can be difficult to separate from the mono-chlorinated product.

  • Poor Mass Transfer: In heterogeneous reactions or viscous solutions, localized high concentrations of the chlorinating agent can lead to over-chlorination in some parts of the reaction mixture, while other parts remain unreacted.

Troubleshooting Protocol:

  • Stoichiometric Control:

    • Carefully control the stoichiometry of the chlorinating agent. Start with a 1.05 to 1.1 molar equivalent.

    • Add the chlorinating agent slowly and portion-wise or via a syringe pump to maintain a low, steady concentration throughout the reaction. This minimizes localized excesses that lead to dichlorination.

  • Solvent and Agitation:

    • Choose a solvent in which both the starting material and the chlorinating agent are soluble. Common solvents for chlorination include glacial acetic acid, sulfuric acid, or chlorinated solvents like dichloroethane.

    • Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture.

  • Purification Strategy:

    • If dichlorination is unavoidable, consider a purification strategy that can effectively separate the mono- and di-chlorinated products, such as column chromatography on silica gel or fractional crystallization.

Question 3: I suspect the trifluoromethyl group is being hydrolyzed. What conditions favor this side reaction and how can I prevent it?

Answer:

The trifluoromethyl group is generally stable, but it can be susceptible to hydrolysis under certain conditions, especially in the presence of strong nucleophiles or harsh acidic/basic conditions at high temperatures.[4][5]

Causality:

  • Nucleophilic Attack: Although the C-F bond is strong, the carbon atom of the CF₃ group can be attacked by strong nucleophiles, particularly at elevated temperatures.[6]

  • Acid/Base Catalyzed Hydrolysis: Strong acidic or basic work-up conditions can promote the hydrolysis of the trifluoromethyl group to a carboxylic acid.

Troubleshooting Protocol:

  • Control pH:

    • During work-up, avoid using strong bases like NaOH or KOH for extended periods, especially at elevated temperatures. Use milder bases like sodium bicarbonate or sodium carbonate for neutralization, and perform the neutralization at low temperatures (0-5°C).

  • Reaction Conditions:

    • If possible, conduct the chlorination under neutral or mildly acidic conditions.

    • Minimize reaction time and temperature to reduce the likelihood of this side reaction.

Question 4: My chlorination is not regioselective, and I am getting a mixture of isomers. How can I improve the selectivity for the 3-position?

Answer:

Achieving high regioselectivity in the chlorination of substituted pyridines can be challenging due to the complex electronic effects of the substituents.[7][8]

Causality:

  • Directing Effects: The -OH group at the 2-position and the -CF₃ group at the 5-position have opposing directing effects. The -OH group is an ortho-, para-director, activating the 3- and 5-positions. The -CF₃ group is a meta-director, deactivating the ring but directing towards the 3-position. The interplay of these effects determines the final regioselectivity.

  • Reaction Mechanism: The mechanism of chlorination can influence the regioselectivity. For instance, reactions proceeding via a pyridine N-oxide intermediate often show different selectivity compared to direct electrophilic substitution.[3][9]

Troubleshooting Protocol:

  • N-Oxide Strategy:

    • Consider converting the 2-hydroxy-5-(trifluoromethyl)pyridine to its N-oxide derivative first. The N-oxide group strongly activates the 2- and 4-positions for electrophilic attack. Subsequent chlorination often proceeds with higher regioselectivity.[3][9] The N-oxide can then be deoxygenated.

  • Choice of Chlorinating Agent and Catalyst:

    • The choice of chlorinating agent and the use of a catalyst can influence regioselectivity. For example, some Lewis acid catalysts can alter the electronic distribution in the pyridine ring and favor chlorination at a specific position.

  • Temperature Control:

    • Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.

Question 5: I am struggling with the isolation and purification of the final product. What are the best practices?

Answer:

The physical properties of this compound, such as its solubility and melting point, can make isolation and purification challenging.

Troubleshooting Protocol:

  • Work-up Procedure:

    • After quenching the reaction, typically with ice water, the product may precipitate. If it remains in solution, extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary.

    • Wash the organic layer with a dilute solution of sodium bisulfite to remove any residual chlorine, followed by a brine wash.

  • Crystallization:

    • Recrystallization is often the most effective method for purifying the final product. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find one that gives good recovery and high purity.

  • Chromatography:

    • If crystallization is ineffective, column chromatography on silica gel is a viable alternative. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this synthesis?

The most direct precursor is 2-hydroxy-5-(trifluoromethyl)pyridine. Other routes might involve the synthesis of the pyridine ring with the substituents already in place.[10]

Q2: How can I effectively monitor the reaction progress?

Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any major byproducts. HPLC can provide more quantitative information on the reaction progress.

Q3: What are the key safety precautions for this synthesis?

  • Chlorinating Agents: Reagents like SO₂Cl₂ and POCl₃ are highly corrosive and react violently with water. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Reaction Quenching: The quenching of excess chlorinating agent is highly exothermic. Always quench the reaction mixture by adding it slowly to a large excess of ice water with vigorous stirring.

  • Inert Atmosphere: Working under an inert atmosphere is recommended to prevent side reactions with atmospheric moisture and oxygen.

Experimental Protocols

Protocol 1: Chlorination of 2-hydroxy-5-(trifluoromethyl)pyridine
  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-hydroxy-5-(trifluoromethyl)pyridine (1.0 eq).

  • Add a suitable solvent (e.g., glacial acetic acid).

  • Heat the mixture to the desired temperature (e.g., 80°C).

  • Slowly add sulfuryl chloride (1.1 eq) via the dropping funnel over 30-60 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing ice water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Data and Visualization

Table 1: Comparison of Chlorinating Agents
Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
Sulfuryl Chloride (SO₂Cl₂)60-100°C, Acetic AcidReadily available, effectiveCorrosive, reacts with water
Phosphorus Oxychloride (POCl₃)80-120°C, often neatPowerful, good for N-oxidesHighly corrosive, difficult work-up
HCl / H₂O₂50-80°C, Aqueous AcidMilder, "greener"Can be slower, may require catalyst
Diagrams
Main Reaction Pathway

Main_Reaction SM 2-hydroxy-5-(trifluoromethyl)pyridine P This compound SM->P SO2Cl2, Δ

Caption: Synthesis of the target compound.

Dichlorination Side Reaction

Side_Reaction P 3-Chloro-2-hydroxy-5- (trifluoromethyl)pyridine BP 3,5-Dichloro-2-hydroxy- (trifluoromethyl)pyridine P->BP Excess SO2Cl2, High Temp

Caption: Formation of a dichlorinated byproduct.

Troubleshooting Workflow: Low Yield

Troubleshooting_Yield start Low Yield Observed check_reagents Check Reagent Purity & Dryness start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp check_moisture Ensure Anhydrous Conditions optimize_temp->check_moisture monitor_rxn Monitor Reaction Progress (TLC/HPLC) check_moisture->monitor_rxn result Improved Yield monitor_rxn->result

Caption: A workflow for addressing low reaction yields.

References

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). Vertex AI Search.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (n.d.). ACS Publications.
  • Regioselective chlorination of pyridine N‐oxides under optimized... (n.d.). ResearchGate.
  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2015). ACS Publications.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (n.d.). ChemRxiv.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central.
  • Recent Progress on the Synthesis of Bipyridine Derivatives. (n.d.). MDPI.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
  • Catalysis for Fluorination and Trifluoromethylation. (n.d.). PubMed Central.
  • Trifluoromethylation. (n.d.). Wikipedia.
  • Selective Transformations of Aromatic Trifluoromethyl Groups. (n.d.). TCI Chemicals.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. (2019). WIPO Patentscope.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage.
  • A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (n.d.). Google Patents.

Sources

Technical Support Center: Purification of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine (CAS 76041-71-9). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with this important heterocyclic intermediate.

Introduction: Understanding the Molecule

This compound is a solid, often appearing as a white to light yellow powder, with a melting point in the range of 159-161 °C.[1][2] Its structure, featuring a basic pyridine ring, an acidic hydroxy group (in its tautomeric pyridinone form), and electron-withdrawing chloro and trifluoromethyl groups, presents unique purification challenges. These include potential for strong interactions during chromatography, co-crystallization of impurities, and thermal sensitivity. This guide is designed to provide both theoretical understanding and practical, step-by-step solutions to achieve high purity.

Section 1: Initial Assessment & Purity Analysis

Before attempting purification, it's critical to assess the crude material to devise an effective strategy.

FAQ: My crude product is a yellow or brown solid, but the literature says it should be white. What causes the color?

The color is typically due to residual high-boiling solvents like N,N-dimethylformamide (DMF), which is commonly used in its synthesis, or the presence of colored impurities from side reactions.[1][2] An initial wash (trituration) with a non-polar solvent in which the product is poorly soluble (e.g., cold hexanes or diethyl ether) can often remove these colored contaminants before proceeding with more rigorous purification.

FAQ: Which analytical technique, HPLC or GC, is better for purity assessment?

For this compound, High-Performance Liquid Chromatography (HPLC) is generally the preferred method.

  • HPLC: Its relatively high melting point and polar nature make it well-suited for reverse-phase HPLC. This technique allows for the separation of non-volatile impurities and provides accurate quantification.

  • GC: Gas Chromatography can be used, but the compound's polarity and potential for hydrogen bonding may require derivatization or the use of specialized polar columns to achieve good peak shape and prevent tailing.[3]

Table 1: Recommended Starting Conditions for HPLC Analysis

ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 250 mmStandard reverse-phase column providing good retention and resolution.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN)The acidic modifier helps to protonate the pyridine nitrogen, leading to sharper peaks and reduced tailing.[4]
Gradient Start at 30% B, ramp to 95% B over 15 minA gradient is effective for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 280 nmThe pyridine ring provides strong UV absorbance.
Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is the most common and cost-effective method for purifying this solid compound. Success depends heavily on solvent selection.

Experimental Protocol: Solvent Screening for Recrystallization
  • Preparation: Place ~20-30 mg of crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, acetonitrile, water) dropwise at room temperature until the solid just dissolves.

  • Hot Dissolution: If the solid does not dissolve at room temperature, heat the mixture gently in a water bath until a clear solution is formed. Add minimal extra solvent if needed.

  • Cooling & Observation: Allow the tubes to cool slowly to room temperature, then place them in an ice bath. Observe which solvent system yields well-formed crystals with a significant reduction in colored impurities in the supernatant.

Troubleshooting Recrystallization

Q: My compound "oils out" instead of forming crystals. What should I do?

A: Oiling out occurs when the solute is supersaturated above its melting point or when impurities depress the melting point.

  • Solution 1: Reduce the Temperature Gradient. Allow the solution to cool much more slowly. Insulate the flask to encourage gradual crystal formation.

  • Solution 2: Use a Lower-Boiling Solvent. A lower boiling point ensures the solution is not above the product's melting point when saturated.

  • Solution 3: Add More Solvent. The solution may be too concentrated. Add a small amount of additional hot solvent to reduce the saturation level.

Q: The purity of my recrystallized product is still below 98%. How can I improve it?

A: This suggests that impurities are co-crystallizing or are trapped within the crystal lattice.

  • Solution 1: Perform a Second Recrystallization. A second pass is often necessary to achieve high purity.

  • Solution 2: Use a Different Solvent System. An impurity that is sparingly soluble in one solvent may be very soluble in another. Refer to your solvent screen.

  • Solution 3: Consider an Anti-Solvent Technique. Dissolve the compound in a minimal amount of a good solvent (e.g., isopropanol) and slowly add a poor solvent (e.g., hexanes) until turbidity persists. Heat to clarify and then cool slowly.

Q: My compound won't crystallize from any single solvent. What are my options?

A: A binary solvent system is the next logical step. Common pairs include Ethanol/Water, Ethyl Acetate/Hexanes, or Toluene/Hexanes. The key is to dissolve the compound in a minimal amount of the "good" solvent and then titrate with the "poor" solvent (anti-solvent) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to redissolve the solid and then allow it to cool slowly.

G start Select Solvent System dissolve Dissolve Crude in Min. Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form? cool->crystals filter Filter & Dry Crystals crystals->filter Yes oiling Compound Oils Out? crystals->oiling No reheat Re-heat, Add More Solvent oiling->reheat Yes rescreen Re-screen Solvents oiling->rescreen No reheat->cool

Caption: Workflow for troubleshooting recrystallization.

Section 3: Troubleshooting Purification by Column Chromatography

When high-purity material is required or when impurities have similar solubility profiles, column chromatography is necessary.

Q: I'm seeing severe peak tailing during silica gel chromatography. Why is this happening?

A: Peak tailing is a classic problem for pyridine compounds on standard silica gel.[4] The basic nitrogen atom of the pyridine ring interacts strongly with acidic silanol (Si-OH) groups on the silica surface, leading to a secondary retention mechanism and tailed peaks.[4]

  • Solution 1 (Recommended): Add a Competing Base. Add 0.5-1% triethylamine (TEA) or pyridine to your mobile phase. This additive will preferentially bind to the active silanol sites, masking them from your compound and resulting in more symmetrical peaks.[4]

  • Solution 2: Adjust pH. While less common in flash chromatography, using a buffered mobile phase or adding a small amount of a modifier like acetic acid can sometimes improve peak shape, depending on the pKa of the compound and impurities.

  • Solution 3: Use a Different Stationary Phase. If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based column.

Q: My compound appears to be degrading on the silica column. What are the signs and solutions?

A: Signs of degradation include low recovery, the appearance of new spots on TLC after running the column, or streaking. The acidic nature of silica can catalyze the degradation of sensitive compounds.

  • Solution 1: Deactivate the Silica. Passivate the silica gel by running a "pre-elution" of your mobile phase containing 1% triethylamine through the column before loading your sample.

  • Solution 2: Switch to a More Inert Phase. Use neutral alumina or a C18-functionalized (reverse-phase) silica gel, which are generally less reactive.

  • Solution 3: Minimize Residence Time. Run the column slightly faster (while maintaining separation) to reduce the time your compound is in contact with the stationary phase.

G cluster_0 Synthesis Route cluster_1 Potential Impurities start_mat 2-hydroxy-5-(trifluoromethyl)pyridine Starting Material reagent NCS, DMF start_mat->reagent Chlorination product This compound Desired Product reagent->product impurity1 Unreacted Starting Material product->impurity1 Incomplete Reaction impurity2 Succinimide (from NCS) product->impurity2 Reagent By-product impurity3 Residual DMF product->impurity3 Process Related impurity4 Regioisomers / Over-chlorinated species product->impurity4 Side Reaction

Caption: Common impurities originating from the synthesis.

Section 4: Common Impurities and Their Removal

Based on its common synthesis from 2-hydroxy-5-(trifluoromethyl)pyridine using N-chlorosuccinimide (NCS), several key impurities can be anticipated.[1][2]

Table 2: Impurity Troubleshooting Guide

ImpurityIdentification MethodRecommended Removal Strategy
2-hydroxy-5-(trifluoromethyl)pyridine (Starting Material) HPLC, NMR (absence of Cl-shifted peaks)The starting material is more polar. It can be removed via careful recrystallization from a solvent like toluene or via silica gel chromatography.
Succinimide NMR (singlet around 2.7 ppm in CDCl3), Water WashSuccinimide is highly soluble in water. A simple aqueous workup or washing the crude solid with water before drying should effectively remove it.
N,N-Dimethylformamide (DMF) NMR (singlets around 2.9, 3.0, and 8.0 ppm)Co-evaporate with a high-boiling, non-polar solvent like toluene under reduced pressure. Alternatively, triturate the solid with a solvent in which DMF is soluble but the product is not (e.g., water or diethyl ether).
Over-chlorinated By-products (e.g., Dichloro- species) Mass Spectrometry, HPLCThese impurities are often difficult to remove by crystallization due to similar structures. Silica gel chromatography is the most effective method. A less polar mobile phase (e.g., Hexane/Ethyl Acetate) will typically elute these less polar by-products before the desired product.[5][6]
References
  • Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23–35. [Link]

  • MDPI (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5243. [Link]

  • Google Patents (2017).
  • De Gruyter (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • National Institutes of Health (NIH) (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. ACS Omega, 3(11), 15837–15847. [Link]

Sources

Overcoming solubility issues with 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. We understand that the unique physicochemical properties of this compound can present solubility challenges. This guide provides in-depth, field-tested insights and protocols to help you navigate these issues effectively, ensuring the success and reproducibility of your experiments.

Section 1: Understanding the Core Problem: Physicochemical Profile

Effective troubleshooting begins with a solid understanding of the molecule's inherent properties. This compound is a crystalline solid with a relatively high melting point, indicating strong intermolecular forces within its crystal lattice.[1] These forces must be overcome by solvent-solute interactions for dissolution to occur.

Two key features govern its solubility behavior:

  • Tautomerism: The compound exists as an equilibrium between two tautomeric forms: the 2-hydroxypyridine form and the 2-pyridone form. This equilibrium is highly sensitive to the solvent environment.[2] The 2-pyridone tautomer has a significantly larger dipole moment, meaning its formation is favored in more polar solvents.[2]

  • Acidity: The proton on the hydroxyl/amine group is weakly acidic, with a predicted pKa of approximately 8.06.[3] This means that at pH values above 8.06, the molecule can be deprotonated to form a water-soluble pyridonate salt.

These properties are summarized in the table below.

PropertyValueSignificance for SolubilitySource
Appearance White to light brown crystalline solidHigh crystal lattice energy can hinder dissolution.[1][3]
Melting Point 159-161 °CConfirms a stable crystal lattice that requires sufficient energy or strong solvent interaction to break.[1]
Predicted pKa ~8.06The compound is a weak acid; its solubility in aqueous media can be dramatically increased by basification above this pH.[3]
XLogP3 1.5Indicates moderate lipophilicity, suggesting poor solubility in water but potential solubility in various organic solvents.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best single solvent to try first for dissolving this compound at room temperature?

For organic reactions, polar aprotic solvents are typically the most effective. We recommend starting with N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) . These solvents have high dielectric constants that can stabilize the polar 2-pyridone tautomer and effectively solvate the molecule. A synthesis procedure for the compound specifically notes its formation in DMF, further supporting its utility.[1]

Q2: I dissolved my compound in an organic solvent and then added water for a work-up. Why did it immediately precipitate?

This is a common observation and is due to the compound's low aqueous solubility in its neutral form. The trifluoromethyl group and chlorine atom contribute to its lipophilicity (XLogP3 of 1.5), making it poorly soluble in water.[1] When water (a highly polar, protic solvent) is added to a solution in a water-miscible organic solvent like DMF or acetone, the overall polarity of the solvent system changes, leading to anti-solvent precipitation.

Q3: How can I prepare an aqueous stock solution?

Direct dissolution in neutral water is highly challenging. The most reliable method is through pH modification. By adding a base (e.g., 1M NaOH, 1M K₂CO₃) to raise the pH of the aqueous solution to >9 (at least one full pH unit above the pKa of ~8.06), you deprotonate the molecule.[3] The resulting anionic salt is an ionic species with vastly improved water solubility. Always back-titrate or buffer your final reaction mixture to the desired pH if it is pH-sensitive.

Section 3: Troubleshooting Guide: Common Experimental Issues

Problem: My compound will not dissolve in a common organic solvent for a reaction (e.g., THF, Dichloromethane, Toluene).

Causality: These solvents have lower polarity than DMF or DMSO and are less effective at overcoming the compound's crystal lattice energy and solvating the polar 2-pyridone tautomer.

Solutions:

  • Gentle Heating: Cautiously warm the mixture. Increased thermal energy can help break the intermolecular forces in the crystal lattice. Monitor for any signs of degradation, especially if your reaction is sensitive to heat.

  • Use a Stronger Solvent: If the reaction chemistry allows, switch to or add a small amount of a polar aprotic co-solvent like DMF or DMSO. Even 5-10% (v/v) can significantly enhance solubility.

  • Sonication: Use an ultrasonic bath to provide mechanical agitation. This can help break up solid agglomerates and accelerate the dissolution process at the solid-liquid interface.

Problem: I need to run a reaction in an aqueous or semi-aqueous medium, but the compound is insoluble.

Causality: The neutral form of the molecule is hydrophobic and cannot form sufficient hydrogen bonds with water to overcome its own crystal lattice energy.

Solutions:

  • pH-Adjusted Dissolution (Preferred Method): As detailed in the FAQ and Protocol 4.2, dissolve the compound in a basic aqueous solution (pH >9) to form the soluble salt. This is ideal for reactions that can tolerate basic conditions or where the compound is acting as a nucleophile in its deprotonated form.

  • Co-Solvent System: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like DMSO or Dioxane. Then, add this stock solution dropwise to the stirred aqueous reaction buffer. Be mindful of the final percentage of the organic solvent, as too high a concentration can affect reaction kinetics or enzyme activity. Do not exceed a final organic solvent concentration that causes precipitation.

Problem: My compound dissolved initially but precipitated out during the course of the reaction.

Causality: This can be caused by several factors:

  • Change in Temperature: If the reaction was heated for initial dissolution and then cooled, the compound may have crashed out as the temperature dropped below its saturation point.

  • Change in Solvent Composition: A reactant or reagent added to the mixture may have altered the overall solvent polarity, turning it into an anti-solvent.

  • Change in pH: If the reaction generates an acidic byproduct, it could lower the pH of the medium. If you started with a pH-adjusted basic solution, this drop in pH could neutralize the pyridonate salt, causing the insoluble neutral form to precipitate.

Solutions:

  • Maintain Temperature: If heating was used for dissolution, maintain that temperature throughout the reaction.

  • Buffer the System: If pH changes are suspected, incorporate an appropriate buffer into your reaction medium to maintain the pH in a range where your compound remains soluble.

  • Increase Solvent Volume: Add more of the primary solvent to reduce the concentration of the compound below its saturation point under the new conditions.

Section 4: Experimental Protocols

Protocol 4.1: Systematic Approach to Solvent Selection

This workflow provides a logical sequence for identifying a suitable solvent system for your specific application.

SolventSelection start_node Start: Define Reaction Type decision_node decision_node start_node->decision_node process_node1 1. Test Polar Aprotic: DMF, DMSO, NMP decision_node->process_node1 Organic (Non-Aqueous) process_node2 1. Prepare Aqueous Solution with pH > 9.0 (e.g., 1M NaOH) decision_node->process_node2 Aqueous or Semi-Aqueous process_node process_node endpoint_node endpoint_node fail_node fail_node decision_node2 Yes/No process_node1->decision_node2 Soluble? decision_node4 Yes/No process_node2->decision_node4 Soluble? endpoint_node1 Proceed with Reaction decision_node2->endpoint_node1 Yes process_node3 2. Add Gentle Heat (< 60°C) or Sonication decision_node2->process_node3 No decision_node3 Yes/No process_node3->decision_node3 Soluble? decision_node3->endpoint_node1 Yes fail_node1 Re-evaluate Chemistry (Consider derivatization) decision_node3->fail_node1 No endpoint_node2 Proceed. Buffer reaction if pH is critical. decision_node4->endpoint_node2 Yes process_node4 2. Try Co-Solvent System: Dissolve in min. DMSO/DMF, add dropwise to aqueous phase. decision_node4->process_node4 No/Reaction is pH sensitive decision_node5 Yes/No process_node4->decision_node5 Precipitate? decision_node5->endpoint_node1 No decision_node5->fail_node1 Yes

Caption: A decision workflow for selecting a suitable solvent system.

Protocol 4.2: Preparing an Aqueous Solution via pH Adjustment
  • Weigh the required amount of this compound into a suitable vessel.

  • Add a portion of the required final volume of purified water (e.g., 80%). Stir to create a slurry. The compound will not dissolve at this stage.

  • Monitor pH: Place a calibrated pH probe into the suspension.

  • Add Base: Slowly add a suitable base (e.g., 1.0 M NaOH solution) dropwise while stirring vigorously.

  • Observe Dissolution: Continue adding base until the pH is stable at a value between 9.0 and 10.0. As the pH rises above the pKa (~8.06), you will observe the solid dissolving to form a clear solution.

  • Final Volume: Once fully dissolved, add the remaining water to reach the final target concentration.

  • Reaction pH Adjustment: If your subsequent reaction requires a lower pH, this basic stock solution can be carefully added to a well-buffered reaction mixture to bring the final pH to the desired level without causing precipitation.

Section 5: Summary of Estimated Solubility

The following table provides qualitative solubility estimates in common laboratory solvents based on physicochemical principles and available data. It is imperative to perform a small-scale test to confirm solubility for your specific concentration and application.

SolventPolarity IndexSolvent TypeEstimated SolubilityRationale
Water (pH 7)10.2Polar ProticInsoluble Neutral form is moderately lipophilic; strong crystal lattice.
Water (pH >9)10.2Polar ProticSoluble Forms a highly polar and soluble pyridonate salt.
DMSO7.2Polar AproticSoluble High polarity effectively solvates the 2-pyridone tautomer.
DMF6.4Polar AproticSoluble Similar to DMSO; effective at solvating the polar tautomer.
Methanol5.1Polar ProticSparingly Soluble May show some solubility with heating due to polarity and H-bonding.
Acetone5.1Polar AproticSlightly to Sparingly Soluble Moderate polarity; may require heating.
THF4.0Non-Polar/AproticSlightly Soluble Lower polarity makes it a less effective solvent for this compound.
Dichloromethane3.1Non-Polar/AproticPoorly Soluble / Insoluble Insufficient polarity to overcome crystal lattice energy.
Toluene2.4Non-Polar/AproticInsoluble Non-polar nature is incompatible with the solute.
Hexanes0.1Non-Polar/AproticInsoluble Non-polar nature is incompatible with the solute.

References

  • Tehan, B. G., et al. (2002). Molecular modeling analysis: "Why is 2-hydroxypyridine soluble in water but not 3-hydroxypyridine?". Journal of Molecular Modeling, 8(3), 81-6. [Link]

  • Solubility of Things. (n.d.). 2-Hydroxypyridine. Retrieved January 7, 2026, from [Link]

  • ChemBK. (2024). 3-Chloro-2-hydroxy-5-(trifluoromethyl) - Physico-chemical Properties. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Retrieved January 7, 2026, from [Link]

  • FooDB. (2020). Showing Compound 2-Hydroxypyridine (FDB112195). Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions with 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for reactions involving 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during the catalytic functionalization of this challenging substrate. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reactions effectively.

Understanding the Substrate: A Multifaceted Challenge

This compound is a valuable building block, but its successful functionalization requires a nuanced understanding of its structural features. Several factors simultaneously influence its reactivity in cross-coupling reactions, making catalyst selection a critical parameter for success.

  • The Unreactive C-Cl Bond : Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the high C-Cl bond dissociation energy. This makes the initial oxidative addition step to the metal center (typically Pd(0)) the rate-limiting step of the catalytic cycle.[1][2] Highly active catalysts are therefore mandatory.

  • The Coordinating Pyridine Nitrogen : The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst. This coordination can lead to catalyst inhibition or the formation of inactive off-cycle species, effectively poisoning the catalyst and stalling the reaction.[1][3][4]

  • The 2-Hydroxy Group (Pyridinol-Pyridone Tautomerism) : This is arguably the most complex feature. The substrate exists in equilibrium between its 2-hydroxypyridine (pyridinol) and 2-pyridone forms. Under basic reaction conditions, the hydroxyl group can be deprotonated to form a pyridinolate anion. This anion can act as a bidentate ligand, chelating the palladium center and potentially shutting down catalysis. It also introduces the possibility of competing O-arylation side reactions.

  • The Electron-Withdrawing CF₃ Group : The powerful electron-withdrawing nature of the trifluoromethyl group at the 5-position makes the pyridine ring electron-deficient. While this can help activate the C-Cl bond towards oxidative addition, it also impacts the overall electronic properties and reactivity of the molecule.[2]

Logical Diagram: Key Substrate Challenges

The following diagram illustrates the primary challenges that must be addressed through careful catalyst and condition selection.

Substrate_Challenges Substrate This compound Challenge1 C-Cl Bond Inertness Substrate->Challenge1 Requires highly active catalyst Challenge2 Pyridine N-Coordination Substrate->Challenge2 Can poison the catalyst Challenge3 2-OH / 2-Pyridone Tautomerism & Anion Formation Substrate->Challenge3 Can chelate metal; O-arylation risk Challenge4 Electron-Deficient Ring (CF₃) Substrate->Challenge4 Activates C-Cl but alters electronics

Caption: Key structural challenges of the substrate.

Frequently Asked Questions & Troubleshooting Guides

This section is organized by reaction type, addressing the most common questions and issues.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds. However, the challenges outlined above are particularly pronounced in this transformation.

Q1: What is the best starting point for a catalyst system for the Suzuki coupling of this substrate?

A1: Due to the inert C-Cl bond and the coordinating pyridine nitrogen, a highly active and sterically hindered catalyst system is essential. Standard catalysts like Pd(PPh₃)₄ will likely be ineffective.[4]

Our primary recommendation is to use a system based on a bulky, electron-rich biarylphosphine ligand. These ligands promote the difficult oxidative addition step and stabilize the active monoligated Pd(0) species, which is crucial for catalytic activity.[5][6]

ComponentRecommended Starting PointRationale
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Readily available and reliably reduced in situ to the active Pd(0) catalyst.
Ligand SPhos or XPhos Bulky, electron-rich ligands that accelerate oxidative addition of aryl chlorides and prevent catalyst deactivation.[3][7]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases are required for the transmetalation step without causing substrate degradation. Must be anhydrous and finely ground.[1][3]
Solvent 1,4-Dioxane or Toluene (with water)Aprotic polar solvents are generally effective. A small amount of water can be beneficial for dissolving the base and facilitating the catalytic cycle.[4]
Temperature 80-110 °CElevated temperatures are typically necessary to overcome the activation barrier for C-Cl bond cleavage.

Q2: My Suzuki reaction has low or no conversion. What should I do?

A2: Low conversion is the most common failure mode. A systematic approach to troubleshooting is required. The following workflow can help diagnose the issue.

Suzuki_Troubleshooting Start Low / No Conversion Check1 Verify Reagent Quality - Boronic acid fresh? - Base anhydrous? - Solvent dry? Start->Check1 Check2 Ensure Rigorous Inert Atmosphere - Degas solvents properly? - Flame-dried glassware? - Positive Ar/N₂ pressure? Check1->Check2 Reagents OK Check3 Optimize Catalyst System - Increase catalyst/ligand loading? - Screen alternative ligands (e.g., XPhos, RuPhos)? - Use a pre-formed Pd(0) source? Check2->Check3 Conditions Inert Check4 Screen Reaction Parameters - Increase temperature? - Screen other bases (e.g., Cs₂CO₃)? - Consider protecting the 2-OH group? Check3->Check4 Still Low Yield Success Improved Conversion Check4->Success

Sources

Technical Support Center: Synthesis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic building block. The trifluoromethylpyridine motif is crucial in modern agrochemicals and pharmaceuticals, valued for the unique properties it imparts, such as enhanced metabolic stability and lipophilicity.[1][2] This guide provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.

General Troubleshooting Workflow

Before diving into specific issues, it's beneficial to approach any synthetic challenge systematically. The following workflow illustrates a logical progression for diagnosing and resolving common experimental problems.[3][4]

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Reaction Parameter Optimization cluster_3 Work-up & Purification Strategy LowYield Low or No Yield Purity Verify Starting Material Purity & Reagents LowYield->Purity diagnose Impurity Impurity / Side Products Impurity->Purity diagnose Isolation Isolation Issues Workup Modify Aqueous Work-up (pH, Extraction Solvent) Isolation->Workup diagnose TempTime Optimize Temperature & Reaction Time Purity->TempTime if pure Stoich Check Stoichiometry & Calculations Stoich->TempTime if correct Setup Inspect Reaction Setup (Anhydrous, Inert Atm.) Setup->TempTime if correct Solvent Screen Solvents Concentration Adjust Concentration Concentration->Workup if optimized Purify Optimize Purification (Chromatography, Recrystallization)

Caption: A systematic workflow for troubleshooting common pyridine synthesis issues.

Frequently Asked Questions (FAQs) & Troubleshooting

The most common route to this compound involves the direct electrophilic chlorination of the precursor, 2-hydroxy-5-(trifluoromethyl)pyridine. The 2-hydroxy group is an activating, ortho-directing substituent, making the C-3 position susceptible to electrophilic attack.

Q1: My reaction yield for the chlorination of 2-hydroxy-5-(trifluoromethyl)pyridine is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields are a frequent challenge in heterocyclic synthesis and can stem from several factors.[4] Let's break down the most probable causes and their solutions.

  • Purity of Starting Material: The purity of your 2-hydroxy-5-(trifluoromethyl)pyridine is critical.[4] Impurities can consume the chlorinating agent or interfere with the reaction.

    • Recommendation: Ensure your starting material is pure. The reported melting point is 145-149 °C.[5] If necessary, purify it by recrystallization or column chromatography before proceeding. A reliable synthesis protocol for the starting material is provided in the "Experimental Protocols" section below.

  • Choice and Activity of Chlorinating Agent: Not all chlorinating agents are equally effective for this substrate. The reactivity of the pyridine ring, which is electron-deficient, requires a sufficiently powerful electrophile.[6]

    • Recommendation: If you are using a mild agent like N-Chlorosuccinimide (NCS) and seeing low conversion, consider switching to a more reactive one. Sulfuryl chloride (SO₂Cl₂) is often a good choice for chlorinating activated pyridine rings. See the table below for a comparison.

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters.[4] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation and the formation of tar-like byproducts.

    • Recommendation: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). Start at a moderate temperature (e.g., room temperature or 50 °C) and only increase it if the reaction is sluggish. An initial optimization screen varying temperature and time is highly advised.

Table 1: Comparison of Common Chlorinating Agents

Chlorinating AgentTypical SolventTemperature RangeKey Considerations
N-Chlorosuccinimide (NCS)Acetonitrile, DMF, CHCl₃25 - 80 °CMilder option; may require longer reaction times or a catalyst (e.g., acid). Good for preventing over-chlorination.
Sulfuryl Chloride (SO₂Cl₂)Dichloromethane, neat0 - 50 °CHighly reactive; the reaction is often fast. Must be handled with care due to corrosive nature and release of HCl and SO₂ gas.
Chlorine Gas (Cl₂)Acetic Acid, CCl₄25 - 100 °CDifficult to handle stoichiometrically on a lab scale. Can lead to over-chlorination.[2]
Phosphorus Oxychloride (POCl₃)Neat, Pyridine80 - 150 °CPrimarily used to convert the 2-hydroxy group to a 2-chloro group, not for C-H chlorination.[7] Avoid for this specific transformation.
Q2: I am observing significant amounts of dichlorinated byproducts. How can I improve the selectivity for mono-chlorination at the C-3 position?

Answer: The formation of dichlorinated or other polychlorinated species is a classic problem when the desired product is still reactive towards the electrophile.[2] Controlling selectivity is key.

  • Stoichiometry Control: This is the most critical factor. Using a large excess of the chlorinating agent will inevitably lead to multiple chlorinations.

    • Recommendation: Use a slight excess (1.05 to 1.2 equivalents) of the chlorinating agent. For highly reactive agents like SO₂Cl₂, it is best to add it dropwise to the reaction mixture as a solution in the reaction solvent. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Temperature Management: Higher temperatures increase reaction rates but often decrease selectivity.

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For SO₂Cl₂, this may even be 0 °C. Slow, controlled addition at a low temperature is the best strategy to maximize selectivity.

Q3: An alternative Sandmeyer reaction approach was suggested. How would that workflow look and what are the critical parameters?

Answer: The Sandmeyer reaction is a powerful method for introducing a halide onto an aromatic ring by converting a primary amino group into a diazonium salt, which is then displaced.[8][9] This approach avoids direct electrophilic chlorination and can offer better regioselectivity if the correct amino-precursor is available. The precursor needed would be 3-Amino-2-hydroxy-5-(trifluoromethyl)pyridine.

Workflow for Sandmeyer Reaction:

G Start Start: 3-Amino-2-hydroxy- 5-(trifluoromethyl)pyridine Diazotization Step 1: Diazotization (NaNO₂, aq. HCl, 0-5 °C) Start->Diazotization Diazonium Intermediate: Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ Diazotization->Diazonium forms Sandmeyer Step 2: Sandmeyer Reaction (Add CuCl, heat gently) Diazonium->Sandmeyer reacts in Product Final Product: 3-Chloro-2-hydroxy- 5-(trifluoromethyl)pyridine Sandmeyer->Product

Caption: The two-step workflow for a Sandmeyer reaction synthesis route.

Critical Parameters:

  • Temperature Control: The diazotization step (formation of the diazonium salt) is highly exothermic and the salt itself is often unstable at higher temperatures.[10] This step MUST be performed at 0-5 °C using an ice bath.

  • Reagent Purity: Use freshly prepared sodium nitrite solution.

  • Catalyst: The Sandmeyer step requires a copper(I) salt, typically copper(I) chloride (CuCl), to catalyze the displacement of the N₂ group.[11]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-hydroxy-5-(trifluoromethyl)pyridine

This protocol is adapted from a known procedure for the synthesis of the starting material.[12]

  • Reaction Setup: To a stainless steel pressure vessel, add 6-hydroxynicotinic acid (18.2 g, 0.13 mol).

  • Reagent Addition: Cool the vessel and carefully add anhydrous hydrofluoric acid (2.6 mL, 0.13 mol) followed by sulfur tetrafluoride (42.1 g, 0.39 mol). (CAUTION: These reagents are extremely corrosive and toxic. Handle only in a specialized fume hood with appropriate personal protective equipment).

  • Reaction: Seal the vessel and heat to 100 °C for 12 hours. The pressure will increase to approximately 0.15 MPa. Ensure any off-gassing is directed through a proper scrubbing system.

  • Work-up: After cooling, safely vent any remaining pressure and transfer the contents to a polytetrafluoroethylene (PTFE) vessel. Gently heat to 40°C to drive off residual HF.

  • Extraction: Dissolve the residue in 150 mL of water and carefully adjust the pH to ~7 with a saturated sodium carbonate solution. Extract the aqueous phase three times with chloroform (3 x 100 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 2-hydroxy-5-(trifluoromethyl)pyridine as a solid.

Protocol 2: Electrophilic Chlorination (General Procedure)

This is a general protocol that should be optimized for best results.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-hydroxy-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile, 5-10 mL per gram of starting material).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Prepare a solution of sulfuryl chloride (1.1 eq) in the same solvent and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Monitor the reaction by TLC. Allow the reaction to stir at 0 °C for 1 hour after the addition is complete, then let it warm to room temperature and stir until the starting material is consumed (typically 2-6 hours).

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold water or a saturated sodium bicarbonate solution to neutralize the generated acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product should be purified by column chromatography or recrystallization.

References

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem Technical Support.
  • ChemicalBook. (n.d.). 2-Hydroxy-5-trifluoromethylpyridine synthesis.
  • ChemicalBook. (n.d.). 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis.
  • BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Support.
  • Dakenchem. (n.d.). The Role of 2-Hydroxy-5-(trifluoromethyl)pyridine in Agrochemical Synthesis.
  • Guidechem. (n.d.). What is the synthesis method of 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE?
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Kumar, V., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Ihara, H., & Fujinami, S. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine 97%.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Biosynth. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • G.L., et al. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI.

Sources

Increasing the regioselectivity of reactions with 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile but challenging building block. Here, we address common issues related to regioselectivity and provide field-proven insights to help you achieve your desired synthetic outcomes.

Part 1: Troubleshooting Guide for Regioselectivity

Researchers often face challenges in controlling the site of reaction on the this compound scaffold. Due to its tautomeric nature, it exists as an equilibrium between the 2-hydroxypyridine and the 2-pyridone forms, presenting two potential nucleophilic sites: the nitrogen and the oxygen. This section provides direct answers to common experimental problems.

Q1: My alkylation reaction is yielding a mixture of N- and O-alkylated products. How can I selectively synthesize the N-alkylated pyridone?

A1: Achieving high N-selectivity is a common goal and requires careful optimization of reaction conditions. The pyridone nitrogen and the exocyclic oxygen are both nucleophilic, leading to competitive alkylation. To favor the N-alkylated product, you must modulate the reaction environment to enhance the nucleophilicity of the nitrogen atom or exploit thermodynamic stability.

Core Principle: The N-alkylated product is generally the thermodynamically more stable isomer. O-alkylation is often faster (kinetically favored) under certain conditions. Strategies should either favor direct N-alkylation or promote an in-situ rearrangement from the O- to the N-isomer.

Recommended Strategies:

  • Catalyst- and Base-Free Thermal Conditions: A highly effective method for achieving >99% N-selectivity involves reacting the hydroxypyridine with an organohalide without any added catalyst or base, often at elevated temperatures.[1][2][3] The reaction is believed to proceed through initial O-alkylation, followed by an HX-facilitated conversion of the pyridyl ether intermediate to the more stable N-alkylated 2-pyridone product.[2] This approach is particularly attractive due to its simplicity and high selectivity.

  • Micellar Catalysis in Water: Performing the reaction in an aqueous micellar system can significantly enhance N-selectivity. Using a surfactant like Tween 20 (e.g., 2% w/w in water) with a base like K₂CO₃ creates a microenvironment that favors the N-alkylation pathway.[4][5] This green chemistry approach has shown high regioselectivity for a variety of alkyl halides.[4]

  • Choice of Base and Solvent System: The interplay between the base and solvent is crucial.[6][7]

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents, when paired with strong bases like NaH, tend to favor O-alkylation because they solvate the cation but leave the more localized, harder oxygen anion highly reactive.

    • Polar Protic Solvents (e.g., H₂O, EtOH): In protic solvents, the oxygen anion is heavily solvated through hydrogen bonding, reducing its nucleophilicity relative to the softer, more polarizable nitrogen atom, thus favoring N-alkylation.

The following diagram illustrates the decision-making process for optimizing N-alkylation.

N_Alkylation_Workflow start Goal: Increase N-Alkylation Selectivity strategy1 Strategy 1: Catalyst- & Base-Free start->strategy1 Simple & High Selectivity? strategy2 Strategy 2: Micellar Catalysis start->strategy2 Green Chemistry Approach? strategy3 Strategy 3: Base/Solvent Optimization start->strategy3 Fine-tuning Required? sub_s1 React with R-X No added base/catalyst Elevated Temperature strategy1->sub_s1 sub_s2 Use Tween 20 (2% w/w) in Water with K₂CO₃ strategy2->sub_s2 sub_s3 Select Protic Solvent (e.g., EtOH) with mild base (e.g., Cs₂CO₃) strategy3->sub_s3 caption Workflow for Increasing N-Alkylation Selectivity.

Caption: Workflow for Increasing N-Alkylation Selectivity.

Q2: I need to synthesize the O-alkylated pyridyl ether. What conditions will favor this regioisomer?

A2: While often the kinetic product, selective synthesis of the O-alkylated isomer requires conditions that enhance the reactivity of the oxygen anion while minimizing competing N-alkylation.

Core Principle: Based on Hard and Soft Acid and Base (HSAB) theory, the oxygen anion is a "harder" nucleophile than the nitrogen atom. Therefore, reactions favoring O-alkylation often involve conditions that promote the formation of a dissociated, highly reactive pyridin-oxide anion and pair it with a suitable electrophile.

Recommended Strategies:

  • Strong Base in Polar Aprotic Solvent: The classic method to favor O-alkylation is to deprotonate the hydroxypyridine with a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF.[6] This combination generates a "naked" oxygen anion with high reactivity.

  • Silver Salt Intermediates: The use of silver salts (e.g., Ag₂CO₃) can promote O-alkylation. The silver ion has a high affinity for the pyridinic nitrogen, effectively blocking it and directing the alkylating agent towards the oxygen atom. Palladium catalysis in conjunction with silver carbonate has been shown to be effective for O-alkylation.[8]

  • Mitsunobu Reaction Conditions: The Mitsunobu reaction can be tuned to favor O-alkylation, although it is highly substrate-dependent.[9][10] For some substituted pyridones, using this reaction with a given alcohol can lead preferentially to the O-alkylated product.[10]

Table 1: Summary of Conditions for Regioselective Alkylation

Desired ProductRecommended BaseRecommended SolventCatalyst/AdditiveKey Principle
N-Alkylated K₂CO₃ or Cs₂CO₃[11]Water[4], EthanolTween 20[4]Favors thermodynamic product; protic solvent stabilizes O-anion.
N-Alkylated NoneHigh-boiling (e.g., Toluene)None[2]Promotes in-situ O-to-N rearrangement via HX catalysis.[2]
O-Alkylated NaHDMF, THFNoneGenerates highly reactive, "hard" oxygen anion.
O-Alkylated K₂CO₃AcetonitrileAg₂CO₃ / Pd-catalyst[8]Silver coordinates to nitrogen, directing attack at oxygen.

Part 2: Frequently Asked Questions (FAQs)

Q3: What is the underlying chemical principle governing regioselectivity in this molecule?

A3: The core issue is the ambident nucleophilicity of the 2-pyridone system.[6] this compound exists in a tautomeric equilibrium between its 2-hydroxypyridine form (A) and its 2-pyridone form (B).

Caption: Tautomeric equilibrium of the pyridine core. (Note: Actual chemical structure images would be used in a real guide. The DOT script above is a placeholder for visualization.)

Deprotonation of either tautomer generates the same resonance-stabilized anion. This anion has two nucleophilic centers: the exocyclic oxygen and the ring nitrogen. The reaction outcome depends on which center preferentially attacks the electrophile (e.g., an alkyl halide). This competition is dictated by a combination of kinetic and thermodynamic factors, which can be influenced by your choice of solvent, base, counter-ion, and temperature.[6][7] The strongly electron-withdrawing trifluoromethyl and chloro substituents increase the acidity of the proton, making deprotonation easier, but also modulate the relative nucleophilicity of the N and O atoms.

Q4: My reaction is sluggish. How do the substituents on this pyridine affect its reactivity?

A4: The 3-chloro and 5-trifluoromethyl groups are both strongly electron-withdrawing. This has two major consequences:

  • Decreased Nucleophilicity: These groups pull electron density away from the pyridine ring, making both the nitrogen and oxygen atoms less nucleophilic compared to an unsubstituted 2-hydroxypyridine. This inherent decrease in reactivity can lead to sluggish reactions requiring more forcing conditions (e.g., higher temperatures or more reactive electrophiles).[12]

  • Increased Acidity: The electron-withdrawing groups stabilize the conjugate base (the anion), making the starting material more acidic. This means a weaker base may be sufficient for deprotonation compared to electron-rich pyridones.

If your reaction is slow, consider using a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl iodide) or increasing the temperature, while carefully monitoring the impact on regioselectivity.

Part 3: Experimental Protocol Example

Protocol: Catalyst- and Base-Free N-Alkylation of this compound

This protocol is adapted from methodologies demonstrating high N-selectivity by leveraging the thermodynamic stability of the N-alkylated product.[2][3]

Objective: To synthesize 1-alkyl-3-chloro-5-(trifluoromethyl)pyridin-2(1H)-one with high regioselectivity.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, 1.2 equivalents)

  • Anhydrous toluene

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to create a solution or slurry with a concentration of approximately 0.1-0.5 M.

  • Reagent Addition: Add the alkyl halide (1.2 eq) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Note: The reaction proceeds via the formation of H-X, which catalyzes the conversion of any O-alkylated intermediate to the N-alkylated product.[2]

  • Workup: After cooling to room temperature, the solvent can be removed under reduced pressure. The crude residue can be purified by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to isolate the pure N-alkylated product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The N-alkylated product can often be distinguished from the O-alkylated isomer by characteristic shifts in the NMR spectrum, particularly for the protons and carbons adjacent to the N or O atom.[10]

References

  • Hao, X., Xu, Z., Lu, H., et al. (2018). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters. Available at: [Link][4][5][11]

  • Zhang, J., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. Available at: [Link][1][2][3]

  • Katritzky, A. R., et al. (2010). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Arkivoc. Available at: [Link][6]

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][10]

  • Friedrich, M., & Manolikakes, G. (2022). Base-Mediated C4-Selective C−H-Sulfonylation of Pyridine. Organic Letters. Available at: [Link][7]

  • Chen, Y., et al. (2022). Synergistic Organoboron/Palladium Catalysis for Regioselective N-Allylation of 2-Pyridones, 4-Pyridones, and Analogous Heterocycles. Organic Letters. Available at: [Link][8]

  • Comins, D. L., & Gao, J. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters. Available at: [Link][9]

  • Bennasar, M.-L., et al. (2018). Synthesis of N-Alkylated 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives. Organic & Biomolecular Chemistry. Available at: [Link][12]

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Validation & Comparative

A Comparative Guide for Synthetic Strategy: 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine vs. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical synthesis, the strategic selection of building blocks is paramount to the successful development of novel molecular entities. The trifluoromethylpyridine scaffold is a privileged motif, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides an in-depth, objective comparison of two closely related and highly valuable synthetic intermediates: 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine and 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine . Our analysis, grounded in established chemical principles and supported by experimental data, aims to inform rational decisions in synthetic route design and optimization.

Physicochemical Properties: A Tale of Two Tautomers and a Potent Leaving Group

A foundational understanding of the physicochemical properties of these reagents is critical for predicting their behavior in both chemical reactions and biological systems. The key distinction lies in the nature of the substituent at the 2-position of the pyridine ring.

This compound exists in a tautomeric equilibrium with its pyridinone form, 3-Chloro-5-(trifluoromethyl)pyridin-2(1H)-one . In most solvents and in the solid state, the pyridinone tautomer is predominant. This has significant implications for its reactivity, as the pyridinone is less aromatic and the "hydroxy" group is not a facile leaving group in nucleophilic aromatic substitution (SNAr) reactions. Conversion to a better leaving group, such as a chloride, is often a necessary prerequisite for further functionalization at this position.

In contrast, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine possesses a fluorine atom at the 2-position. The high electronegativity of fluorine, coupled with the electron-withdrawing trifluoromethyl group at the 5-position, renders the C2 position highly electrophilic and susceptible to nucleophilic attack. Fluoride is an excellent leaving group in SNAr reactions on electron-deficient heteroaromatics, making this compound a highly versatile intermediate for introducing a wide array of functional groups.[2]

PropertyThis compound3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
CAS Number 76041-71-972537-17-8[3]
Molecular Formula C₆H₃ClF₃NOC₆H₂ClF₄N[3]
Molecular Weight 197.54 g/mol 199.53 g/mol [3]
Appearance SolidLiquid[3]
Melting Point 159-161 °C16-20 °C[3]
Boiling Point Not readily available50-55 °C / 11 mmHg[3]
Density Not readily available1.524 g/mL at 25 °C[3]

Synthesis of the Starting Materials: Strategic Considerations

The accessibility of these building blocks is a crucial factor in their selection. Both compounds are synthesized from common trifluoromethylpyridine precursors.

Synthesis of this compound

This compound is typically prepared by the direct chlorination of 2-hydroxy-5-(trifluoromethyl)pyridine. The use of N-chlorosuccinimide (NCS) in a polar aprotic solvent like DMF is a common and effective method.

Experimental Protocol: Synthesis of this compound

  • Reagents: 2-hydroxy-5-(trifluoromethyl)pyridine, N-chlorosuccinimide (NCS), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-hydroxy-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DMF, add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

This intermediate is commonly synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine via a halogen exchange (HALEX) reaction. The use of a fluoride source such as potassium fluoride or cesium fluoride in a high-boiling polar aprotic solvent is typical.

Experimental Protocol: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

  • Reagents: 2,3-dichloro-5-(trifluoromethyl)pyridine, Cesium fluoride (CsF), Potassium carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a flask containing a suspension of cesium fluoride (1.5 eq) and potassium carbonate (0.15 eq) in DMSO, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq).

    • Heat the reaction mixture to 120 °C for 4-6 hours.[4]

    • Monitor the reaction progress by GC-MS.

    • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

    • The product can be isolated from the filtrate by distillation under reduced pressure.[4]

Comparative Reactivity in Key Transformations

The utility of a building block is defined by its reactivity in a range of synthetic transformations. Here, we compare the performance of our two title compounds in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine functionalization. The inherent reactivity difference between the 2-hydroxy (as the pyridinone) and 2-fluoro substituents is stark.

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is primed for SNAr. The C2-F bond is readily displaced by a variety of nucleophiles (O, N, S-based) under relatively mild conditions. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the superior reactivity of the fluoro-substituted analog.[2]

This compound , existing as the pyridinone, is generally unreactive towards SNAr at the 2-position. To achieve substitution, it must first be converted to a derivative with a better leaving group, most commonly a chloride, by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This adds a step to the synthetic sequence.

Proposed Experimental Protocol: SNAr with an Amine Nucleophile on 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

  • Reagents: 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, primary or secondary amine, a base (e.g., K₂CO₃ or DIPEA), and a polar aprotic solvent (e.g., DMSO or DMF).

  • Procedure:

    • To a solution of the amine (1.2 eq) and base (2.0 eq) in DMSO, add 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (1.0 eq).

    • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, add water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Workflow for SNAr with this compound

Caption: SNAr on the 2-hydroxy pyridine requires a two-step process.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig aminations are indispensable tools for C-C and C-N bond formation, respectively. In our target molecules, the reactivity of the C3-Cl bond is of primary interest for these transformations.

The electronic environment of the C3-Cl bond is influenced by the substituent at the 2-position. The strongly electron-withdrawing fluorine atom in 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine will have a more pronounced activating effect on the C3-Cl bond towards oxidative addition to the palladium catalyst compared to the pyridinone in This compound . However, the 2-hydroxy (pyridinone) compound can also participate in these reactions, although potentially requiring more forcing conditions or more active catalyst systems.

A key consideration for the 2-hydroxy derivative is the potential for the pyridinone nitrogen to coordinate to the palladium center, which can sometimes inhibit catalysis.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagents: 3-Chloro-2-(fluoro/hydroxy)-5-(trifluoromethyl)pyridine (1.0 eq), boronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos or XPhos), base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system (e.g., dioxane/water or toluene).[4]

  • Procedure:

    • To an oven-dried flask, add the pyridine substrate, boronic acid, palladium catalyst, ligand (if required), and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography.

Proposed Experimental Protocol: Buchwald-Hartwig Amination

  • Reagents: 3-Chloro-2-(fluoro/hydroxy)-5-(trifluoromethyl)pyridine (1.0 eq), amine (1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOtBu or LiHMDS) in an anhydrous aprotic solvent (e.g., toluene or dioxane).[5]

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a dry flask.

    • Add the pyridine substrate and the amine.

    • Add the anhydrous solvent.

    • Seal the vessel and heat the reaction mixture to 80-110 °C for 16-24 hours.[5]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction and quench with saturated aqueous ammonium chloride.[5]

    • Extract with an organic solvent, dry, and concentrate.

    • Purify the crude product by column chromatography.

General Catalytic Cycle for Cross-Coupling Reactions

CrossCoupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)Ln OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination & Deprotonation (Buchwald) PdII->Transmetal [Nu] PdII_Nu Ar-Pd(II)(Nu)Ln Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Nu RedElim->Product

Caption: A simplified representation of palladium-catalyzed cross-coupling cycles.

Conclusion and Strategic Recommendations

The choice between this compound and 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a strategic decision that hinges on the desired synthetic outcome.

  • For facile introduction of diverse functionalities at the 2-position via SNAr, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is the superior choice. Its inherent reactivity allows for milder reaction conditions and a more direct synthetic route, avoiding the need for an activation step. This is particularly advantageous in late-stage functionalization of complex molecules where functional group tolerance is critical.

  • When the synthetic goal is primarily functionalization at the 3-position via cross-coupling, both reagents are viable, but with important caveats. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine may exhibit enhanced reactivity of the C3-Cl bond due to the electronic effects of the 2-fluoro substituent. However, this compound is also a suitable substrate, and its lower cost may be a deciding factor if the subsequent reaction conditions are compatible.

  • If the final target molecule contains a 2-hydroxypyridine or 2-pyridinone moiety, then this compound is the more direct precursor for modifications at the 3-position.

Ultimately, the optimal choice will depend on a holistic analysis of the entire synthetic route, including the cost and availability of starting materials, the desired reaction sequence, and the functional group compatibility of all intermediates. This guide serves as a foundational resource to empower researchers to make informed and strategic decisions in their synthetic endeavors.

References

  • PubMed Central (PMC). (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

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A Comparative Guide to the Synthesis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key chemical intermediates is paramount. 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is a valuable building block in the synthesis of various agrochemicals and pharmaceuticals, owing to its unique electronic and structural properties imparted by the trifluoromethyl and chloro substituents on the pyridinol core. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, supported by experimental data and expert insights to inform your selection of the most suitable route for your research and development needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale, and considerations of yield, purity, and process safety. This guide will focus on three principal synthetic routes:

  • Route A: Direct C-H Chlorination. A direct and high-yielding approach involving the selective chlorination of the readily available 2-hydroxy-5-(trifluoromethyl)pyridine.

  • Route B: Hydrolysis of a Dichloro Precursor. A pathway that begins with the more extensively chlorinated 2,3-dichloro-5-(trifluoromethyl)pyridine and relies on the selective hydrolysis of the 2-chloro group.

  • Route C: From a Dihydroxy Pyridine Intermediate. This strategy involves the synthesis of 2,3-dihydroxy-5-(trifluoromethyl)pyridine followed by a regioselective chlorination at the 3-position.

Each of these routes will be examined in detail, with a focus on the underlying chemical principles, experimental protocols, and a comparative analysis of their respective strengths and weaknesses.

Route A: Direct C-H Chlorination of 2-hydroxy-5-(trifluoromethyl)pyridine

This is arguably the most straightforward and efficient method for the preparation of this compound. The strategy hinges on the direct and selective introduction of a chlorine atom at the 3-position of the 2-hydroxypyridine ring.

Workflow Diagram

Route A cluster_0 Synthesis of Starting Material cluster_1 Final Chlorination Step 3-Picoline 3-Picoline 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine 3-Picoline->2-Chloro-5-(trifluoromethyl)pyridine Multi-step (Chlorination, Fluorination) 2-Hydroxy-5-(trifluoromethyl)pyridine 2-Hydroxy-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine->2-Hydroxy-5-(trifluoromethyl)pyridine Hydrolysis This compound This compound 2-Hydroxy-5-(trifluoromethyl)pyridine->this compound NCS, DMF (92% Yield)

Caption: Synthetic workflow for Route A.

Scientific Rationale

The 2-hydroxy group in the starting material is an activating group that directs electrophilic substitution to the ortho and para positions. In the case of 2-hydroxy-5-(trifluoromethyl)pyridine, the 3- and 5-positions are activated. The strong electron-withdrawing nature of the trifluoromethyl group at the 5-position deactivates this position towards electrophilic attack, thereby favoring substitution at the 3-position. N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent, making it ideal for this selective transformation.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine

This precursor can be synthesized from 2-chloro-5-(trifluoromethyl)pyridine via hydrolysis. The reaction is typically carried out by heating with an aqueous base, such as sodium hydroxide, in a sealed vessel at elevated temperatures.[1]

Step 2: Chlorination of 2-Hydroxy-5-(trifluoromethyl)pyridine

A highly efficient protocol for the chlorination has been reported with a 92% yield.[2]

  • Materials:

    • 2-hydroxy-5-trifluoromethylpyridine (15.3 g, 0.094 mol)

    • N-chlorosuccinimide (NCS) (14.4 g, 0.108 mol)

    • Anhydrous N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) (50 ml)

  • Procedure:

    • To a solution of 2-hydroxy-5-trifluoromethylpyridine in anhydrous DMF (or NMP), add N-chlorosuccinimide.

    • Stir the reaction mixture at room temperature for 8 hours.

    • Slowly add the reaction mixture to 250 ml of water to precipitate the product.

    • Filter the pale yellow precipitate and dry to obtain 17.1 g (0.087 mol) of 3-chloro-5-trifluoromethyl-2-hydroxypyridine.

Data Summary
StepStarting MaterialReagentsProductYieldPurityRef.
12-Chloro-5-(trifluoromethyl)pyridineNaOH (aq)2-Hydroxy-5-(trifluoromethyl)pyridineGoodHigh[1]
22-Hydroxy-5-(trifluoromethyl)pyridineNCS, DMFThis compound92%High[2]

Route B: Hydrolysis of 2,3-dichloro-5-(trifluoromethyl)pyridine

This alternative approach utilizes the readily available and commercially significant 2,3-dichloro-5-(trifluoromethyl)pyridine as the starting material. The key transformation is the selective hydrolysis of the chlorine atom at the 2-position.

Workflow Diagram

Route B cluster_0 Synthesis of Precursor cluster_1 Selective Hydrolysis 3-Picoline 3-Picoline 2,3-dichloro-5-(trichloromethyl)pyridine 2,3-dichloro-5-(trichloromethyl)pyridine 3-Picoline->2,3-dichloro-5-(trichloromethyl)pyridine Multi-step (Chlorination) 2,3-dichloro-5-(trifluoromethyl)pyridine 2,3-dichloro-5-(trifluoromethyl)pyridine 2,3-dichloro-5-(trichloromethyl)pyridine->2,3-dichloro-5-(trifluoromethyl)pyridine Fluorination This compound This compound 2,3-dichloro-5-(trifluoromethyl)pyridine->this compound Aq. Base, Heat

Caption: Synthetic workflow for Route B.

Scientific Rationale

The chlorine atom at the 2-position of the pyridine ring is generally more susceptible to nucleophilic aromatic substitution than the chlorine at the 3-position. This is due to the stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom. Therefore, under controlled conditions, it is possible to achieve selective hydrolysis of the 2-chloro group while leaving the 3-chloro group intact.

Proposed Experimental Protocol
  • Materials:

    • 2,3-dichloro-5-(trifluoromethyl)pyridine

    • Aqueous sodium hydroxide or potassium hydroxide solution

    • High-boiling point solvent (e.g., DMSO, optional)

  • Procedure:

    • Dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine in a suitable solvent (or use neat with aqueous base).

    • Add an aqueous solution of sodium or potassium hydroxide.

    • Heat the mixture in a sealed vessel at a temperature ranging from 140-180°C.

    • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the product.

    • Upon completion, cool the reaction mixture and neutralize with acid.

    • Extract the product with a suitable organic solvent, dry, and purify by recrystallization or chromatography.

Data Summary
StepStarting MaterialReagentsProductAnticipated YieldAnticipated PurityRef. (Analogous)
13-PicolineCl2, HF, Catalysts2,3-dichloro-5-(trifluoromethyl)pyridineModerate to GoodHigh[3]
22,3-dichloro-5-(trifluoromethyl)pyridineNaOH (aq)This compoundModerateModerate to High[1]

Route C: From 2,3-dihydroxy-5-(trifluoromethyl)pyridine

This route involves the initial synthesis of a dihydroxy precursor, followed by a selective chlorination at the 3-position.

Workflow Diagram

Route C cluster_0 Synthesis of Dihydroxy Precursor cluster_1 Selective Chlorination 1,1,1-Trifluoroacetone 1,1,1-Trifluoroacetone 1-Nitro-2-trifluoromethylpropylene 1-Nitro-2-trifluoromethylpropylene 1,1,1-Trifluoroacetone->1-Nitro-2-trifluoromethylpropylene Condensation 2,3-dihydroxy-5-(trifluoromethyl)pyridine 2,3-dihydroxy-5-(trifluoromethyl)pyridine 1-Nitro-2-trifluoromethylpropylene->2,3-dihydroxy-5-(trifluoromethyl)pyridine Condensation, Reduction-Cyclization This compound This compound 2,3-dihydroxy-5-(trifluoromethyl)pyridine->this compound Chlorinating Agent

Caption: Synthetic workflow for Route C.

Scientific Rationale

A patented method describes the synthesis of 2,3-dihydroxy-5-trifluoromethylpyridine from simple starting materials. The subsequent challenge lies in the regioselective chlorination of this dihydroxy compound. The hydroxyl group at the 2-position exists in tautomeric equilibrium with the pyridone form, which can influence the reactivity of the ring. Selective chlorination at the 3-position would likely require careful selection of the chlorinating agent and reaction conditions to avoid reaction at the 2-hydroxy group or other positions. Reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) could potentially be employed, but may lead to the chlorination of both hydroxyl groups. A milder chlorinating agent or a protecting group strategy might be necessary to achieve the desired selectivity.

Proposed Experimental Protocol

A detailed protocol for the selective chlorination of 2,3-dihydroxy-5-(trifluoromethyl)pyridine is not available. However, a general approach can be proposed.

  • Materials:

    • 2,3-dihydroxy-5-(trifluoromethyl)pyridine

    • A suitable chlorinating agent (e.g., SOCl2, POCl3, or a milder alternative)

    • An inert solvent

  • Procedure:

    • Dissolve 2,3-dihydroxy-5-(trifluoromethyl)pyridine in an inert solvent.

    • Add the chlorinating agent, potentially with a catalyst, at a controlled temperature.

    • Monitor the reaction for the formation of the desired product and to minimize side reactions.

    • Work up the reaction mixture by quenching the excess chlorinating agent and neutralizing the solution.

    • Isolate and purify the product.

Data Summary
StepStarting MaterialReagentsProductAnticipated YieldAnticipated PurityRef. (Precursor)
11,1,1-Trifluoroacetone, Nitromethane, Oxalic acid diesterBase, Catalyst2,3-dihydroxy-5-(trifluoromethyl)pyridineModerateHigh[4]
22,3-dihydroxy-5-(trifluoromethyl)pyridineChlorinating AgentThis compoundLow to ModerateLow to Moderate-

Comparative Analysis

FeatureRoute A (Direct Chlorination)Route B (Hydrolysis)Route C (From Dihydroxy)
Overall Yield High (92% for the final step)Moderate (dependent on hydrolysis efficiency)Likely Low (challenges in selective chlorination)
Scalability HighModerate to HighLow to Moderate
Purity of Final Product HighModerate (potential for side products)Low (potential for regioisomers)
Safety Considerations Use of NCS requires standard precautions.High temperatures and pressures may be required for hydrolysis.Use of potentially hazardous chlorinating agents like POCl3 or SOCl2.
Cost-Effectiveness Favorable due to high yield and simple procedure.Potentially cost-effective if starting material is readily available.Likely less cost-effective due to more steps and potential for low yield.
Predictability & Reliability HighModerate (hydrolysis conditions may require optimization)Low (selective chlorination is challenging)

Conclusion and Recommendation

Based on the available data and established chemical principles, Route A, the direct chlorination of 2-hydroxy-5-(trifluoromethyl)pyridine with N-chlorosuccinimide, is the most recommended synthetic method for preparing this compound. This route offers a superior combination of high yield, excellent selectivity, operational simplicity, and scalability. The starting material is accessible, and the final chlorination step is well-documented and reliable.

Route B presents a viable alternative, particularly if 2,3-dichloro-5-(trifluoromethyl)pyridine is a readily available starting material. However, the selective hydrolysis step would require careful optimization to maximize the yield and minimize the formation of byproducts.

Route C is the least developed and most challenging of the three. While it starts from simple precursors, the key step of selective chlorination of the dihydroxy intermediate is not established and would likely require significant research and development to be a practical method.

For researchers and drug development professionals seeking a robust and efficient synthesis of this compound, the direct chlorination approach (Route A) provides the most reliable and scalable solution.

References

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  • Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine - CABI Digital Library. Available at: [Link]

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. Available at: [Link]

  • EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents.
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  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available at: [Link]

  • CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents.
  • Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. Available at: [Link]

  • Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[2][3][5]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed. Available at: [Link]

  • EP2687510A1 - Method for preparing 2,3-dichloropyridine - Google Patents.
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Spectroscopic Comparison Guide: 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine and Its Analogs for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridines are cornerstone scaffolds in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Their prevalence stems from their ability to engage in various biological interactions and their synthetic tractability.[1] Among these, 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is a key building block, notable for its unique electronic and steric properties conferred by the trifluoromethyl and chloro substituents. Accurate and unambiguous characterization of this molecule and its analogs is paramount for quality control, reaction monitoring, and metabolite identification in drug development pipelines.

This guide provides a comprehensive spectroscopic comparison of this compound with key structural analogs. We will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy, offering field-proven insights into how subtle structural changes manifest in the spectral data. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for identifying these compounds and understanding their fundamental spectroscopic properties.

Pivotal Consideration: The 2-Hydroxypyridine ⇌ 2-Pyridone Tautomerism

Before analyzing the spectra, it is crucial to address the tautomeric equilibrium inherent to 2-hydroxypyridines. These compounds exist as a mixture of the enol (hydroxypyridine) and keto (pyridone) forms.[2][3] The position of this equilibrium is highly sensitive to the solvent, temperature, and the electronic nature of other ring substituents.[3][4][5] This phenomenon is not merely an academic curiosity; it profoundly impacts the spectroscopic signature of the molecule. For instance, the FT-IR spectrum will drastically differ, showing either a broad O-H stretch for the enol or a sharp C=O stretch for the keto form.[3][6][7][8] This guide will primarily reference the pyridone tautomer, which is often the predominant form in the solid state and in polar solvents.[2][3][4]

Comparative Spectroscopic Analysis

For this guide, we will compare the target molecule with three structurally informative analogs to highlight the influence of each substituent.

  • Molecule A: this compound (Target)

  • Molecule B: 2-Hydroxy-5-(trifluoromethyl)pyridine (Analog 1: Chloro group removed)

  • Molecule C: 3-Chloro-2-hydroxypyridine (Analog 2: Trifluoromethyl group removed)

  • Molecule D: 2-Hydroxypyridine (Analog 3: Both substituents removed)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides critical information about the electronic environment of protons attached to the pyridine ring. The electron-withdrawing nature of the trifluoromethyl (CF₃) group and the chloro (Cl) atom significantly deshields adjacent protons, shifting their resonance signals downfield (to a higher ppm value).

Key Insights:

  • The proton at the C4 position is typically a doublet of doublets due to coupling with the protons at C3 (if present) and C5 (if present).

  • The proton at the C6 position is highly sensitive to the C5 substituent. The potent electron-withdrawing CF₃ group at C5 in Molecules A and B causes the C6 proton to appear at a significantly downfield chemical shift.

  • The N-H proton of the pyridone tautomer typically appears as a broad singlet at a very downfield position (>10 ppm), especially in a hydrogen-bond-accepting solvent like DMSO-d₆.

Table 1: Comparative ¹H NMR Chemical Shift Data (Predicted, in DMSO-d₆)

Compound H4 (ppm) H6 (ppm) Other Protons (ppm)
A: 3-Cl, 5-CF₃ ~8.1 (d) ~8.4 (d) N-H: >12.0 (br s)
B: 5-CF₃ [9] ~6.6 (dd) ~8.3 (d) H3: ~7.9 (d), N-H: >12.0 (br s)
C: 3-Cl [10] ~7.5 (t) ~7.7 (dd) H5: ~6.4 (dd), N-H: >11.5 (br s)

| D: Unsubstituted [11] | ~7.4 (t) | ~7.8 (dd) | H3: ~7.6 (m), H5: ~6.3 (m), N-H: >11.5 (br s) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR complements ¹H NMR by providing direct information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of attached atoms and resonance effects.

Key Insights:

  • C=O Carbon (C2): The carbonyl carbon of the pyridone tautomer is characteristically found far downfield, typically in the range of 155-165 ppm.

  • Effect of CF₃ Group: The carbon atom directly attached to the CF₃ group (C5 in Molecules A and B) will appear as a quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The strong electron-withdrawing effect also shifts this carbon's resonance downfield.

  • Effect of Cl Group: The chloro-substituted carbon (C3 in Molecules A and C) is shifted downfield compared to its protonated counterpart due to the inductive effect of chlorine.

Table 2: Comparative ¹³C NMR Chemical Shift Data (Predicted, in DMSO-d₆)

Compound C2 (C=O) C3 C4 C5 C6 C (CF₃)
A: 3-Cl, 5-CF₃ ~158 ~125 ~140 ~122 (q) ~145 ~123 (q)
B: 5-CF₃ ~160 ~120 ~142 ~120 (q) ~148 ~124 (q)
C: 3-Cl ~159 ~128 ~138 ~110 ~141 -

| D: Unsubstituted | ~162 | ~118 | ~139 | ~105 | ~140 | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is exceptionally powerful for distinguishing between the 2-hydroxypyridine and 2-pyridone tautomers. The presence or absence of characteristic vibrational bands for O-H, N-H, and C=O groups provides a definitive structural assignment.

Key Insights:

  • Pyridone (Keto) Form: The most prominent feature is a strong C=O stretching vibration between 1640-1680 cm⁻¹ .[7] An N-H stretching band is also observed, typically in the 3000-3400 cm⁻¹ region, which can be broadened by hydrogen bonding.[3][6]

  • Hydroxypyridine (Enol) Form: This tautomer is characterized by a very broad O-H stretching band from 2500-3500 cm⁻¹ due to strong hydrogen bonding. The characteristic C=O stretch is absent.

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

Compound (Predominant Tautomer) C=O Stretch N-H / O-H Stretch C-Cl Stretch
A: 3-Cl, 5-CF₃ (Pyridone) ~1660 ~3100 (N-H) ~700-800
B: 5-CF₃ (Pyridone) ~1665 ~3100 (N-H) -
C: 3-Cl (Pyridone) ~1655 ~3150 (N-H) ~700-800

| D: Unsubstituted (Pyridone) [8][12] | ~1650 | ~3150 (N-H) | - |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation and isotopic patterns, crucial structural information. For chlorinated compounds, the isotopic signature of chlorine is a definitive diagnostic tool.

Key Insights:

  • Chlorine Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[13][14] Therefore, any molecule containing a single chlorine atom (Molecules A and C) will exhibit a characteristic molecular ion cluster with a peak at M⁺ and a smaller peak at M+2, with a relative intensity ratio of approximately 3:1.[13][15] This provides irrefutable evidence for the presence of one chlorine atom.

  • Molecular Ion (M⁺): The molecular ion peak will correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Table 4: Expected Molecular Ion Data in Mass Spectrometry

Compound Formula MW Expected M⁺ / M+2 Pattern
A: 3-Cl, 5-CF₃ C₆H₃ClF₃NO 197.54 m/z 197 & 199 (3:1 ratio)
B: 5-CF₃ C₆H₄F₃NO 163.10 m/z 163 only
C: 3-Cl C₅H₄ClNO 129.54 m/z 129 & 131 (3:1 ratio)

| D: Unsubstituted | C₅H₅NO | 95.10 | m/z 95 only |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption maxima (λmax) are sensitive to the extent of conjugation and the presence of heteroatoms and substituents. The tautomeric forms have distinct UV-Vis spectra.[16]

Key Insights:

  • The pyridone tautomer generally absorbs at a longer wavelength (lower energy) compared to the hydroxypyridine form due to its extended conjugated system.

  • For pyridine itself, absorption maxima are observed around 250-262 nm.[17][18] The substituents on the analogs will cause shifts in these absorptions (bathochromic or hypsochromic shifts) depending on their electronic effects.

Table 5: Predicted UV-Vis Absorption Maxima (λmax)

Compound (Predominant Form) λmax (nm)
A: 3-Cl, 5-CF₃ (Pyridone) ~300-310
B: 5-CF₃ (Pyridone) ~295-305
C: 3-Cl (Pyridone) ~290-300

| D: Unsubstituted (Pyridone) [3] | ~293 |

Experimental Protocols

The following protocols are standardized methodologies for acquiring high-quality spectroscopic data for the compounds discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[19] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not provide a reference signal.[20]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data using a standard single-pulse sequence.

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Use a relaxation delay of 2 seconds and an acquisition time of at least 3 seconds.

    • Collect a minimum of 16 scans for adequate signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program.

    • Set the spectral width to cover a range of 0 to 180 ppm.

    • Use a relaxation delay of 5 seconds.

    • Collect a minimum of 1024 scans.

  • Data Processing: Process the raw data (FID) with Fourier transformation. Apply phase and baseline corrections. Calibrate the chemical shifts using the internal standard (TMS) or the residual solvent peak.[19][21]

FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid powder directly onto the ATR crystal. Ensure firm contact using the pressure clamp.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. The background spectrum is automatically subtracted by the instrument software.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Acquisition:

    • Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.

    • Acquire data in both positive and negative ion modes to determine the optimal ionization.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Processing: Analyze the resulting mass spectrum for the molecular ion peak (M+H⁺ or M-H⁻) and the characteristic isotopic pattern for chlorine-containing compounds.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Use a matched pair of quartz cuvettes. Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

    • Scan the wavelength range from 200 to 400 nm.

  • Data Processing: The instrument software will generate an absorbance versus wavelength plot. Identify the wavelength(s) of maximum absorbance (λmax).

Summary and Application in Drug Development

This guide demonstrates that each spectroscopic technique provides a unique and complementary piece of the structural puzzle.

  • NMR elucidates the precise connectivity and electronic environment of the C-H framework.

  • FT-IR provides a rapid and definitive confirmation of the dominant tautomeric form.

  • MS confirms the molecular weight and elemental composition, with the chlorine isotope pattern serving as an unmistakable flag for chlorinated analogs.

  • UV-Vis offers insights into the conjugated electronic system of the molecule.

In a drug development setting, the application of this comparative data is manifold. It serves as a benchmark for confirming the identity and purity of starting materials and synthetic intermediates. It is essential for structural elucidation of novel analogs and for identifying metabolites where biotransformations may have altered the substitution pattern. By understanding these fundamental spectroscopic signatures, researchers can accelerate their discovery and development efforts with greater confidence and accuracy.

References

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A Comparative Guide to the Biological Activity of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern agrochemical and pharmaceutical research, fluorinated heterocyclic compounds have become indispensable scaffolds for developing novel bioactive molecules. The strategic incorporation of a trifluoromethyl group into a pyridine ring, as seen in the 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine backbone, confers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties. These characteristics are pivotal in enhancing the efficacy and pharmacokinetic profiles of derivative compounds.

This guide provides a comparative analysis of the biological activities of various derivatives synthesized from the this compound core. We will delve into their herbicidal, insecticidal, and antimicrobial properties, supported by experimental data and detailed protocols. The causality behind experimental designs and the mechanistic insights into the modes of action will be explained to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Herbicidal Activity: Synthetic Auxins and Beyond

Derivatives of this compound have shown significant potential as herbicides. A key metabolite, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA), has been identified as exhibiting potent phytotoxic effects, particularly in grapevines, by acting as a synthetic auxin mimic.[1]

Mechanism of Action: Auxin Mimicry

Auxin herbicides disrupt plant growth by overwhelming the natural auxin signaling pathways.[1][2] They bind to auxin receptors, such as the TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors.[2] This de-repression allows auxin response factors (ARFs) to continuously activate the transcription of auxin-responsive genes, resulting in uncontrolled cell division and elongation, epinasty, and ultimately, plant death.[1][2]

Auxin_Mimic_Pathway cluster_cell Plant Cell Auxin_Herbicide Auxin Mimic (e.g., PCA) Receptor TIR1/AFB Receptor Complex Auxin_Herbicide->Receptor Binds Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for Degradation ARF ARF (Transcription Factor) Aux_IAA->ARF Represses DNA Auxin Response Genes ARF->DNA Activates Transcription Response Uncontrolled Growth & Plant Death DNA->Response Leads to

Caption: Auxin mimic herbicide signaling pathway.

Comparative Herbicidal Efficacy

While direct comparative data for a series of this compound derivatives is limited, studies on related trifluoromethyl-containing phenylpyridine and picolinic acid compounds provide valuable insights. For instance, novel phenylpyridine derivatives have demonstrated potent herbicidal activity by inhibiting the protoporphyrinogen oxidase (PPO) enzyme.

Compound ClassTarget WeedActivity MetricValueReference
Phenylpyridine α-trifluoroanisoleAbutilon theophrastiED5013.32 g a.i./hm²[3]
Phenylpyridine α-trifluoroanisoleAmaranthus retroflexusED505.48 g a.i./hm²[3]
4-Amino-6-pyrazolyl-picolinic acidsBrassica napusRoot Growth Inhibition>80% at 250 µM[4]
4-Amino-6-pyrazolyl-picolinic acidsAmaranthus retroflexusGrowth Inhibition100% (for 10 compounds)[4]

ED50: Median effective dose. Data presented is for representative compounds from the cited studies.

Insecticidal Activity: Targeting Chitin Synthesis

The trifluoromethylpyridine scaffold is a cornerstone of several commercial insecticides. Derivatives often function as insect growth regulators (IGRs), with a primary mode of action being the inhibition of chitin synthesis, a process vital for the formation of the insect exoskeleton.[5][6]

Mechanism of Action: Chitin Synthesis Inhibition

Chitin is a polysaccharide that provides structural integrity to the insect cuticle.[7] Chitin synthesis inhibitors, such as benzoylurea-type compounds derived from trifluoromethylpyridines, disrupt the polymerization of N-acetylglucosamine into chitin chains.[6][7] This interference prevents the insect from successfully molting between larval stages, leading to a failure to shed the old exoskeleton, physical deformities, and eventual death.[5] This mode of action is highly specific to arthropods, minimizing harm to non-target organisms.[5]

Chitin_Synthesis_Inhibition cluster_process Insect Molting Process UDP_GlcNAc UDP-N-acetylglucosamine (Precursor) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Substrate Chitin_Polymer Chitin Polymer Chitin_Synthase->Chitin_Polymer Catalyzes Molting_Failure Molting Failure & Insect Death Chitin_Synthase->Molting_Failure Cuticle New Exoskeleton Formation Chitin_Polymer->Cuticle Inhibitor Trifluoromethylpyridine Derivative (Inhibitor) Inhibitor->Chitin_Synthase Inhibits Herbicidal_Assay_Workflow A 1. Sow Weed Seeds in Pots B 2. Grow to 2-4 Leaf Stage A->B D 4. Spray Application (Post-Emergence) B->D C 3. Prepare Herbicide Dilutions C->D E 5. Incubate in Greenhouse D->E F 6. Visual Assessment (3, 7, 14, 21 DAT) E->F G 7. Harvest & Weigh Biomass (21 DAT) F->G H 8. Calculate % Inhibition & Determine GR₅₀ G->H

Caption: Workflow for a post-emergence herbicidal bioassay.

Protocol 2: Insecticidal Leaf-Dip Bioassay for Plutella xylostella

This method is a standard for evaluating the toxicity of compounds to leaf-eating insects like the diamondback moth. [8] 1. Insect Rearing:

  • Rear a healthy population of P. xylostella on untreated host plants (e.g., cabbage, Brassica oleracea) under controlled conditions (e.g., 25°C, 60% RH, 16:8 light/dark cycle).
  • Use second or third instar larvae for the bioassay to ensure uniform susceptibility.

2. Treatment Preparation:

  • Prepare a range of concentrations of the test compound in an appropriate solvent with a wetting agent.
  • Use a water/wetting agent solution as the negative control.

3. Leaf Treatment and Infestation:

  • Select fresh, untreated cabbage leaves and cut them into discs.
  • Dip each leaf disc into a test solution for 10 seconds with gentle agitation.
  • Allow the leaves to air-dry completely on a paper towel.
  • Place one treated leaf disc into a Petri dish or ventilated container lined with moist filter paper.
  • Introduce a set number of larvae (e.g., 10) into each container. Each concentration should have at least four replicates.

4. Incubation and Assessment:

  • Seal the containers and incubate them under the same conditions used for rearing.
  • Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
  • Calculate the corrected mortality percentage using Abbott's formula.
  • Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
Protocol 3: In Vitro Antifungal Mycelial Growth Inhibition Assay

This assay is used to determine the fungistatic or fungicidal activity of a compound against filamentous fungi. [9][10] 1. Media and Compound Preparation:

  • Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.
  • Prepare a stock solution of the test compound in a solvent like DMSO.
  • While the PDA is still molten (around 45-50°C), add the test compound to achieve a series of final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Also prepare solvent-only control plates.
  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

2. Fungal Inoculation:

  • From a fresh, actively growing culture of the target fungus (e.g., Rhizoctonia solani, Botrytis cinerea), cut a small mycelial plug (e.g., 5 mm diameter) from the edge of the colony.
  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

3. Incubation and Measurement:

  • Seal the plates and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 25°C).
  • When the fungal colony in the control plate has reached a significant diameter (e.g., two-thirds of the plate), measure the colony diameter in two perpendicular directions for all plates.
  • Calculate the average diameter for each treatment.

4. Data Analysis:

  • Calculate the Percentage Growth Inhibition (PGI) using the formula: PGI (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100.
  • Determine the EC₅₀ value by plotting the PGI against the log of the compound concentration.

Conclusion and Future Outlook

The this compound scaffold is a versatile and highly valuable starting point for the development of a wide range of biologically active molecules. The derivatives exhibit potent herbicidal, insecticidal, and antimicrobial activities, often through well-defined and targeted mechanisms of action such as auxin mimicry and chitin synthesis inhibition. The data presented herein, synthesized from multiple studies, highlights the structure-activity relationships that drive the efficacy of these compounds.

Future research should focus on synthesizing and screening a broader library of derivatives to establish more precise quantitative structure-activity relationships (QSAR). A direct, side-by-side comparative analysis of various ether, ester, and amide derivatives under standardized assay conditions would be invaluable for identifying lead compounds with superior efficacy and selectivity. Furthermore, elucidating the exact molecular interactions with their target enzymes and receptors will pave the way for the rational design of next-generation pesticides and therapeutic agents with improved performance and enhanced environmental safety profiles.

References

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A Comparative Guide to Validated Analytical Methods for 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and accurate quantification of chemical intermediates are paramount. This guide provides an in-depth comparison of recommended analytical methodologies for the characterization of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] While specific validated methods for this compound are not extensively published, this document outlines scientifically robust approaches based on established analytical principles for similar halogenated and trifluoromethyl-substituted pyridine derivatives.

The methodologies discussed herein are grounded in the principles of scientific integrity and are designed to meet the rigorous standards of the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[4][5][6][7] This ensures that the described protocols are self-validating systems, providing trustworthy and reproducible results.

Introduction to the Analytical Challenges

This compound possesses a unique combination of functional groups that necessitate careful consideration during analytical method development. The presence of a chlorine atom, a trifluoromethyl group, and a hydroxy-pyridine core influences its solubility, chromatographic behavior, and spectral characteristics. Potential impurities stemming from its synthesis, such as starting materials or by-products, must be effectively separated and quantified to ensure the quality of the final active pharmaceutical ingredient (API).[1][8]

This guide will focus on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comparative analysis to aid in selecting the most appropriate method for a given analytical challenge.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

Reverse-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the purity determination and assay of non-volatile and thermally labile compounds. Its high resolution and sensitivity make it an ideal choice for analyzing this compound.

Rationale for Method Design

The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and detection. A C18 stationary phase is recommended due to its hydrophobicity, which allows for effective retention and separation of moderately polar compounds like our target analyte. The mobile phase, a mixture of an organic modifier (acetonitrile or methanol) and an aqueous buffer, can be optimized to control the retention time and resolution of the analyte from its potential impurities. UV detection is suitable as the pyridine ring system exhibits strong chromophoric properties.

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for pyridine derivatives.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid improves peak shape and ionization for potential MS coupling. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 minA gradient elution is crucial for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detector UV at 275 nmWavelength selected based on the expected UV absorbance maximum of the analyte.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep_Standard Weigh & Dissolve Reference Standard HPLC_System Equilibrate HPLC with Mobile Phase Prep_Standard->HPLC_System Prep_Sample Weigh & Dissolve Test Sample Prep_Sample->HPLC_System Injection Inject Sample/ Standard HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: Workflow for HPLC analysis of this compound.

Method Validation Parameters (ICH Q2(R2))

A comprehensive validation of the HPLC method should be performed to ensure its suitability for the intended purpose.[4][5][9]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from impurities and placebo components.
Linearity Correlation coefficient (r²) > 0.999 over the concentration range.
Accuracy 98.0% - 102.0% recovery of the analyte in spiked samples.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for peak area and retention time.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant changes in results with small, deliberate variations in method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Elucidation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be particularly useful for identifying and quantifying volatile impurities that may not be amenable to HPLC analysis. The mass spectrometric detector provides structural information, aiding in the identification of unknown impurities.

Rationale for Method Design

Due to the presence of the polar hydroxyl group, derivatization is often necessary to improve the volatility and chromatographic performance of the analyte. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common approach for hydroxyl-containing compounds.[10][11] A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for separating the derivatized analyte and other volatile components.

Proposed GC-MS Method Parameters
ParameterRecommended ConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA versatile, low-polarity column suitable for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program to separate compounds with different boiling points.
MS Interface Temp. 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 40 - 450 m/zCovers the expected mass range of the analyte and its fragments.
Experimental Workflow: GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis Prep_Sample Weigh & Dissolve Test Sample Derivatization Add Derivatizing Agent & Heat Prep_Sample->Derivatization GCMS_System Inject Derivatized Sample Derivatization->GCMS_System Separation Chromatographic Separation GCMS_System->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC Mass_Spectrum Extract Mass Spectra TIC->Mass_Spectrum Identification Impurity Identification & Quantification Mass_Spectrum->Identification

Caption: Workflow for GC-MS analysis of this compound.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLCGC-MS
Analyte Suitability Excellent for the main compound and non-volatile impurities.Suitable for volatile and semi-volatile impurities. Requires derivatization for the main compound.
Quantitation Highly accurate and precise for assay and impurity profiling.Good for quantification, especially with the use of an internal standard.
Identification Limited to retention time comparison with standards unless coupled with MS.Provides structural information from mass spectra, enabling identification of unknown impurities.
Sample Throughput Generally higher than GC-MS.Can be lower due to longer run times and sample preparation (derivatization).
Complexity Moderately complex instrumentation and method development.More complex, especially with derivatization and mass spectral interpretation.
Cost Lower initial and operational costs compared to GC-MS.Higher initial investment and maintenance costs.

Detailed Experimental Protocol: RP-HPLC Method

This protocol provides a step-by-step guide for the purity determination of this compound using the proposed HPLC method.

5.1. Materials and Reagents

  • This compound reference standard and test sample

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

5.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of deionized water and mix well.

  • Mobile Phase B: Acetonitrile.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

5.3. HPLC System Setup and Operation

  • Set up the HPLC system according to the parameters in Section 2.2.

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (50:50 mixture of Mobile Phase A and B) to ensure no system peaks interfere with the analysis.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (RSD of peak area and retention time ≤ 2.0%).

  • Inject the sample solution.

  • After the analysis, wash the column with a high percentage of organic solvent and then store it in an appropriate solvent (e.g., 80:20 acetonitrile:water).

5.4. Data Analysis

  • Integrate the peaks in the chromatograms.

  • Calculate the percentage purity of the sample using the area normalization method or against the reference standard.

Conclusion and Recommendations

For routine quality control, including assay and purity determination of this compound, the proposed RP-HPLC method is the recommended primary technique due to its robustness, accuracy, and versatility. It provides a reliable means to quantify the main component and separate non-volatile impurities.

The GC-MS method serves as a crucial complementary technique , particularly for the identification of unknown volatile impurities and for comprehensive characterization during process development and troubleshooting. The need for derivatization adds a layer of complexity but is invaluable for the structural information it provides.

The choice between these methods, or their combined use, should be dictated by the specific analytical objective, whether it is routine purity testing, stability studies, or in-depth impurity profiling. In all cases, a thorough method validation according to ICH guidelines is essential to ensure the generation of reliable and scientifically sound data.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction. Retrieved from [Link]

  • PubMed. (2014, April 2). Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS). Retrieved from [Link]

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A Comparative Guide to Purity Confirmation of Synthesized 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, the purity of a chemical intermediate is not a matter of triviality—it is the bedrock of reliable, reproducible, and safe downstream applications. The compound 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is a key building block, valued for the unique physicochemical properties imparted by its trifluoromethyl and chloro substituents.[1] Its utility as a precursor in the synthesis of pharmaceuticals and high-value agrochemicals, such as the herbicide Haloxyfop, necessitates a stringent and unequivocal confirmation of its purity.[2][3] Impurities introduced during synthesis can lead to unwanted side reactions, diminished yields, and the generation of potentially toxic byproducts, compromising the efficacy and safety of the final product.[4]

This guide provides an in-depth, technical comparison of orthogonal analytical methodologies for confirming the purity of synthesized this compound. We will delve into the causality behind experimental choices, present detailed protocols, and compare the target compound with a key alternative, 2,3-dichloro-5-(trifluoromethyl)pyridine, to provide a comprehensive framework for researchers in the field.

The Imperative of a Multi-Pronged Analytical Strategy

A single analytical technique is rarely sufficient to declare a compound "pure." Regulatory bodies like the FDA and international guidelines such as the ICH Q3A for impurities in new drug substances emphasize a holistic approach to impurity profiling.[5] An orthogonal approach, which employs multiple analytical methods based on different chemical and physical principles, provides a more complete and trustworthy assessment of a compound's purity.[6][7] For this compound, a combination of spectroscopic and chromatographic techniques is essential to identify and quantify potential impurities.

Core Analytical Techniques for Purity Assessment

A robust purity assessment of this compound should incorporate a suite of analytical methods. The choice of techniques is dictated by the physicochemical properties of the target compound and the spectrum of potential impurities.

Analytical Technique Principle Purity Range (%) Advantages Limitations
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Nuclear magnetic resonanceQualitative & QuantitativeProvides detailed structural information, can identify and quantify impurities without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods for trace impurities.
HPLC-UV Chromatographic separation based on polarity98.0 - 99.9%High resolution, widely available, suitable for non-volatile and thermally stable compounds.[8]Requires impurities to have a UV chromophore for detection.
GC-MS Chromatographic separation based on boiling point and mass-to-charge ratio97.5 - 99.8%High sensitivity, provides structural information about volatile impurities.[9]Not suitable for non-volatile or thermally labile compounds.
Elemental Analysis (CHN) Combustion analysis to determine elemental compositionConfirms empirical formulaProvides fundamental confirmation of the elemental composition of the bulk material.[10][11]Insensitive to impurities with the same elemental composition (isomers).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules and provides invaluable information on purity. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is recommended.

Expertise & Experience: While ¹H NMR provides a quick overview of the proton environment, ¹³C NMR is crucial for confirming the carbon skeleton and identifying isomeric impurities. Given the presence of a trifluoromethyl group, ¹⁹F NMR is an exceptionally sensitive and clean technique to confirm the presence and environment of the -CF₃ group. The expected spectra for the target compound would feature:

  • ¹H NMR: Two distinct aromatic proton signals, likely doublets, and a broad singlet for the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.

  • ¹³C NMR: Six distinct carbon signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.[12]

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.

Trustworthiness: The presence of unexpected signals in any of these spectra is a direct indication of impurities. For instance, the presence of signals corresponding to the starting material, 2-hydroxy-5-trifluoromethylpyridine, or dichlorinated byproducts would be readily apparent.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone for the quantitative assessment of purity for non-volatile organic compounds. A well-developed Reverse-Phase (RP-HPLC) method can effectively separate the main compound from its impurities.[13][14]

Expertise & Experience: For halogenated pyridine derivatives, a C18 column is a common and effective choice.[15] A mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol, run in a gradient mode, will typically provide the necessary resolution to separate polar and non-polar impurities. UV detection is suitable as the pyridine ring is a strong chromophore.

Trustworthiness: The purity is typically determined by the area percentage method. However, this assumes that all impurities have a similar response factor at the detection wavelength. For accurate quantification of known impurities, a reference standard for each impurity is required. The use of a photodiode array (PDA) detector can provide additional confidence by allowing for peak purity analysis and comparison of UV spectra across a single peak.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a highly sensitive technique ideal for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis.[16]

Expertise & Experience: For chlorinated trifluoromethylpyridines, a low-polarity capillary column (e.g., 5% phenyl polysiloxane) is generally suitable. The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries. This is particularly useful for identifying residual solvents or byproducts from the synthesis.

Trustworthiness: GC-MS can detect impurities at very low levels. However, derivatization may be required for non-volatile compounds, which adds a layer of complexity to the analysis. For this compound, derivatization of the hydroxyl group may be necessary to improve its chromatographic behavior.

Elemental Analysis: The Fundamental Check

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This allows for the confirmation of the empirical formula.

Expertise & Experience: The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values for the molecular formula C₆H₃ClF₃NO.[17]

Trustworthiness: A significant deviation from the theoretical values indicates the presence of impurities or that the compound is not what it is believed to be. However, it cannot detect isomeric impurities.

The Analytical Workflow: A Self-Validating System

The following workflow illustrates a comprehensive approach to purity confirmation, incorporating orthogonal methods to ensure a high degree of confidence in the final assessment.

Purity_Workflow cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Identification & Purity cluster_chromatographic Chromatographic Purity & Impurity Profiling cluster_final_confirmation Final Confirmation Synthesized_Product Synthesized this compound TLC Thin Layer Chromatography (TLC) - Assess reaction completion - Preliminary purity check Synthesized_Product->TLC Melting_Point Melting Point Determination - Compare with literature value TLC->Melting_Point NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Structural confirmation - Identify structural isomers & major impurities Melting_Point->NMR HPLC RP-HPLC-UV/PDA - Quantify non-volatile impurities - Determine purity (%) NMR->HPLC GC_MS GC-MS - Identify & quantify volatile impurities - Analyze residual solvents HPLC->GC_MS Elemental_Analysis Elemental Analysis (CHN) - Confirm empirical formula GC_MS->Elemental_Analysis Final_Purity Purity Confirmed Elemental_Analysis->Final_Purity

Caption: A comprehensive workflow for the purity confirmation of synthesized this compound.

Unveiling the Impurity Profile: What to Expect

The synthesis of this compound typically involves the chlorination of 2-hydroxy-5-trifluoromethylpyridine with a chlorinating agent such as N-chlorosuccinimide (NCS).[18] Understanding the potential side reactions is crucial for targeted impurity analysis.

Potential Impurities:

  • Unreacted Starting Material: 2-hydroxy-5-trifluoromethylpyridine.

  • Over-chlorinated Byproducts: Dichlorinated species such as 3,x-dichloro-2-hydroxy-5-(trifluoromethyl)pyridine.

  • Isomeric Impurities: Chlorination at other positions on the pyridine ring, though less likely due to directing effects.

  • Reagent-related Impurities: Succinimide, a byproduct of NCS chlorination.[19]

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., DMF, acetonitrile).

A Comparative Analysis: this compound vs. 2,3-dichloro-5-(trifluoromethyl)pyridine

In the realm of agrochemical synthesis, particularly for herbicides of the aryloxyphenoxypropionate class, different pyridine intermediates can be employed. A relevant alternative to our target compound is 2,3-dichloro-5-(trifluoromethyl)pyridine.[1]

Feature This compound 2,3-dichloro-5-(trifluoromethyl)pyridine Implications for Researchers
Synthesis Typically from 2-hydroxy-5-trifluoromethylpyridine.Often synthesized via chlorination and fluorination of 3-picoline.[1]The choice of intermediate may depend on the availability and cost of the respective starting materials.
Reactivity The hydroxyl group can be deprotonated to form a nucleophile. The chlorine at the 3-position is activated towards nucleophilic substitution.Both chlorine atoms are susceptible to nucleophilic substitution, allowing for sequential or selective reactions.The hydroxy-pyridine offers a different synthetic handle compared to the dichloro-pyridine, which may be advantageous for certain synthetic strategies.
Application Precursor for herbicides and pharmaceuticals.Key intermediate for herbicides like Haloxyfop and Fluazinam.[1]Both are valuable intermediates, but the dichloro- version has a more established large-scale use in specific agrochemicals.
Purity Analysis Requires methods to differentiate from starting material and over-chlorinated products. The presence of the hydroxyl group may necessitate derivatization for GC-MS.Analysis must resolve potential isomers and incompletely chlorinated or fluorinated precursors.The analytical challenges differ, with the hydroxy-pyridine requiring consideration of its acidic proton.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments discussed. These protocols are designed to be self-validating and serve as a robust starting point for any researcher working with this compound.

Protocol 1: Purity Determination by RP-HPLC-UV/PDA
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm, with PDA monitoring from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same diluent. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by the area percentage method. Peak purity should be assessed using the PDA data.

Protocol 2: Impurity Analysis by GC-MS
  • Instrumentation: Standard GC-MS system.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane capillary column.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in ethyl acetate. For derivatization (if necessary), treat the sample with a suitable silylating agent (e.g., BSTFA with 1% TMCS) according to standard procedures.

  • Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Purity is estimated by comparing the peak area of the main component to the total peak areas.

Conclusion

The confirmation of purity for synthesized this compound is a critical, multi-faceted process that underpins the reliability of its use in research and development. A scientifically sound approach relies on the strategic application of orthogonal analytical techniques, including NMR, HPLC, GC-MS, and elemental analysis. By understanding the principles behind each method, anticipating the potential impurity profile based on the synthetic route, and employing a systematic analytical workflow, researchers can ensure the quality and integrity of this vital chemical intermediate. This guide provides the necessary framework, from experimental design to data interpretation, empowering scientists to proceed with confidence in their downstream applications.

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A Comparative Benchmarking Guide to the Reactivity of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing heterocyclic scaffolds is a cornerstone for modulating physicochemical properties and enhancing biological activity. Among these, trifluoromethylated pyridines stand out due to the profound electronic effects of the trifluoromethyl group, which can significantly influence molecular interactions and metabolic stability.[1][2] This guide presents a comprehensive analysis of the reactivity of a key building block, 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine, providing a comparative benchmark against relevant structural analogs. Through detailed experimental protocols and supporting data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to effectively utilize this versatile reagent in their synthetic endeavors.

Introduction: The Chemical Significance of this compound

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its utility stems from the presence of three key features: a pyridine core, a trifluoromethyl group, and strategically positioned chloro and hydroxy substituents. The pyridine ring serves as a common motif in numerous bioactive molecules.[2] The trifluoromethyl group, a strong electron-withdrawing moiety, significantly acidifies the pyridine ring, making it more susceptible to nucleophilic attack and influencing the reactivity of other substituents.[1] The chloro and hydroxy groups provide orthogonal handles for a variety of chemical transformations, enabling the facile introduction of diverse functionalities.

This guide will benchmark the reactivity of this compound in two fundamental and widely employed reaction classes: Nucleophilic Aromatic Substitution (SNA r) and Palladium-Catalyzed Cross-Coupling Reactions. To provide a meaningful comparison, we will evaluate its performance against two structural analogs:

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine: To assess the impact of replacing the hydroxyl group with a second chloro substituent.

  • 3-Chloro-2-hydroxypyridine: To highlight the influence of the trifluoromethyl group on the pyridine ring's reactivity.

Benchmarking Reactivity: A Comparative Analysis

The reactivity of this compound is dictated by the interplay of its substituents. The strongly electron-withdrawing trifluoromethyl group at the 5-position, coupled with the chloro group at the 3-position, renders the pyridine ring electron-deficient and thus highly susceptible to nucleophilic attack.[1][3]

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry, allowing for the introduction of a wide range of nucleophiles.[4][5] The rate of this reaction is highly dependent on the electronic nature of the pyridine ring; electron-withdrawing groups significantly accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate.[4][6]

To benchmark the SNAr reactivity, we will consider the reaction with a common nucleophile, morpholine.

Comparative Reactivity in SNAr with Morpholine:

CompoundKey Structural FeatureExpected Relative ReactivityRationale
This compound -CF3 (strong EWG), -OHHighThe trifluoromethyl group strongly activates the ring towards nucleophilic attack. The 2-hydroxy group can exist in tautomeric equilibrium with the pyridone form, which can influence reactivity.
2,3-Dichloro-5-(trifluoromethyl)pyridine -CF3 (strong EWG), -Cl (EWG)Very HighThe presence of two electron-withdrawing chloro groups, in addition to the trifluoromethyl group, renders this pyridine highly electrophilic and thus extremely reactive towards nucleophiles.
3-Chloro-2-hydroxypyridine -OHModerateThe absence of the strongly deactivating trifluoromethyl group makes this pyridine less electrophilic compared to its trifluoromethylated counterpart, leading to a slower reaction rate.

Experimental Protocol: SNAr with Morpholine

A standardized procedure allows for the direct comparison of reaction rates and yields.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis A To a sealed tube, add: - Pyridine derivative (1.0 mmol) - Morpholine (1.2 mmol) - K2CO3 (2.0 mmol) - Anhydrous DMSO (5 mL) B Stir at 100 °C A->B Heat C Monitor by TLC/LC-MS B->C Sample D Upon completion, cool to RT C->D Complete E Pour into H2O (50 mL) D->E F Extract with EtOAc (3 x 25 mL) E->F G Combine organic layers F->G H Wash with brine, dry (Na2SO4) G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J K Characterize product (NMR, MS) J->K

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[7][8][9] The efficiency of these reactions with chloro-pyridines can be challenging, often requiring specialized ligands and conditions.

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures.[9][10][11] The reactivity of the aryl chloride is a critical factor in the success of this reaction.

Comparative Reactivity in Suzuki-Miyaura Coupling with Phenylboronic Acid:

CompoundExpected Relative ReactivityRationale
This compound GoodThe electron-deficient nature of the pyridine ring facilitates the oxidative addition step, which is often rate-limiting.[8] The 2-hydroxy group may require protection or specific basic conditions to avoid side reactions.
2,3-Dichloro-5-(trifluoromethyl)pyridine Good to ExcellentThe high electrophilicity of this substrate generally leads to efficient oxidative addition. Selective coupling at the 2- or 3-position can be a challenge and is often dictated by the specific catalyst and ligand system employed.
3-Chloro-2-hydroxypyridine ModerateThe less electron-deficient ring system may require more forcing conditions (higher temperatures, more active catalysts) to achieve efficient coupling compared to the trifluoromethylated analogs.

Experimental Protocol: Suzuki-Miyaura Coupling

suzuki_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis A In a Schlenk tube under Argon: - Pyridine derivative (1.0 mmol) - Phenylboronic acid (1.2 mmol) - Pd(PPh3)4 (0.05 mmol) - K2CO3 (2.0 mmol) - Dioxane/H2O (4:1, 5 mL) B Heat to reflux (100 °C) A->B Heat C Monitor by TLC/LC-MS B->C Sample D Upon completion, cool to RT C->D Complete E Dilute with EtOAc (20 mL) D->E F Wash with H2O and brine E->F G Dry organic layer (Na2SO4) F->G H Concentrate in vacuo G->H I Purify by column chromatography H->I J Characterize product (NMR, MS) I->J

The Buchwald-Hartwig amination provides a direct route to N-aryl pyridines.[7][12][13] The success of this reaction with less reactive aryl chlorides is highly dependent on the choice of palladium catalyst and ligand.[14]

Comparative Reactivity in Buchwald-Hartwig Amination with Aniline:

CompoundExpected Relative ReactivityRationale
This compound Challenging to ModerateThe presence of the acidic 2-hydroxy proton can interfere with the basic conditions of the reaction, potentially requiring N-protection or the use of specific bases that do not deprotonate the hydroxyl group. The electron-deficient nature of the ring is favorable for oxidative addition.
2,3-Dichloro-5-(trifluoromethyl)pyridine GoodThe absence of the acidic proton and the highly electrophilic nature of the ring make this a more straightforward substrate for Buchwald-Hartwig amination. Regioselectivity can be an issue.
3-Chloro-2-hydroxypyridine ChallengingSimilar to the trifluoromethylated analog, the acidic proton can complicate the reaction. The less activated C-Cl bond may require more sophisticated and reactive catalyst systems.

Experimental Protocol: Buchwald-Hartwig Amination

buchwald_workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis A To a vial add: - Pyridine derivative (1.0 mmol) - Aniline (1.2 mmol) - Pd2(dba)3 (0.02 mmol) - XPhos (0.08 mmol) - NaOtBu (1.4 mmol) - Anhydrous Toluene (5 mL) B Seal vial and heat to 110 °C A->B Heat C Monitor by TLC/LC-MS B->C Sample D Upon completion, cool to RT C->D Complete E Filter through Celite D->E F Concentrate filtrate E->F G Purify by column chromatography F->G H Characterize product (NMR, MS) G->H

Summary of Findings and Practical Recommendations

This comparative guide demonstrates that the reactivity of this compound is significantly influenced by its trifluoromethyl substituent.

  • In Nucleophilic Aromatic Substitution, the trifluoromethyl group acts as a powerful activating group, rendering the pyridine ring highly susceptible to nucleophilic attack. Its reactivity in this context is expected to be significantly higher than that of 3-chloro-2-hydroxypyridine.

  • In Palladium-Catalyzed Cross-Coupling Reactions, the electron-deficient nature of the trifluoromethylated pyridine ring is generally beneficial for the oxidative addition step. However, the presence of the 2-hydroxy group can introduce complexities, particularly in reactions requiring strong bases like the Buchwald-Hartwig amination. In such cases, protection of the hydroxyl group or careful selection of reaction conditions is advised. For Suzuki-Miyaura couplings, this compound is a viable substrate, likely exhibiting greater reactivity than its non-fluorinated counterpart.

For researchers and drug development professionals, this compound represents a valuable and versatile building block. A thorough understanding of its reactivity profile, as benchmarked against its structural analogs, is crucial for the rational design of synthetic routes and the efficient construction of complex molecular architectures. The experimental protocols provided herein offer a solid foundation for further exploration and optimization of reactions involving this important synthetic intermediate.

References

  • Yang, X., Sun, R., Li, S., Yuan, M., Xu, B., Jiang, W., Chen, H., Fu, H., & Li, R. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7234–7238. [Link]

  • Uneyama, K. (2006). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Journal of Fluorine Chemistry, 127(1), 16-27. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Inoue, M., & Nakashima, D. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 137–144. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2019). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]

  • NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. (2018). Pyridines and Their Benzo Derivatives: Reactivity at the Ring. [Link]

  • Journal of Agricultural and Food Chemistry. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • Khan Academy. (2013). Nucleophilic aromatic substitution I. [Link]

  • PubChem. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2021). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

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Cost-benefit analysis of different synthetic routes to 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

This compound is a key building block in the synthesis of a range of bioactive molecules. Its unique substitution pattern, featuring a trifluoromethyl group for enhanced metabolic stability and lipophilicity, a chloro substituent for further functionalization, and a hydroxy group that can be readily converted to other functionalities, makes it a highly valuable synthon. The efficient and cost-effective synthesis of this intermediate is therefore a critical consideration for any research and development program in these fields. This guide will explore and compare three distinct synthetic strategies for its preparation.

Route 1: Direct Chlorination of 2-hydroxy-5-(trifluoromethyl)pyridine

This approach represents the most straightforward synthesis, involving the direct, regioselective chlorination of the readily available 2-hydroxy-5-(trifluoromethyl)pyridine.

Reaction Scheme:
Experimental Protocol:

A solution of 2-hydroxy-5-(trifluoromethyl)pyridine (1 equivalent) in N,N-dimethylformamide (DMF) is treated with N-chlorosuccinimide (NCS, 1.1 equivalents). The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (as monitored by TLC or LC-MS). The product is then isolated by precipitation with water, followed by filtration and drying. A reported yield for this reaction is 92%.

Causality of Experimental Choices:
  • N-Chlorosuccinimide (NCS): NCS is chosen as the chlorinating agent due to its mild and selective nature. It provides an electrophilic chlorine source that preferentially reacts at the electron-rich position 3 of the pyridin-2-one tautomer.

  • N,N-Dimethylformamide (DMF): DMF is an excellent polar aprotic solvent that readily dissolves both the starting material and NCS, facilitating a homogeneous reaction mixture. Its high boiling point also allows for heating if the reaction is sluggish at room temperature.[1][2][3][4][5][6][7][8][9]

Workflow Diagram:

Route1 start Start Materials: 2-hydroxy-5-(trifluoromethyl)pyridine N-Chlorosuccinimide (NCS) DMF reaction Reaction: Direct Chlorination (Room Temperature) start->reaction workup Workup: Aqueous Precipitation Filtration reaction->workup product Final Product: 3-Chloro-2-hydroxy-5- (trifluoromethyl)pyridine workup->product

Caption: Workflow for the direct chlorination of 2-hydroxy-5-(trifluoromethyl)pyridine.

Route 2: Selective Hydrolysis of 2,3-dichloro-5-(trifluoromethyl)pyridine

This two-step approach begins with the commercially available 2,3-dichloro-5-(trifluoromethyl)pyridine and aims to selectively hydrolyze the more reactive 2-chloro substituent.

Reaction Scheme:
Proposed Experimental Protocol:
Causality of Experimental Choices:
  • Selective Hydrolysis: The 2-position of the pyridine ring is more electron-deficient than the 3-position, making the 2-chloro group more susceptible to nucleophilic attack by hydroxide ions. This inherent reactivity difference is the basis for the proposed selectivity.

  • Solvent and Base: The choice of a water-miscible co-solvent is crucial to ensure sufficient solubility of the starting material. The concentration and type of base, as well as the reaction temperature, would need to be carefully optimized to maximize the yield of the desired product and minimize the formation of di-hydrolyzed or other byproducts.

Workflow Diagram:

Route2 start Start Material: 2,3-dichloro-5- (trifluoromethyl)pyridine Base (e.g., NaOH) reaction Reaction: Selective Hydrolysis (Heating) start->reaction workup Workup: Acidification Extraction reaction->workup product Final Product: 3-Chloro-2-hydroxy-5- (trifluoromethyl)pyridine workup->product

Caption: Proposed workflow for the selective hydrolysis of 2,3-dichloro-5-(trifluoromethyl)pyridine.

Route 3: Diazotization and Hydrolysis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine

This multi-step pathway utilizes 2-amino-3-chloro-5-(trifluoromethyl)pyridine as the starting material, converting the amino group into a diazonium salt, which is then displaced by a hydroxyl group.

Reaction Scheme:
Proposed Experimental Protocol:

2-amino-3-chloro-5-(trifluoromethyl)pyridine (1 equivalent) is dissolved in dilute sulfuric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt. The mixture is then gently warmed to room temperature and subsequently heated to induce the hydrolysis of the diazonium salt. The product would be isolated by extraction. The yield for this type of transformation can vary significantly and would require optimization.

Causality of Experimental Choices:
  • Diazotization: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) is a classic and effective method for the formation of diazonium salts.[8] Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium intermediate.[10][11]

  • Hydrolysis: The diazonium group is an excellent leaving group (as dinitrogen gas), facilitating its displacement by a weak nucleophile like water upon heating.

Workflow Diagram:

Route3 start Start Material: 2-amino-3-chloro-5- (trifluoromethyl)pyridine NaNO2, H2SO4 diazotization Diazotization: (0-5 °C) start->diazotization hydrolysis Hydrolysis: (Heating) diazotization->hydrolysis workup Workup: Extraction hydrolysis->workup product Final Product: 3-Chloro-2-hydroxy-5- (trifluoromethyl)pyridine workup->product

Caption: Proposed workflow for the diazotization and hydrolysis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine.

Cost-Benefit Analysis

The following table provides a comparative overview of the key metrics for each synthetic route. Please note that reagent costs are approximate and can vary based on supplier, purity, and quantity.

MetricRoute 1: Direct ChlorinationRoute 2: Selective HydrolysisRoute 3: Diazotization & Hydrolysis
Starting Material Cost ModerateHighModerate
Key Reagent Costs N-Chlorosuccinimide (Moderate)Sodium Hydroxide (Low)Sodium Nitrite, Sulfuric Acid (Low)
Solvent Cost DMF (Moderate)Dioxane/DMSO (Moderate-High)Water (Low)
Overall Yield High (Reported 92%)Potentially Moderate to High (Requires Optimization)Potentially Moderate (Requires Optimization)
Number of Steps OneOne (from precursor)Two (from precursor)
Reaction Conditions Mild (Room Temperature)Requires HeatingLow Temperature Control & Heating
Scalability GoodModerate (potential for side products)Moderate (diazonium salts can be unstable)
Safety & Environmental DMF is a regulated solvent.Use of strong base.Diazonium salts are potentially explosive.[10][11] Generation of nitrogen oxides.[8]

In-depth Discussion and Recommendation

Route 1 (Direct Chlorination) stands out as the most promising option for both laboratory-scale synthesis and potential industrial production. Its primary advantages are the high reported yield, the single-step nature of the reaction, and the mild reaction conditions. The cost of 2-hydroxy-5-(trifluoromethyl)pyridine and N-chlorosuccinimide is moderate, but the high efficiency of the reaction likely makes it the most economically viable route overall. The main drawback is the use of DMF, which is under regulatory scrutiny and requires careful handling and disposal.[1][2][3][4][5][6][7][8][9]

Route 2 (Selective Hydrolysis) is an interesting alternative, particularly if 2,3-dichloro-5-(trifluoromethyl)pyridine is readily available at a competitive price. The key challenge lies in achieving high selectivity for the hydrolysis of the 2-chloro group. Incomplete reaction or over-reaction leading to the dihydroxy product would necessitate a challenging purification process, thereby reducing the overall efficiency and increasing costs. Significant process development and optimization would be required to validate this route's practicality.

Route 3 (Diazotization & Hydrolysis) is a classic synthetic transformation that offers a potentially low-cost pathway due to the inexpensive nature of the reagents. However, the inherent instability of diazonium salts presents a significant safety concern, especially on a larger scale.[10][11] These reactions require strict temperature control and careful handling to mitigate the risk of explosive decomposition. The potential for side reactions and the generation of nitrogen oxide byproducts also add to the environmental and safety burdens of this route.[8][10][12][13]

Conclusion

Based on the available data and established chemical principles, the direct chlorination of 2-hydroxy-5-(trifluoromethyl)pyridine (Route 1) is the most recommended synthetic strategy for producing this compound. It offers a superior combination of high yield, operational simplicity, and scalability. While the cost of starting materials is a factor, the efficiency of the conversion likely outweighs this consideration. For organizations with robust safety protocols and experience in handling hazardous intermediates, Route 3 could be explored as a potentially lower-cost alternative, though significant process safety management would be essential. Route 2 remains a theoretical possibility that would require substantial research and development to be considered a viable option.

References

  • N Chlorosuccinimide. IndiaMART. (n.d.). Retrieved from [Link]

  • The Role of 2-Hydroxy-5-(trifluoromethyl)pyridine in Agrochemical Synthesis. (n.d.). Retrieved from a generic chemical supplier's blog post.
  • Chlorosuccinimide. PubChem. (n.d.). Retrieved from [Link]

  • N-CHLOROSUCCINIMIDE. East Harbour Group. (2023, March 20).
  • Chemistry Diazotization Reaction. sathee jee. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. Cole-Parmer. (n.d.). Retrieved from [Link]

  • Reactive Chemical Hazards of Diazonium Salts. ResearchGate. (2025, August 6). Retrieved from [Link]

  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. (2020, August 28). Retrieved from [Link]

  • Green and efficient diazotization and diazo coupling reactions on clays. ResearchGate. (2025, August 5). Retrieved from [Link]

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  • 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method. Google Patents. (n.d.).
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  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (n.d.). Retrieved from [Link]

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  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. (n.d.). Retrieved from [Link]

  • 2-Amino-3-chloro-5-trifluoromethylpyridine. Google Patents. (n.d.).
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  • 2,3-Dichloro-5-(trifluoromethyl)pyridine. PubChem. (n.d.). Retrieved from [Link]

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In-silico toxicity prediction for 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In-Silico Toxicity Prediction for 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine: A Comparative Analysis

Introduction

In the landscape of pharmaceutical development and chemical safety assessment, the early identification of potential toxicities is paramount. This compound is a halogenated pyridine derivative, a class of compounds frequently encountered as intermediates in the synthesis of agrochemicals and pharmaceuticals.[1][2] Given its reactive functional groups, a thorough toxicological evaluation is essential. Traditional animal-based testing is resource-intensive and ethically challenging. Consequently, in silico (computational) toxicology has emerged as a critical, cost-effective, and rapid alternative for predicting a chemical's toxic potential based on its structure.[3][4]

This guide provides a comparative analysis of key in silico methodologies for predicting the toxicity of this compound. As a Senior Application Scientist, the objective is not merely to present data but to explain the causality behind the selection of these methods, their underlying principles, and how to synthesize their outputs into a coherent and defensible weight-of-evidence assessment. We will navigate the application of statistical-based models, expert rule-based systems, and the read-across approach, grounded in authoritative regulatory frameworks such as the ICH M7 guideline for mutagenic impurities.[5][6][7]

Compound Profile: this compound

Before initiating any predictive modeling, a comprehensive understanding of the target molecule's physicochemical properties is crucial. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, which is intrinsically linked to its toxic potential.

PropertyValueSource
Molecular Formula C₆H₃ClF₃NO[1]
Molecular Weight 197.54 g/mol [1]
Appearance Solid[1]
Melting Point 159-161 °C[1][2]
XLogP3 1.5[1]
GHS Classification Acute Toxicity, Oral (Fatal if swallowed); Irritant[1]

The presence of a chlorinated pyridine ring and a trifluoromethyl group suggests potential for metabolic activation and reactivity, warranting a close examination of endpoints such as genotoxicity.

A Comparative Overview of In-Silico Methodologies

The prediction of toxicity is not a one-size-fits-all endeavor. Different computational models offer unique strengths, and their combined use provides a more robust assessment. The ICH M7 guideline, for instance, advocates for the use of two complementary methodologies—one expert rule-based and one statistical-based—for the assessment of mutagenicity.[5][8]

  • (Quantitative) Structure-Activity Relationship (QSAR) Models : These are statistical models that correlate a chemical's structural or physicochemical properties (descriptors) with its biological activity, including toxicity.[4][9][10] They are built from large datasets of experimentally tested chemicals and excel at identifying correlations that may not be obvious to a human expert. Their predictive power is, however, confined to their "applicability domain"—the chemical space defined by the training set.

  • Expert Rule-Based Systems : These systems codify human expertise into a set of structural rules and alerts.[11][12] They operate by identifying specific molecular substructures, known as "toxicophores," that are associated with a particular toxicity endpoint. A leading example is Derek Nexus, which provides predictions along with mechanistic rationale and supporting references.[11]

  • Read-Across : This is a data-gap filling technique that assumes substances with similar structures will have similar toxicological properties.[13][14] The toxicity of an untested "target" chemical is inferred from one or more tested, structurally similar "source" chemicals (analogues).[15][16] This approach is heavily supported by regulatory bodies like ECHA for REACH registrations.[17][18][19]

Experimental Protocol: A Step-by-Step Comparative Workflow

To assess this compound, we will employ a workflow that integrates these complementary methods, focusing on the critical endpoint of bacterial mutagenicity (Ames test), a key indicator of DNA-reactive genotoxicity.[6]

G cluster_input Step 1: Input cluster_analysis Step 2: In-Silico Analysis cluster_output Step 3: Synthesis & Assessment Target Target Compound: This compound QSAR Statistical QSAR (e.g., OECD QSAR Toolbox) Target->QSAR Submit Structure Expert Expert Rule-Based (e.g., Derek Nexus) Target->Expert Submit Structure ReadAcross Read-Across (Analogue Identification) Target->ReadAcross Submit Structure Weight Weight of Evidence (ICH M7 Classification) QSAR->Weight Prediction 1: Statistical Outcome Expert->Weight Prediction 2: Rule-Based Alert ReadAcross->Weight Supporting Data: Analogue Evidence G center Toxicity Prediction qsar QSAR (Statistical Correlation) center->qsar informs expert Expert System (Mechanistic Alerts) center->expert informs readacross Read-Across (Analogue Similarity) center->readacross informs qsar->expert complementary expert->readacross justifies readacross->qsar validates

Caption: Interplay of In-Silico Prediction Methodologies.

Conclusion

The in silico toxicity assessment of this compound demonstrates the power of a multi-pronged computational approach. By integrating statistical QSAR predictions, mechanistic alerts from expert systems, and supporting evidence from read-across, researchers can build a robust, scientifically defensible hypothesis about a compound's potential hazards. This process, guided by regulatory frameworks like ICH M7, allows for the early de-risking of drug candidates and the prioritization of resources, ultimately fostering safer and more efficient chemical development while upholding the principles of reducing, refining, and replacing animal testing.

References

  • Title: ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: OECD QSAR Toolbox Source: Organisation for Economic Co-operation and Development URL: [Link]

  • Title: Evaluation of QSAR models for predicting mutagenicity: outcome of the Second Ames/QSAR international challenge project Source: PubMed URL: [Link]

  • Title: About - QSAR Toolbox Source: Organisation for Economic Co-operation and Development URL: [Link]

  • Title: Read-across – State of the art and next level! Source: ToxMinds URL: [Link]

  • Title: ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk Source: RAPS URL: [Link]

  • Title: QSAR Toolbox - ICAPO Source: International Council on Animal Protection in OECD Programmes URL: [Link]

  • Title: assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Three new consensus QSAR models for the prediction of Ames genotoxicity Source: Mutagenesis | Oxford Academic URL: [Link]

  • Title: Approaches for read-across in chemical risk assessment Source: European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC) URL: [Link]

  • Title: MolToxPred: small molecule toxicity prediction using machine learning approach Source: RSC Publishing URL: [Link]

  • Title: OECD QSAR Toolbox Source: Organisation for Economic Co-operation and Development URL: [Link]

  • Title: M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk Source: U.S. Food & Drug Administration (FDA) URL: [Link]

  • Title: Comparison of in Silico Models for Prediction of Mutagenicity Source: PubMed URL: [Link]

  • Title: Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines Source: Veeprho URL: [Link]

  • Title: New advice for using read-across Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: An End Point-Specific Framework for Read-Across Analog Selection for Human Health Effects Source: ACS Publications - Chemical Research in Toxicology URL: [Link]

  • Title: 2.6 Read-Across Toxicity Predictions Source: The inTelligence And Machine lEarning (TAME) Toolkit URL: [Link]

  • Title: Use of analogues and read-across in risk assessment Source: Canada.ca URL: [Link]

  • Title: In Silico Toxicity Prediction Source: PozeSCAF URL: [Link]

  • Title: Assessing read-across - All news - ECHA Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: Interpretation on How to Properly Adopt Read-across Approach during Substance Registration and Matters Need Attention Source: CIRS Group URL: [Link]

  • Title: In silico toxicology: computational methods for the prediction of chemical toxicity Source: Wiley Online Library URL: [Link]

  • Title: (Q)SAR Methods for Predicting Genotoxicity and Carcinogenicity: Scientific Rationale and Regulatory Frameworks Source: ResearchGate URL: [Link]

  • Title: Derek Nexus for toxicity prediction – What package is right for me? Source: Optibrium URL: [Link]

  • Title: Knowledge-based expert systems for toxicity and metabolism prediction: DEREK, StAR and METEOR Source: PubMed URL: [Link]

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A Comparative Guide to the Electronic Effects of Substituents on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, understanding the nuanced electronic landscape of the pyridine ring is paramount for rational molecular design. As a heterocyclic analog of benzene, pyridine's chemistry is dictated by the electron-withdrawing nature of its nitrogen atom, creating a π-deficient system. The introduction of substituents further modulates this electronic environment, profoundly influencing the molecule's basicity, reactivity, and spectroscopic properties.

This guide provides an in-depth comparative analysis of how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at the 2-, 3-, and 4-positions alter the fundamental characteristics of the pyridine ring. We will delve into quantitative comparisons using Hammett constants, pKa values, and spectroscopic data, supported by detailed experimental protocols to empower your own investigations.

The Electronic Nature of the Pyridine Ring: A Baseline

Pyridine is an aromatic heterocycle where a CH group of benzene is replaced by a nitrogen atom. This substitution has profound electronic consequences:

  • Inductive Effect (-I): Nitrogen is more electronegative than carbon, leading to a net withdrawal of electron density from the ring through the σ-framework.

  • Mesomeric (Resonance) Effect (-M): The nitrogen atom can participate in resonance, delocalizing the ring's π-electrons. However, due to its electronegativity, it preferentially withdraws π-electron density, particularly from the ortho (2- and 6-) and para (4-) positions.

This inherent electron deficiency makes the carbon atoms of the pyridine ring less susceptible to electrophilic attack compared to benzene and more susceptible to nucleophilic attack. The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic sextet, making it readily available for protonation or coordination to Lewis acids.

Quantifying Electronic Effects: pKa and Hammett Constants

The influence of a substituent on the electron density of the pyridine ring can be quantitatively assessed through its effect on the basicity of the nitrogen atom (pKa of the conjugate acid, pyridinium ion) and through the Hammett equation.

  • pKa: The pKa of a substituted pyridinium ion is a direct measure of the pyridine's basicity. Electron-donating groups increase the electron density on the nitrogen, making it more basic and resulting in a higher pKa. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, making it less basic and leading to a lower pKa.

  • Hammett Constants (σ): The Hammett equation, log(K/K₀) = ρσ, provides a framework for correlating reaction rates and equilibrium constants of substituted aromatic compounds. The substituent constant, σ, quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group. For pyridines, the effect of a substituent at the 4-position is correlated with σₚ, and a substituent at the 3-position with σₘ.

The following table presents a comparative summary of pKa values and Hammett constants for a selection of substituted pyridines.

Table 1: Comparative pKa and Hammett Constant Data for Substituted Pyridines

Substituent (X)PositionpKa of Pyridinium IonHammett Constant (σ)Classification
-H-5.250.00Reference
-NH₂49.11σₚ = -0.66Strong EDG
-OCH₃46.62σₚ = -0.27Moderate EDG
-CH₃46.02σₚ = -0.17Weak EDG
-Cl43.83σₚ = +0.23Weak EWG (Inductive)
-CN41.90σₚ = +0.66Strong EWG
-NO₂41.61σₚ = +0.78Very Strong EWG
-NH₂35.98σₘ = -0.16EDG
-OCH₃34.88σₘ = +0.12EWG (Inductive > Resonance)
-CH₃35.68σₘ = -0.07Weak EDG
-Cl32.84σₘ = +0.37EWG
-CN31.45σₘ = +0.56Strong EWG
-NO₂30.81σₘ = +0.71Very Strong EWG
-NH₂27.19-EDG
-OCH₃23.28-EWG (Inductive)
-CH₃25.97-Weak EDG
-Cl20.72-Strong EWG (Inductive)

Data compiled from various sources. pKa values can vary slightly depending on experimental conditions.

As evident from the table, substituents at the 4-position exert the most significant electronic influence on the nitrogen's basicity due to the direct resonance communication. Electron-donating groups like -NH₂ and -OCH₃ dramatically increase the pKa, while electron-withdrawing groups like -CN and -NO₂ cause a substantial decrease. The effect of substituents at the 3-position is primarily inductive, with less pronounced changes in pKa. Substituents at the 2-position can exert a combination of inductive, resonance, and steric effects.

Spectroscopic Manifestations of Electronic Effects

The electronic perturbations induced by substituents are readily observable in the NMR and IR spectra of pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electron density at each carbon and hydrogen atom in the pyridine ring.

  • ¹H NMR: Electron-withdrawing groups deshield the ring protons, causing their signals to shift downfield (higher ppm). Conversely, electron-donating groups shield the protons, leading to an upfield shift (lower ppm). The effect is most pronounced at the positions in direct resonance conjugation with the substituent.

  • ¹³C NMR: The chemical shifts of the ring carbons are also sensitive to the electronic effects of substituents. Carbons directly attached to or in resonance with an electron-withdrawing group are deshielded, while those influenced by an electron-donating group are shielded.

  • ¹⁵N NMR: The nitrogen chemical shift is highly sensitive to the electron density at the nitrogen atom. Electron-donating groups cause a significant upfield shift (more shielded), while electron-withdrawing groups lead to a downfield shift (deshielded).

Table 2: Comparative ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts (ppm) for 4-Substituted Pyridines

Substituent (X)δ(H-2,6)δ(H-3,5)δ(C-2,6)δ(C-3,5)δ(C-4)δ(¹⁵N)
-H8.617.25150.1123.8135.9-69.5
-N(CH₃)₂8.126.29151.7106.2154.5-132.1
-OCH₃8.416.78151.5109.5165.2-100.8
-CH₃8.457.09149.8124.6147.5-73.3
-Cl8.577.29151.2125.1142.1-60.9
-CN8.797.55151.1127.3121.2-49.2
-NO₂8.917.89151.0124.5150.0-38.5

Data are approximate and can vary with solvent and concentration. ¹⁵N chemical shifts are referenced to nitromethane.

The data in Table 2 clearly illustrates the trends. For instance, the strong electron-donating -N(CH₃)₂ group causes a significant upfield shift of the H-3,5 protons and the C-3,5 and C-4 carbons, as well as a large upfield shift in the ¹⁵N signal, indicative of increased electron density throughout the ring and at the nitrogen atom. The opposite is observed for the electron-withdrawing -NO₂ group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational frequencies of bonds within the molecule. The C=C and C=N stretching vibrations of the pyridine ring are sensitive to substituent effects.

  • C=C and C=N Stretching: These vibrations typically appear in the 1400-1650 cm⁻¹ region. Electron-withdrawing groups tend to increase the bond order of the ring C=C and C=N bonds through resonance, leading to a shift to higher wavenumbers. Electron-donating groups have the opposite effect.

Table 3: Characteristic IR Stretching Frequencies (cm⁻¹) for 4-Substituted Pyridines

Substituent (X)Ring Stretching (ν_C=C, ν_C=N)
-H~1580, 1572, 1482, 1439
-OCH₃~1600, 1575, 1510, 1465
-CH₃~1595, 1560, 1490, 1445
-Cl~1585, 1565, 1475, 1400
-CN~1600, 1550, 1495, 1410
-NO₂~1605, 1570, 1520, 1350 (NO₂ asym)

Frequencies are approximate and can be influenced by the physical state of the sample.

Impact on Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it a good substrate for nucleophilic aromatic substitution, particularly when a good leaving group (e.g., a halide) is present at the 2- or 4-position. The rate of SNAr is highly sensitive to the electronic effects of other substituents on the ring.

Electron-withdrawing groups at positions that can stabilize the negative charge of the Meisenheimer intermediate (the ortho and para positions relative to the leaving group) will accelerate the reaction. Conversely, electron-donating groups will decelerate the reaction.

Table 4: Relative Rate Constants for the Reaction of 2-Chloro-Substituted Pyridines with Piperidine

Substituent at 5-positionRelative Rate (k_rel)
-H1
-CH₃~0.3
-Cl~7
-NO₂~30,000

Data is illustrative and compiled from various sources. Actual rates depend on specific reaction conditions.

The dramatic increase in reaction rate with the strongly electron-withdrawing nitro group highlights the profound influence of substituents on the reactivity of the pyridine ring.

Experimental Protocols

To facilitate your own comparative studies, we provide the following validated protocols for key experiments.

Protocol for pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a robust and accurate method to determine the pKa of a substance. By monitoring the pH of a solution of the pyridine derivative as a strong acid is added, a titration curve is generated. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and unprotonated forms of the pyridine are equal.

Step-by-Step Methodology: [1][2]

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Sample Preparation: Accurately weigh a sample of the substituted pyridine and dissolve it in a known volume of deionized, carbonate-free water to a concentration of approximately 0.01 M.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Introduce a calibrated pH electrode and a magnetic stir bar.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments using a burette.

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). Determine the equivalence point (the point of steepest inflection). The pKa is the pH at the volume of titrant that is half of the equivalence point volume.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter PrepareSample Prepare Pyridine Solution Titrate Titrate with Standard Acid PrepareSample->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot DetermineEP Determine Equivalence Point Plot->DetermineEP CalculatepKa Calculate pKa DetermineEP->CalculatepKa

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for NMR Spectroscopic Analysis

Causality: NMR spectroscopy provides detailed structural information by probing the magnetic environments of atomic nuclei. For substituted pyridines, ¹H and ¹³C NMR spectra reveal the electronic influence of the substituent on the different positions of the ring through changes in chemical shifts and coupling constants. 2D NMR techniques like COSY, HSQC, and HMBC are crucial for unambiguous signal assignment in complex derivatives.

Step-by-Step Methodology: [3][4][5][6]

  • Sample Preparation: Dissolve 5-10 mg of the substituted pyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition (if necessary):

    • For complex structures, acquire 2D spectra such as COSY (to identify proton-proton couplings), HSQC (to correlate protons with directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Reference the spectra to the TMS signal.

    • Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign the structure.

NMR_Analysis_Workflow Prep Sample Preparation (Dissolve in Deuterated Solvent) Acquire1H Acquire 1D ¹H Spectrum Prep->Acquire1H Acquire13C Acquire 1D ¹³C Spectrum Prep->Acquire13C Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Prep->Acquire2D Process Data Processing (FT, Phasing, Referencing) Acquire1H->Process Acquire13C->Process Acquire2D->Process Analyze Spectral Analysis (Chemical Shifts, Couplings, Integration) Process->Analyze FTIR_Analysis_Workflow cluster_prep Preparation cluster_acquisition Acquisition cluster_analysis Analysis PrepareSample Prepare Sample (Thin Film, KBr Pellet, or Nujol Mull) Background Acquire Background Spectrum PrepareSample->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Analyze Analyze Spectrum (Identify Characteristic Bands) SampleSpec->Analyze

Caption: Workflow for FT-IR spectroscopic analysis.

Conclusion

The electronic effects of substituents on the pyridine ring are a cornerstone of heterocyclic chemistry, with far-reaching implications for drug design, catalysis, and materials science. By systematically evaluating parameters such as pKa and Hammett constants, and by analyzing the shifts in NMR and IR spectra, researchers can gain a quantitative understanding of these effects. Electron-donating groups enhance the basicity and electron density of the ring, while electron-withdrawing groups have the opposite effect, profoundly influencing the molecule's reactivity. The provided protocols offer a validated starting point for your own investigations into the fascinating and complex world of substituted pyridines.

References

  • (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from [Link]

  • Buncel, E., & Dust, J. M. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6079–6093. Retrieved from [Link]

  • (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Retrieved from [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Innovatech Labs. (2022, December 22). How Does FTIR Analysis Work? Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Reynolds, W. F. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). The Royal Society of Chemistry.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). Procedure A. Obtain IR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Quora. (2021, September 16). Is it possible to determine the 1H and 13C NMR spectra of a solution containing more than one different chemical compound? Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6079-6093.
  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... Retrieved from [Link]

  • Elixir International Journal. (n.d.). Pdf. Retrieved from [Link]

  • (2025, January 3). Effect of atomic Charge on pka 's of Substituted pyridines. Retrieved from [Link]

  • (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Infrared Spectral Studies of Some Substituted Pyridines. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]

  • (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Nature of the coordination bond in metal complexes of substituted pyridine derivatives. II. The far infrared spectra and metal. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (2013, August 8). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., ... & Leito, I. (2018). pKa values in organic chemistry–making maximum use of the available data. Tetrahedron Letters, 59(42), 3738-3748.
  • (n.d.). pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine (CAS No. 76041-71-9), a compound whose chemical structure—a halogenated pyridine derivative—necessitates rigorous handling and disposal protocols. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's properties is foundational to its safe management. This compound is a solid substance with a melting point between 159-161°C.[1] Its hazard profile, as established by the Globally Harmonized System (GHS), indicates significant health risks. It is classified as potentially fatal if swallowed, and it can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3][4]

PropertyValueSource
CAS Number 76041-71-9[1]
Molecular Formula C₆H₃ClF₃NO[1]
Molecular Weight 197.54 g/mol [1]
Appearance Solid[1]
Melting Point 159-161 °C[1]
GHS Hazard Codes H300, H315, H319, H335[1]

The presence of chlorine, a trifluoromethyl group, and a pyridine ring categorizes this compound as a halogenated aromatic amine. Such structures can pose long-term environmental risks if not disposed of correctly. Specifically, halogenated pyridines are subject to stringent disposal regulations, often requiring chemical destruction as a means of disposal.[5]

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any waste handling procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is not merely a suggestion but a critical safety requirement to prevent accidental exposure.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection : Chemical safety goggles are mandatory. For added protection against splashes, a face shield should be worn in conjunction with goggles.

  • Body Protection : A laboratory coat is essential. For tasks with a higher risk of spillage, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection : All handling of this compound, including waste segregation and packaging, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach, from the point of waste generation to its final collection by a licensed disposal facility. The following workflow provides a detailed, step-by-step process.

Caption: Waste Disposal Workflow for this compound.

Waste Segregation and Collection

Proper segregation is fundamental to safe and compliant chemical waste management.

  • Solid Waste : All solid waste containing this compound, including residual product and contaminated items like weighing papers and absorbent pads, must be collected in a designated hazardous waste container.[6] This container should be made of a compatible material (e.g., high-density polyethylene) and be clearly labeled.

  • Contaminated Labware : Disposable items such as gloves, pipette tips, and wipes that have come into contact with the chemical should be placed in the same solid hazardous waste container.

  • Liquid Waste : If the compound has been used in a solution, the resulting liquid waste must be collected in a separate, clearly labeled hazardous waste container for liquids. Do not mix aqueous and organic solvent waste streams.[7]

  • Chemical Incompatibility : It is crucial to avoid mixing this waste with other chemical waste streams unless their compatibility has been verified. Specifically, do not mix with strong oxidizing agents.[8]

Container Labeling

Accurate and clear labeling is a regulatory requirement and a critical safety measure. Each waste container must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., Toxic, Irritant)

  • The date of accumulation

Storage of Waste

Designated hazardous waste storage areas must be secure and well-ventilated.[7] Store containers away from heat sources and direct sunlight.[9] Ensure that the storage area is not accessible to unauthorized personnel.

Spill and Emergency Procedures

In the event of a spill during the disposal process, immediate and correct action is vital.

G cluster_actions Immediate Response Actions cluster_cleanup Cleanup & Decontamination start Spill Occurs A Evacuate & Alert Notify personnel and secure the area. start->A:f0 B Increase Ventilation Ensure fume hood is operational or open windows if safe. A:f1->B:f0 C Don PPE Wear appropriate gloves, goggles, and lab coat. B:f1->C:f0 D Contain the Spill Use inert absorbent material (e.g., vermiculite, sand). C:f1->D:f0 E Collect Waste Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. D:f1->E:f0 F Decontaminate Area Clean the spill surface with a suitable solvent, followed by soap and water. E:f1->F:f0 end Disposal of Cleanup Materials as Hazardous Waste F:f1->end

Caption: Emergency Spill Response Protocol.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment : For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[3]

  • Cleanup : Wearing appropriate PPE, carefully collect the spilled material and any absorbent into a designated hazardous waste container.[6] All materials used for cleanup must also be disposed of as hazardous waste.[6]

  • Decontamination : Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed and certified environmental waste management contractor.[6] Your institution's Environmental Health and Safety (EHS) department will be able to provide guidance on the specific procedures for waste pickup and the necessary documentation. Under regulations such as the Resource Conservation and Recovery Act (RCRA), and as specified for halogenated pyridines, the likely method of disposal will be chemical destruction, such as high-temperature incineration.[5][10]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Washington State University. Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements. Retrieved from [Link]

  • PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Pyridine - Substance Details - SRS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]

  • University of Maryland. EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is foundational. This halogenated pyridine derivative is a valuable building block, but its reactivity demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe handling, grounded in the core principles of laboratory safety and risk mitigation. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Hazard Assessment: Understanding the Risks

This compound is classified as an irritant.[1] Based on aggregated GHS data and information from structurally similar compounds, the primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Poses a significant risk of causing serious damage to the eyes.[1][2][3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or vapor.[1][2][3]

Some related compounds are also classified as harmful if swallowed or in contact with skin.[4][5] Therefore, a comprehensive safety strategy must focus on preventing contact with eyes, skin, and the respiratory system.

The Hierarchy of Controls: A Proactive Safety Strategy

Before detailing specific Personal Protective Equipment (PPE), it is crucial to contextualize its role within the established "Hierarchy of Controls." PPE is the final, essential barrier between you and the chemical, but it should always be used in conjunction with more effective, preceding control measures.

  • Elimination/Substitution: While not always feasible in research, consider if a less hazardous reagent could achieve the same synthetic outcome.

  • Engineering Controls: These are physical changes to the workspace that isolate you from the hazard. They are the most critical component of your defense.

  • Administrative Controls: These are the procedures and work practices you follow, such as standard operating procedures (SOPs) and training.

  • Personal Protective Equipment (PPE): Your last line of defense.

Engineering Controls: Your Primary Shield

For a compound that is a known respiratory irritant, engineering controls are non-negotiable.

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[6][7] This is the most effective way to control the inhalation of vapors or fine dust, preventing respiratory tract irritation.[2][8] Ensure the fume hood has adequate airflow and is functioning correctly before beginning any work.

Eyewash Stations and Safety Showers: Facilities must be equipped with an eyewash station and a safety shower that are readily accessible and have been recently tested.[9][10] In the event of an accidental exposure, immediate flushing is critical to minimizing injury.

Personal Protective Equipment (PPE): The Essential Barrier

PPE selection must be deliberate and based on the specific hazards of this compound.

Eye and Face Protection

Given the H319 classification (Causes serious eye irritation), eye protection is paramount.

  • What to Wear: Chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[3][11][12] Safety glasses with side shields do not provide adequate protection against splashes and are insufficient.

  • The Rationale: Goggles form a seal around the eyes, providing robust protection from splashes from any direction. For procedures with a higher risk of splashing, such as large-volume transfers or reactions under pressure, a full-face shield should be worn in addition to chemical splash goggles.[7][12]

Skin and Body Protection

To prevent skin irritation (H315), a complete barrier is required.

  • Hand Protection: Wear chemically resistant, impervious gloves. Nitrile or neoprene gloves are recommended for handling pyridine-based compounds.[6][8] Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid contaminating your skin.[7]

  • Body Protection: A flame-resistant lab coat is required. Ensure it is fully buttoned, with sleeves rolled down. For larger scale operations, a chemical-resistant apron or suit may be necessary.[13] Do not wear shorts or open-toed shoes in the laboratory.[12]

  • The Rationale: The trifluoromethyl and chloro- substituents can affect the compound's interaction with materials. Standard latex gloves are not suitable.[6] Contaminated clothing must be removed immediately and decontaminated before reuse.[2][3]

Respiratory Protection

While engineering controls are the primary defense against inhalation, respiratory protection may be necessary in specific situations.

  • When to Use: A NIOSH-approved respirator with an organic vapor cartridge is required if work must be performed outside of a fume hood (e.g., during a large-scale spill cleanup) or if you experience any irritation despite using a fume hood.[3][11]

  • The Rationale: The compound's potential to cause respiratory irritation means that airborne concentrations must be kept to a minimum. A respirator provides direct protection if engineering controls fail or are unavailable.[7]

Table 1: PPE Summary for Handling this compound

Protection Type Required Equipment Key Considerations & Rationale
Eye/Face Chemical Splash Goggles (ANSI Z87.1 / EN 166)Protects against serious eye irritation (H319). A face shield should be added for high-splash risk tasks.[3][12]
Hand Nitrile or Neoprene GlovesProvides chemical resistance against halogenated pyridines. Inspect before each use.[6][8]
Body Flame-Resistant Lab CoatPrevents skin contact and irritation (H315). Must be kept closed with sleeves down.[2][12]
Respiratory Use in Chemical Fume Hood (Primary)Prevents respiratory irritation (H335). A NIOSH-approved respirator with organic vapor cartridges is required if engineering controls are insufficient.[3][11]

Operational Plan: A Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS). Designate a specific work area within a chemical fume hood. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles, and finally, gloves.

  • Handling: Conduct all manipulations of the solid or its solutions inside the fume hood.[7] Use the smallest amount necessary for the experiment. Keep the container tightly sealed when not in use.[2][3][6]

  • Post-Handling: After use, securely seal the primary container.

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent.

  • Doffing PPE: Remove PPE in the reverse order it was donned (gloves first, then lab coat, then goggles). Dispose of contaminated gloves as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[2][7] Do not eat, drink, or smoke in the laboratory.[2]

Emergency Response Plan

Accidents require immediate and correct action.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with soap and plenty of water for at least 15 minutes.[2][5][6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[2][5][11] If breathing is difficult, administer oxygen. Seek medical attention.

  • Minor Spill: For a small spill contained within a fume hood, alert others in the lab. Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[2] Scoop the material into a labeled, sealable container for hazardous waste disposal.

  • Major Spill: Evacuate the laboratory and notify your institution's environmental health and safety (EHS) office immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[2][7]

  • Liquid Waste: Collect unused solutions in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour this chemical down the drain.[14]

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[2][3][5]

Safe Handling Workflow Diagram

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocols prep_sds Review SDS & SOPs prep_area Designate & Prepare Fume Hood Area prep_sds->prep_area prep_ppe Don Full PPE (Goggles, Coat, Gloves) prep_area->prep_ppe handle_weigh Weigh & Transfer Inside Fume Hood prep_ppe->handle_weigh Begin Work handle_reaction Perform Experiment handle_weigh->handle_reaction handle_seal Securely Seal Container When Not In Use handle_reaction->handle_seal cleanup_decon Decontaminate Work Surface handle_seal->cleanup_decon End Work cleanup_waste Collect All Waste in Labeled Hazardous Container cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash spill Spill Response: Absorb, Collect, Dispose exposure Exposure Response: Flush Affected Area (15+ min) Seek Medical Aid

Caption: A logical workflow for the safe handling of this compound.

References

  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2. PubChem, National Center for Biotechnology Information. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Personal Protective Equipment (PPE) in Chemistry. Environmental Health and Safety, Dartmouth College. [Link]

  • Material Safety Data Sheet - 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. Cole-Parmer. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.